AZP-531
説明
LIVOLETIDE is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
特性
IUPAC Name |
3-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPWLIYXIWGWSA-CLBRJLNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N15O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088543-62-7 | |
| Record name | AZP-531 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088543627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Livoletide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIVOLETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHD7J6363 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZP-531 (Livoletide) in Prader-Willi Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, clinical trial data, and experimental protocols for AZP-531 (livoletide) in the context of Prader-Willi Syndrome (PWS).
Core Concept: The Ghrelin System in Prader-Willi Syndrome and the Rationale for this compound
Prader-Willi Syndrome is a complex genetic disorder characterized by a constellation of symptoms, most notably hyperphagia—an insatiable hunger that leads to severe obesity and associated metabolic complications. A key neuroendocrine feature of PWS is a dysregulated ghrelin system.[1][2][3]
Ghrelin exists in two primary forms:
-
Acylated Ghrelin (AG): Often termed the "hunger hormone," AG is the active form that binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite, promote fat storage, and influence glucose metabolism.[2][3]
-
Unacylated Ghrelin (UAG): The more abundant form, UAG does not bind to GHSR-1a and is thought to have effects that counteract AG, including inhibiting appetite and improving glucose metabolism.[2][3][4]
In individuals with PWS, there is a characteristic elevation of circulating AG levels and a relative deficiency of UAG, creating a hormonal imbalance that is hypothesized to be a major driver of hyperphagia.[1][2][3]
This compound, also known as livoletide, is a stabilized, synthetic analog of human unacylated ghrelin.[4][5] The therapeutic rationale for this compound in PWS is to restore the balance of the ghrelin system by supplementing the deficient UAG. By acting as a UAG mimetic, this compound is proposed to functionally antagonize the orexigenic signals of the elevated acylated ghrelin, thereby reducing hyperphagia and improving related metabolic disturbances.[4][5]
Proposed Signaling Pathway of this compound in PWS
The following diagram illustrates the proposed mechanism of action for this compound in the context of the dysregulated ghrelin system in Prader-Willi Syndrome.
Clinical Trial Data: Phase 2a Study
A multi-center, randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with PWS.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 2a trial.
Table 1: Effects of this compound on Hyperphagia (14-Day Treatment)
| Outcome Measure | This compound (n=24) | Placebo (n=23) | p-value |
| Change in Hyperphagia Questionnaire (HQ) Total Score | -3.7 | -1.4 | <0.05 |
| Change in HQ 9-Item Score | -3.2 | -1.2 | <0.05 |
| Change in HQ Severity Domain Score | -1.5 | -0.5 | <0.05 |
Table 2: Effects of this compound on Body Composition and Metabolic Parameters (14-Day Treatment)
| Outcome Measure | This compound | Placebo |
| Change in Body Weight | No significant change | No significant change |
| Change in Waist Circumference | Significant reduction | No significant change |
| Change in Fat Mass | Significant reduction | No significant change |
| Post-prandial Glucose Levels | Significant decrease (especially in patients with higher baseline glucose) | No significant change |
Experimental Protocol: Phase 2a Clinical Trial
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial conducted at seven sites in France, Spain, and Italy.[4]
Patient Population: 47 patients with a genetically confirmed diagnosis of Prader-Willi Syndrome, aged 12-50 years, with evidence of hyperphagia.[4]
Intervention:
-
This compound Group: Daily subcutaneous injections of this compound for 14 days. Dosing was weight-based: 3 mg for patients weighing 50-70 kg and 4 mg for those over 70 kg.[4]
-
Placebo Group: Daily subcutaneous injections of a matching placebo for 14 days.[4]
Assessments:
-
Primary Efficacy Endpoint: Change in food-related behaviors assessed by the Hyperphagia Questionnaire (HQ).[4]
-
Secondary Endpoints:
-
Patient-reported appetite.[4]
-
Body composition (waist circumference, fat mass). Specific methodology for body composition analysis in PWS often involves Dual-Energy X-ray Absorptiometry (DXA) scans.[1][6][7][8][9][10]
-
Glycemic measures, including post-prandial glucose levels following a standardized meal.[4]
-
-
Safety Assessments: Adverse events, vital signs, and safety laboratory tests.[4]
Experimental Workflow: Phase 2a Clinical Trial
The following diagram outlines the workflow of the Phase 2a clinical trial of this compound in PWS.
Subsequent Clinical Development: The ZEPHYR (Phase 2b/3) Trial and Discontinuation
Following the promising results of the Phase 2a study, a larger, pivotal Phase 2b/3 trial named ZEPHYR was initiated to further evaluate the long-term safety and efficacy of livoletide in PWS.[11][12]
ZEPHYR Trial Protocol Overview:
-
Design: A two-part, randomized, double-blind, placebo-controlled study.[11][12]
-
Patient Population: Included a broader age range of patients with PWS (4-65 years).[11][12]
-
Intervention: Two different doses of livoletide (60 µg/kg and 120 µg/kg) or placebo administered via daily subcutaneous injection for 12 weeks in the Phase 2b portion.[11]
-
Primary Endpoint: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.[11]
-
Secondary Endpoints: Included assessments of fat mass, body weight, and waist circumference.[13]
Outcome and Discontinuation: In April 2020, it was announced that the ZEPHYR trial did not meet its primary endpoint.[11][13][14][15] Treatment with livoletide did not result in a statistically significant improvement in hyperphagia and food-related behaviors as measured by the HQ-CT compared to placebo.[11][13][14][15] No positive trends were observed for the secondary endpoints of fat mass, body weight, or waist circumference.[13] Consequently, the development of livoletide for the treatment of PWS was discontinued.[11][13][14][15]
Conclusion
This compound (livoletide), an unacylated ghrelin analog, was developed as a potential therapeutic for the treatment of hyperphagia in Prader-Willi Syndrome based on the rationale of counteracting the effects of elevated acylated ghrelin. While an initial Phase 2a clinical trial demonstrated promising results in reducing hyperphagic behaviors and improving some metabolic parameters, a subsequent, larger pivotal Phase 2b/3 trial (ZEPHYR) failed to show a statistically significant improvement in the primary endpoint of hyperphagia. This led to the discontinuation of its clinical development for this indication. The data from these studies, however, provide valuable insights into the complexities of the ghrelin system in PWS and will inform future research and drug development efforts for this challenging rare disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. praderwillinews.com [praderwillinews.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Body Composition and Fatness Patterns in Prader-Willi Syndrome: Comparison with Simple Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Body composition and fatness patterns in Prader-Willi syndrome: comparison with simple obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. praderwillinews.com [praderwillinews.com]
- 10. body composition Archives - Prader-Willi Syndrome Association NZ [pws.org.nz]
- 11. praderwillinews.com [praderwillinews.com]
- 12. praderwillinews.com [praderwillinews.com]
- 13. | BioWorld [bioworld.com]
- 14. Millendo Therapeutics Announces Topline Results for Pivotal Phase 2b Study of Livoletide in Patients with Prader-Willi Syndrome (PWS) - BioSpace [biospace.com]
- 15. Millendo To Stop Development Of Livoletide For Prader-Willi Syndrome | Nasdaq [nasdaq.com]
The Unacylated Ghrelin Analog AZP-531: A Technical Guide to its Core Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZP-531 (also known as L1-61002 or livoletide) is a synthetic, cyclic 8-amino acid analog of unacylated ghrelin (UAG). It has been developed as a potential therapeutic agent for metabolic disorders, notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). Unlike its acylated counterpart, which stimulates appetite and promotes fat storage through the growth hormone secretagogue receptor 1a (GHSR-1a), this compound exerts its effects through GHSR-1a-independent pathways. This technical guide provides an in-depth overview of the core function of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used in its evaluation.
Introduction: The Ghrelin System and the Role of Unacylated Ghrelin
Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, exists in two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). The acylation of ghrelin at its third serine residue is essential for its binding to the GHSR-1a, through which it exerts its well-known orexigenic and metabolic effects.[1] UAG, which is the more abundant form in circulation, does not bind to GHSR-1a and was initially considered inactive. However, emerging evidence has revealed that UAG has distinct biological activities, often opposing those of AG.[1] this compound was designed as a stable and long-acting analog of UAG, aiming to harness its therapeutic potential.[2]
Core Function and Mechanism of Action of this compound
This compound functions as a UAG mimetic, exhibiting a range of metabolic effects that are independent of the GHSR-1a. Its proposed mechanisms of action are multifaceted and tissue-specific.
Counteracting Acylated Ghrelin's Effects
In conditions like Prader-Willi syndrome, where circulating levels of AG are elevated, this compound is thought to counteract the orexigenic and metabolic effects of AG.[3][4] This suggests a potential for this compound in managing the hyperphagia characteristic of this syndrome.
Improving Glucose Homeostasis and Insulin (B600854) Sensitivity
This compound has been shown to improve glycemic control.[5][6] This is achieved, at least in part, by enhancing insulin sensitivity, as evidenced by improved glucose concentrations without a corresponding increase in insulin levels.[5] Preclinical studies in high-fat diet-fed murine models have demonstrated that this compound can prevent glucose intolerance and insulin resistance.[2]
Effects on Body Composition and Fat Metabolism
Clinical studies have shown that treatment with this compound can lead to a reduction in waist circumference and fat mass, even in the absence of significant changes in overall body weight.[2][3] This suggests a role for this compound in modulating fat distribution and metabolism.
Cellular Signaling Pathways
The signaling pathways of UAG and its analogs like this compound are still under active investigation, as a specific receptor has yet to be definitively identified. However, research points to the involvement of several key intracellular signaling cascades that are independent of GHSR-1a.
-
In Muscle Cells: UAG has been shown to inhibit dexamethasone-induced skeletal muscle atrophy through pathways involving PI3Kβ, mTORC2, and p38 MAP kinase.
-
In Endothelial Cells: UAG demonstrates protective effects against oxidative stress-induced apoptosis. This is mediated through the activation of Sirtuin 1 (SIRT1) and superoxide (B77818) dismutase 2 (SOD-2).
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from clinical trials investigating the efficacy and safety of this compound.
Table 1: Effects of this compound in Patients with Prader-Willi Syndrome (14-day treatment) [2][3]
| Parameter | This compound Group | Placebo Group | p-value |
| Hyperphagia Questionnaire (HQ) Total Score Change from Baseline | Significant Improvement | No Significant Change | < 0.05 |
| Waist Circumference Change from Baseline | Significant Reduction | No Significant Change | Not Reported |
| Fat Mass Change from Baseline | Significant Reduction | No Significant Change | Not Reported |
| Body Weight Change from Baseline | No Significant Change | No Significant Change | Not Reported |
| Post-prandial Glucose Levels | Significant Decrease | No Significant Change | Not Reported |
Table 2: Effects of this compound in Overweight/Obese Subjects and Patients with Type 2 Diabetes (14-day treatment) [5][7]
| Parameter | This compound Group (60 µg/kg) | Placebo Group |
| Mean Body Weight Change (Overweight/Obese) | -2.6 kg | -0.8 kg |
| HbA1c Reduction (T2D) | -0.4% | -0.2% |
| Mean Body Weight Change (T2D) | -2.1 kg | -1.3 kg |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Clinical Trial in Prader-Willi Syndrome[2][3]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia.
-
Intervention: Daily subcutaneous injections of this compound (3 mg for patients 50-70 kg and 4 mg for patients >70 kg) or placebo for 14 days.
-
Key Assessments:
-
Hyperphagia: Assessed using the Hyperphagia Questionnaire (HQ). The HQ is a caregiver-reported outcome measure consisting of 9 or 13 items that evaluate food-seeking behaviors.[3] Scores are summed to provide a total score, with higher scores indicating more severe hyperphagia.
-
Body Composition: Total body fat mass was assessed using dual-energy X-ray absorptiometry (DXA) scans. Standardized procedures were followed at each facility.[8]
-
Glycemic Measures: Blood samples were collected to measure glucose and insulin levels.
-
Clinical Trial in Type 2 Diabetes and Overweight/Obese Subjects[5]
-
Study Design: A three-part randomized, double-blind, placebo-controlled study.
-
Participants: Healthy subjects, overweight/obese subjects, and patients with T2D.
-
Intervention:
-
Part A (Healthy Subjects): Single subcutaneous doses of this compound (0.3 to 120 µg/kg) or placebo.
-
Part B (Overweight/Obese Subjects): Daily subcutaneous doses of this compound (3, 15, 30, or 60 µg/kg) or placebo for 14 days.
-
Part C (T2D Patients): Daily subcutaneous doses of this compound (15, 2 x 30, or 60 µg/kg) or placebo for 14 days.
-
-
Key Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points.
-
Glycemic Control: Blood glucose and HbA1c levels were monitored.
-
Body Weight: Body weight was measured at baseline and at the end of the treatment period.
-
Preclinical High-Fat Diet (HFD) Murine Model
-
Animal Model: C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet, typically with 45% or 60% of calories derived from fat, for a period of several weeks to induce obesity and insulin resistance. Control mice are fed a standard chow diet.
-
Intervention: Administration of this compound or vehicle via subcutaneous injection or osmotic mini-pumps.
-
Key Assessments:
-
Glucose and Insulin Tolerance Tests: To assess glucose metabolism and insulin sensitivity.
-
Body Composition: Measurement of fat and lean mass.
-
Gene Expression Analysis: To investigate the molecular effects of this compound in various tissues.
-
Ghrelin Measurement
-
Method: Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying acylated and unacylated ghrelin in plasma samples.
-
Procedure:
-
Blood samples are collected in tubes containing EDTA and a protease inhibitor to prevent ghrelin degradation.
-
Plasma is separated by centrifugation.
-
Commercially available ELISA kits specific for acylated or unacylated ghrelin are used according to the manufacturer's instructions. These kits typically involve a sandwich immunoassay format.[9]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.
References
- 1. mmpc.org [mmpc.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtihs.org [rtihs.org]
- 4. clsa-elcv.ca [clsa-elcv.ca]
- 5. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 6. ecrinnutrition.org [ecrinnutrition.org]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. sceti.co.jp [sceti.co.jp]
The Therapeutic Potential of AZP-531 in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531 (also known as livoletide) is a first-in-class, stabilized analogue of unacylated ghrelin (UAG) that has been investigated for its therapeutic potential in a range of metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D).[1][2][3] Unlike its acylated counterpart (AG), which is orexigenic and promotes fat deposition, UAG and its analogue this compound have been shown to counteract the effects of AG, improve glycemic control, and reduce body weight.[1][4] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.
Core Mechanism of Action
Ghrelin exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG is a potent appetite stimulant and induces insulin (B600854) resistance and fat deposition.[4] In contrast, UAG has been shown to have opposing metabolic effects.[4] this compound is a cyclic 8-amino-acid analogue of UAG with improved plasma stability and pharmacokinetics, making it suitable for once-daily dosing.[1]
The therapeutic rationale for this compound is based on its ability to functionally antagonize the orexigenic and metabolic effects of AG.[1] In conditions like PWS, there is an observed elevation in circulating AG with a relative deficit of UAG, which is hypothesized to contribute to the characteristic hyperphagia.[1][5] By acting as a UAG mimetic, this compound is expected to counteract the effects of elevated AG, thereby reducing hyperphagia and improving metabolic parameters.[4][6] Preclinical studies have shown that UAG can suppress AG-induced hypothalamic neuronal activity involved in food intake.[1] Furthermore, UAG may act independently of AG by modulating the expression of melanocortin receptors and stimulating nesfatin neurons, which are also involved in regulating food intake.[1]
In the context of T2D and obesity, this compound is proposed to improve glucose control by enhancing insulin sensitivity and to reduce fat deposition through direct peripheral effects.[1][4]
Signaling Pathway
The following diagram illustrates the proposed opposing effects of Acylated Ghrelin (AG) and Unacylated Ghrelin (UAG), with this compound acting as a UAG analogue.
Pharmacokinetics
In a first-in-human study, this compound was administered to healthy subjects, overweight/obese subjects, and patients with T2D.[2] The pharmacokinetic profile was found to be suitable for once-daily dosing.[2] Maximum plasma concentrations were typically reached 1 hour post-dose, and the mean terminal half-life was 2-3 hours.[2] The observed maximum concentration (Cmax) and area under the curve (AUC) were dose-proportional.[2]
Clinical Trial Data
Prader-Willi Syndrome (PWS)
A multi-center, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in 47 patients with genetically confirmed PWS and hyperphagia.[1]
Table 1: Key Efficacy and Safety Outcomes in the PWS Phase II Trial [1][6][7]
| Parameter | This compound Group | Placebo Group | p-value |
| Hyperphagia Questionnaire (HQ) | |||
| Mean Total Score | Significant Improvement | No Significant Change | < 0.05 |
| 9-item Score | Significant Improvement | No Significant Change | < 0.05 |
| Severity Domain Score | Significant Improvement | No Significant Change | < 0.05 |
| Appetite Score (Patient-Reported) | Reduction from baseline | No Significant Change | < 0.001 (vs baseline) |
| Body Composition | |||
| Body Weight | No Significant Change | No Significant Change | - |
| Waist Circumference | Significant Reduction | No Significant Change | < 0.05 (vs baseline) |
| Fat Mass | Significant Reduction | No Significant Change | - |
| Glycemic Control | |||
| Post-prandial Glucose | Significant Decrease | No Significant Change | - |
| Safety | Well-tolerated | - | - |
Type 2 Diabetes (T2D) and Obesity
A three-part randomized study assessed the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy, overweight/obese, and T2D subjects.[2]
Table 2: Key Outcomes in the T2D and Overweight/Obese Study [2]
| Study Part | Population | This compound Dose | Key Findings |
| Part B | Overweight/Obese (n=32) | 3, 15, 30, or 60 µg/kg daily for 14 days | Doses ≥15 µg/kg significantly improved glucose concentrations without increasing insulin levels. Mean body weight decreased by 2.6 kg (vs 0.8 kg for placebo). |
| Part C | Type 2 Diabetes (n=36) | 15, 2 x 30, or 60 µg/kg daily for 14 days | 60 µg/kg dose reduced HbA1c by 0.4% (vs 0.2% for placebo) and body weight by 2.1 kg (vs 1.3 kg for placebo). |
Experimental Protocols
PWS Phase II Trial Methodology
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia, aged 12-50 years.[1][3] The study was conducted at seven sites across France, Spain, and Italy.[3][7]
-
Intervention: Daily subcutaneous injections of this compound or a matching placebo for 14 days, administered 30 minutes prior to breakfast.[1][3]
-
Dosing: 3 mg for patients weighing 50–70 kg and 4 mg for those weighing >70 kg.[1]
-
Primary Assessments:
-
Biochemical Analysis: Blood samples were collected to measure acylated and unacylated ghrelin levels.[1]
The following diagram outlines the general workflow of this clinical trial.
First-in-Human T2D and Obesity Trial Methodology
-
Study Design: A three-part, randomized, double-blind, placebo-controlled study.[2]
-
Participants:
-
Intervention:
-
Primary Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamics, including glucose measurements.[2]
Conclusion
This compound, a novel unacylated ghrelin analogue, has demonstrated significant therapeutic potential in the management of metabolic disorders. In patients with PWS, short-term treatment with this compound was well-tolerated and led to significant improvements in food-related behaviors and reductions in waist circumference and fat mass.[1][8] In individuals with T2D and obesity, this compound improved glycemic control, enhanced insulin sensitivity, and promoted weight loss.[2] These promising findings warrant further investigation in longer-term and larger clinical trials to fully elucidate the safety and efficacy of this compound as a new treatment strategy for these challenging metabolic conditions.[1][9]
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. praderwillinews.com [praderwillinews.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. SUN-609 Livoletide (this compound), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on Livoletide (AZP-531): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Livoletide (also known as AZP-531) is a synthetic cyclic 8-amino-acid analog of unacylated ghrelin (UAG) that was developed for the treatment of hyperphagia, the hallmark symptom of Prader-Willi Syndrome (PWS). The rationale for its development was based on the observation that individuals with PWS have elevated levels of acylated ghrelin (AG), the "hunger hormone," and a relative deficiency of UAG, which is thought to counteract the orexigenic effects of AG. Livoletide was designed to mimic the activity of endogenous UAG with improved plasma stability and pharmacokinetics.[1]
An extensive preclinical safety and toxicology program demonstrated that livoletide was well-tolerated with a wide safety margin. However, the development of livoletide for PWS was ultimately discontinued (B1498344) after it failed to meet its primary efficacy endpoints in the pivotal Phase 2b/3 ZEPHYR clinical trial.[2] This guide provides a comprehensive overview of the available preclinical data on livoletide, with a focus on its mechanism of action, safety pharmacology, and toxicology.
Mechanism of Action: The Ghrelin System
Livoletide's mechanism of action is rooted in the complex biology of the ghrelin system. Ghrelin exists in two forms: acylated ghrelin (AG) and unacylated ghrelin (UAG).
-
Acylated Ghrelin (AG): Often called the "hunger hormone," AG is the only known endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR-1a). Activation of GHSR-1a by AG stimulates appetite and food intake.[3]
-
Unacylated Ghrelin (UAG): This is the more abundant form of ghrelin in circulation. UAG does not bind to GHSR-1a and has been shown to have effects that often oppose those of AG, including the inhibition of AG-induced food intake.[1][3] The precise receptor and signaling pathway for UAG and its analogs like livoletide have not been fully elucidated but are known to be independent of GHSR-1a.[1]
In Prader-Willi Syndrome, the ratio of AG to UAG is elevated, which is hypothesized to contribute to the characteristic hyperphagia.[3] Livoletide was developed to restore the balance by acting as a UAG mimetic, thereby aiming to reduce the excessive hunger signals.[4]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for livoletide within the context of the ghrelin system. Acylated ghrelin promotes hunger by activating the GHSR-1a receptor. Livoletide, as an unacylated ghrelin analog, is proposed to counteract this effect through a separate, GHSR-1a-independent pathway, the full details of which are still under investigation.
Preclinical Efficacy
While clinical trial publications mention that livoletide was shown to inhibit the orexigenic effect of AG in animals, detailed quantitative data and specific experimental protocols from these preclinical efficacy studies are not extensively available in the public domain.[5] The development program focused heavily on the drug's safety profile before moving into clinical trials in the PWS population.
Preclinical Safety and Toxicology
Livoletide underwent a comprehensive nonclinical safety program to support its clinical development. These studies were designed to define its safety pharmacology, genotoxicity, reproductive toxicity, and chronic toxicologic profile. The results consistently demonstrated that livoletide was well-tolerated with a wide safety margin.[1]
Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of livoletide on major physiological systems. These studies revealed no treatment-related adverse effects.[1][3]
Genotoxicity and Cytotoxicity
Livoletide was found to be non-cytotoxic and non-genotoxic in a standard battery of in vitro and in vivo assays.[1]
Reproductive Toxicology
Preliminary embryo-fetal developmental toxicity studies were conducted in rats and rabbits. Even at high multiples of the anticipated human exposure, livoletide was not associated with adverse maternal toxicity, embryo-fetal toxicity, or teratogenic potential when administered during the period of organogenesis.[1]
Repeat-Dose Toxicology
Repeat-dose toxicity studies of up to 13 weeks in duration were completed in both rats and dogs. These studies are summarized in the table below.
| Study Parameter | Rat | Dog |
| Duration | 13 weeks | 13 weeks |
| Route of Administration | Subcutaneous | Subcutaneous |
| Key Findings | Very well-tolerated, no evidence of systemic toxicity. | Very well-tolerated, no evidence of systemic toxicity. |
| NOAEL * | 75 mg/kg | 30 mg/kg |
| Systemic Exposure at NOAEL | ≥50-fold the intended clinical systemic exposure (~1200 ng·h/mL) | ≥50-fold the intended clinical systemic exposure (~1200 ng·h/mL) |
| NOAEL: No-Observed-Adverse-Effect-Level |
Table 1: Summary of 13-Week Repeat-Dose Toxicology Studies. [1]
Across all toxicology studies, no anti-livoletide antibodies were detected.[1]
Experimental Protocols
While specific protocols for preclinical efficacy studies are not publicly available, the general methodologies for the key nonclinical safety studies are described below.
General In Vivo Study Design
-
Animal Models: The primary species used for repeat-dose toxicology were rats and dogs.[1]
-
Route of Administration: Livoletide was administered subcutaneously, consistent with the intended clinical route of delivery.[1]
-
Dose Levels: A range of doses was tested to identify the NOAEL.
-
Assessments: Standard toxicology assessments included clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive macroscopic and microscopic pathology.
The following diagram outlines a general workflow for a nonclinical repeat-dose toxicology study, as would have been conducted for livoletide.
Conclusion
The preclinical development of livoletide (this compound) was guided by a strong biological rationale for targeting the ghrelin system in Prader-Willi Syndrome. The nonclinical safety program was comprehensive and demonstrated a favorable safety profile for the compound, with no significant toxicological findings even at high dose multiples. However, the promising preclinical safety did not translate into clinical efficacy for the treatment of hyperphagia in PWS, leading to the discontinuation of its development. This case underscores the challenge of translating preclinical hypotheses, particularly in complex neurobehavioral disorders like PWS, into clinically meaningful therapeutic outcomes. The detailed safety data gathered during its preclinical assessment remains a valuable component of the overall knowledge base for the development of peptide-based therapeutics.
References
- 1. MON-102 Nonclinical Development of this compound (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. praderwillinews.com [praderwillinews.com]
- 3. praderwillinews.com [praderwillinews.com]
- 4. What is Livoletide used for? [synapse.patsnap.com]
- 5. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AZP-531 on Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531, a synthetic analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic candidate for metabolic disorders, particularly those characterized by impaired glucose homeostasis. This technical guide provides an in-depth analysis of the core scientific findings related to this compound's effects on glucose metabolism. It summarizes key quantitative data from clinical trials, details relevant experimental methodologies, and visualizes the proposed signaling pathways.
Core Mechanism of Action
Ghrelin exists in two forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). While AG is known for its orexigenic effects mediated by the growth hormone secretagogue receptor (GHSR-1a), UAG does not bind to this receptor and has been shown to counteract many of the metabolic effects of AG. This compound is designed to mimic the actions of UAG, offering a potential therapeutic strategy to improve glycemic control. The primary mechanism of this compound is believed to involve the enhancement of insulin (B600854) sensitivity through a GHSR-1a-independent pathway.[1][2] Preclinical and clinical data suggest that this compound and other UAG analogs can improve glycemic control, reduce fat deposition, and exert protective effects against oxidative stress.[3]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from clinical trials investigating the effects of this compound on glucose homeostasis and related metabolic parameters.
Table 1: Phase I/II Study in Healthy, Overweight/Obese, and Type 2 Diabetes Mellitus (T2DM) Subjects[4][5]
| Participant Group | Treatment Arm | N | Duration | Key Outcome | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | Placebo-Adjusted Change | p-value |
| Overweight/Obese Subjects (Part B) | This compound (≥15 µg/kg) | 32 | 14 days | Glucose Concentrations | Not Reported | Significantly improved | Not Reported | <0.05 |
| This compound | Body Weight | Not Reported | -2.6 kg | -1.8 kg | <0.05 | |||
| Placebo | Body Weight | Not Reported | -0.8 kg | - | - | |||
| T2DM Patients (Part C) | This compound (60 µg/kg) | 36 | 14 days | HbA1c | 7-10% (range) | -0.4% | -0.2% | Not Reported |
| Placebo | HbA1c | 7-10% (range) | -0.2% | - | - | |||
| This compound (60 µg/kg) | Body Weight | Not Reported | -2.1 kg | -0.8 kg | Not Reported | |||
| Placebo | Body Weight | Not Reported | -1.3 kg | - | - |
Specific mean values, standard deviations, and p-values for fasting plasma glucose, fasting insulin, and HOMA-IR were not detailed in the available public reports.
Table 2: Phase II Study in Patients with Prader-Willi Syndrome (PWS)[2][6][7][8][9]
| Treatment Arm | N | Duration | Key Outcome | Result | p-value |
| This compound | 47 (total) | 14 days | Glucose Control | Improved, with a greater effect in patients with higher baseline fasting or post-prandial glucose levels. | Not Reported |
| This compound | Post-prandial Glucose | Significantly decreased in a baseline glucose-dependent fashion. | <0.05 | ||
| This compound | Waist Circumference | Significant reduction from baseline. | <0.05 vs baseline | ||
| Placebo | Waist Circumference | No significant change from baseline. | Not Significant |
Detailed quantitative data on fasting glucose, insulin, and HOMA-IR were not available in the public releases for this study.
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on standard methodologies for assessing glucose homeostasis in clinical research, the following provides an overview of the likely protocols employed.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how the body processes glucose.
Objective: To evaluate glucose tolerance and insulin secretion in response to a glucose challenge.
Protocol Outline:
-
Patient Preparation: Patients are typically required to fast overnight for at least 8 hours.
-
Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose and insulin levels.
-
Glucose Administration: A standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) is consumed by the patient within a 5-minute timeframe.
-
Post-dosing Sampling: Blood samples are collected at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.
-
Analysis: Plasma glucose and insulin concentrations are measured at each time point to determine the glucose excursion and insulin response.
Workflow Diagram:
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity.
Objective: To quantify insulin-mediated glucose disposal.
Protocol Outline:
-
Catheter Placement: Two intravenous catheters are inserted, one for infusion and one for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a constant, normal blood glucose level (euglycemia).
-
Blood Glucose Monitoring: Blood glucose is frequently monitored (e.g., every 5-10 minutes).
-
Steady State: Once a steady state is achieved for both insulin and glucose levels, the glucose infusion rate is recorded. This rate is considered equal to the rate of whole-body glucose disposal.
Workflow Diagram:
References
Investigating the Downstream Signaling of AZP-531: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531, also known as livoletide, is a first-in-class, cyclic 8-amino acid analog of unacylated ghrelin (UAG).[1][2] It has been developed to reproduce the pharmacological effects of UAG with improved plasma stability and a half-life that supports once-daily dosing.[1][2] Clinical investigations have focused on its potential therapeutic benefits in metabolic conditions, particularly Prader-Willi syndrome (PWS) and type 2 diabetes.[3][4][5] In patients with PWS, a condition characterized by hyperphagia and elevated levels of acylated ghrelin (the "hunger hormone"), this compound has been shown to improve food-related behaviors and reduce waist circumference and fat mass.[3] Furthermore, it has demonstrated the ability to improve glycemic control in individuals with type 2 diabetes, suggesting an insulin-sensitizing effect.[4][5]
This technical guide provides an in-depth exploration of the downstream signaling pathways of this compound. Due to a lack of publicly available preclinical data on the direct molecular signaling of this compound, this document will focus on the established and proposed signaling mechanisms of its parent molecule, unacylated ghrelin (UAG). It is presumed that this compound elicits its physiological effects through the activation of these same pathways.
Core Signaling Pathways of Unacylated Ghrelin
Current research indicates that UAG, and by extension this compound, exerts its effects independently of the growth hormone secretagogue receptor (GHSR-1a), the receptor for acylated ghrelin.[1] The exact receptor for UAG remains unidentified, but its activation is known to trigger several key downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are central to cellular processes such as proliferation, survival, and metabolism.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Activation of this pathway by UAG is thought to mediate many of its beneficial metabolic effects.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol describes the methodology to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473.
-
Cell Culture and Treatment:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Prior to treatment, cells are serum-starved for a specified period (e.g., 12-24 hours) to reduce basal signaling activity.
-
Cells are then treated with varying concentrations of UAG or a vehicle control for specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration of each lysate is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of phosphorylated Akt is normalized to the level of total Akt or the housekeeping protein.
-
Statistical analysis is performed to determine the significance of the changes in Akt phosphorylation upon UAG treatment.
-
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade activated by UAG. This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
This protocol details the method to measure the activation of the MAPK/ERK pathway through the phosphorylation of ERK1/2 at Threonine 202/Tyrosine 204.
-
Cell Culture and Treatment:
-
Cells (e.g., HEK293T or other relevant cell lines) are cultured and serum-starved as described in the Akt phosphorylation protocol.
-
Cells are treated with various concentrations of UAG or a vehicle control for different durations.
-
-
Protein Extraction and Quantification:
-
Protein lysates are prepared and quantified as previously described.
-
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).
-
Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using ECL, and the membrane is imaged.
-
The membrane is subsequently stripped and re-probed for total ERK1/2 or a loading control to normalize the data.
-
-
Data Analysis:
-
Densitometric analysis is performed to quantify the band intensities.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 (or loading control) is calculated to determine the extent of pathway activation.
-
Statistical tests are applied to evaluate the significance of the observed effects.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of unacylated ghrelin on key downstream signaling molecules. It is important to note that these data are derived from studies on UAG and serve as a proxy for the expected effects of this compound.
| Table 1: Effect of Unacylated Ghrelin on PI3K/Akt Pathway Components | |
| Target Protein | Observed Effect |
| Phospho-Akt (Ser473) | Increased phosphorylation |
| Phospho-FoxO3a (Ser253) | Increased phosphorylation |
| MuRF1 Expression | Decreased expression |
| Table 2: Effect of Unacylated Ghrelin on MAPK/ERK Pathway Components | |
| Target Protein | Observed Effect |
| Phospho-ERK1/2 (Thr202/Tyr204) | Increased phosphorylation |
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the downstream signaling pathways of unacylated ghrelin.
Caption: Overview of this compound/UAG Signaling.
Caption: Western Blot Workflow for Signaling Analysis.
Conclusion
This compound, as a stable analog of unacylated ghrelin, holds significant promise for the treatment of metabolic disorders. Its mechanism of action is believed to be mediated through the activation of GHSR-independent signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades. While direct molecular studies on this compound are limited, the extensive research on UAG provides a strong foundation for understanding its downstream effects. Further preclinical investigations are warranted to fully elucidate the specific molecular interactions of this compound and to identify its putative receptor, which will be crucial for the continued development and optimization of this therapeutic agent.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 5. news-medical.net [news-medical.net]
The Impact of AZP-531 on Hypothalamic AgRP and POMC Neurons: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZP-531, a novel cyclic analog of unacylated ghrelin (UAG), presents a promising therapeutic avenue for metabolic disorders characterized by dysregulated appetite and energy homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its effects on two critical neuronal populations in the arcuate nucleus of the hypothalamus (ARC): Agouti-related peptide (AgRP) and Pro-opiomelanocortin (POMC) neurons. Preclinical and clinical data suggest that this compound, by acting as a functional antagonist to acylated ghrelin (AG), modulates the activity and gene expression of these neurons to promote satiety and improve metabolic parameters. This document summarizes the key quantitative findings, details the experimental methodologies employed in seminal studies, and visualizes the proposed signaling pathways and experimental workflows.
Introduction
The intricate balance of energy homeostasis is centrally regulated by a complex interplay of neuronal circuits within the hypothalamus. Among these, the orexigenic AgRP neurons and the anorexigenic POMC neurons of the ARC are pivotal in sensing and responding to peripheral metabolic signals. Acylated ghrelin, the "hunger hormone," potently activates AgRP neurons and inhibits POMC neurons, thereby stimulating food intake. Conversely, unacylated ghrelin has been shown to counteract the effects of its acylated counterpart. This compound, with its improved pharmacokinetic profile, is being investigated for its potential to harness the therapeutic benefits of UAG. This whitepaper delves into the molecular and cellular mechanisms by which this compound is proposed to influence AgRP and POMC neuronal function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound and its parent molecule, unacylated ghrelin, on hypothalamic neurons and related metabolic parameters.
Table 1: Effects of Unacylated Ghrelin (UAG) on Hypothalamic Neuronal Activity and Gene Expression in Rats
| Parameter | Treatment Group | Change from Control | Reference |
| Neuronal Activity (c-Fos positive neurons/section) | |||
| Arcuate Nucleus (ARC) | UAG | ↑ ~2.5-fold | [1] |
| Paraventricular Nucleus (PVN) | UAG | ↑ ~3-fold | [1] |
| Nucleus of the Solitary Tract (NTS) | UAG | ↑ ~2-fold | [1] |
| PVN (AG-induced) | UAG + AG | ↓ (Suppressed AG-induced increase) | [1] |
| NTS (AG-induced) | UAG + AG | ↓ (Suppressed AG-induced increase) | [1] |
| Hypothalamic Gene Expression (mRNA levels) | |||
| Pomc | UAG | ↓ | [1] |
| Agrp | UAG | ↓ | [1] |
| Mc4r | UAG | ↑ | [1] |
Table 2: Effects of this compound and Unacylated Ghrelin (UAG) on Acylated Ghrelin (AG)-Induced Metabolic Changes in Rats
| Parameter | Treatment Group | Change from AG-only Group | Reference |
| Total Food Intake | AG + UAG | ↓ (Suppressed) | [2] |
| AG + this compound | ↓ (Suppressed) | [2] | |
| Total Fat Accumulation | AG + UAG | ↓ (Blocked) | [2] |
| AG + this compound | ↓ (Blocked) | [2] | |
| Hypothalamic Mc4r mRNA | AG + UAG | ↑ (Prevented suppression) | [2] |
| AG + this compound | ↑ (Prevented suppression) | [2] |
Table 3: Clinical Observations of this compound in Patients with Prader-Willi Syndrome
| Parameter | Treatment Group | Outcome | Reference |
| Food-Related Behavior (Hyperphagia Questionnaire) | This compound | Significant Improvement | [3][4][5][6] |
| Appetite | This compound | Reduction | [4][5] |
| Waist Circumference | This compound | Significant Reduction | [3][5][7] |
| Fat Mass | This compound | Reduction | [3] |
| Post-prandial Glucose | This compound | Significant Decrease | [3][6] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited.
Animal Models and Drug Administration
-
Animal Models: Studies have primarily utilized adult male Wistar rats and various mouse models, including transgenic lines expressing fluorescent reporters in specific neuronal populations (e.g., NPY-GFP, POMC-GFP) to facilitate identification for electrophysiological and imaging studies.[1][8][9]
-
Intracerebroventricular (ICV) Cannulation and Injection: For central administration of peptides, animals were anesthetized and stereotaxically implanted with a permanent guide cannula into the lateral cerebral ventricle.[1] Peptides (UAG, AG) were dissolved in sterile saline and infused in small volumes (e.g., 5 µl) over a short period (e.g., 1 minute).[1]
-
Osmotic Mini-pumps: For chronic peripheral administration, osmotic mini-pumps were implanted subcutaneously in animals to deliver a continuous infusion of this compound, UAG, or AG over several weeks.[2]
Measurement of Neuronal Activity and Gene Expression
-
c-Fos Immunohistochemistry: To identify activated neurons, animals were perfused with paraformaldehyde two hours after peptide administration.[1] Brains were sectioned and incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and visualization using an avidin-biotin-peroxidase complex and a chromogen like 3,3'-diaminobenzidine (B165653) (DAB).[10] For co-localization studies, dual-label immunofluorescence was performed using primary antibodies for c-Fos and a neuronal marker (e.g., POMC), followed by fluorescently-labeled secondary antibodies.[1]
-
In Situ Hybridization: To measure mRNA levels of Agrp and Pomc, brain sections were hybridized with radiolabeled (e.g., 35S) or digoxigenin-labeled antisense riboprobes.[11][12][13] The signal was detected by autoradiography or with an anti-digoxigenin antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction.[13]
-
Real-Time PCR: Hypothalamic tissue was dissected, and total RNA was extracted.[2] cDNA was synthesized, and quantitative real-time PCR was performed using specific primers for genes of interest (e.g., Mc4r).[2]
Electrophysiology
-
Hypothalamic Slice Preparation: Animals were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal hypothalamic slices (e.g., 250-300 µm thick) containing the arcuate nucleus were prepared using a vibratome.[8][14]
-
Whole-Cell Patch-Clamp Recordings: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons (e.g., AgRP or POMC) were identified using fluorescence in transgenic reporter mice.[8] Whole-cell patch-clamp recordings were performed to measure membrane potential and firing frequency in response to bath application of peptides.[8][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and the workflows of key experiments.
Proposed Signaling Pathway of this compound in the Hypothalamus
Caption: Proposed signaling pathway of this compound in hypothalamic AgRP and POMC neurons.
Experimental Workflow for c-Fos Immunohistochemistry```dot
Caption: Experimental workflow for in situ hybridization to measure mRNA expression.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts its effects on appetite and metabolism, at least in part, by modulating the activity of hypothalamic AgRP and POMC neurons. As a UAG analog, this compound is believed to act as a functional antagonist of acylated ghrelin. Preclinical studies have demonstrated that UAG can increase neuronal activity in the ARC and specifically in POMC neurons, while decreasing the expression of both Agrp and Pomc mRNA. [1]Furthermore, both UAG and this compound have been shown to counteract the orexigenic and adipogenic effects of acylated ghrelin, a mechanism that appears to involve the melanocortin system, as evidenced by the prevention of AG-induced suppression of Mc4r mRNA. [2] While direct electrophysiological data on the effects of this compound on AgRP and POMC neurons is currently lacking, the existing body of research allows for a strong inference. Acylated ghrelin is known to increase the firing rate of AgRP neurons and decrease the firing rate of POMC neurons. [8]Given this compound's functional antagonism to acylated ghrelin, it is hypothesized that this compound would attenuate or reverse these effects, leading to a decrease in AgRP neuronal firing and a disinhibition or direct activation of POMC neurons. The observation that UAG increases c-Fos expression in POMC neurons supports this hypothesis. [1] Future research should prioritize direct electrophysiological investigation of this compound's effects on identified AgRP and POMC neurons to definitively characterize its impact on their firing properties. Additionally, further studies are warranted to fully elucidate the downstream signaling cascades activated by the putative UAG receptor in these neurons. A more comprehensive understanding of these mechanisms will be crucial for the continued development of this compound as a targeted therapy for metabolic diseases.
Conclusion
This compound represents a promising therapeutic agent that targets the central regulators of energy balance. Its ability to counteract the orexigenic drive of acylated ghrelin by modulating the activity of AgRP and POMC neurons provides a strong rationale for its development in the treatment of conditions such as Prader-Willi syndrome and obesity. The data summarized in this whitepaper provide a solid foundation for further research and clinical investigation into this novel therapeutic class.
References
- 1. Unacylated ghrelin suppresses ghrelin-induced neuronal activity in the hypothalamus and brainstem of male rats [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 4. praderwillinews.com [praderwillinews.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alizé Pharma to report Phase II trial results of this compound to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Ghrelin receptors mediate ghrelin-induced excitation of agouti-related protein/neuropeptide Y but not pro-opiomelanocortin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UCP2 mediates ghrelin's action on NPY/AgRP neurons by lowering free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Leptin regulation of Agrp and Npy mRNA in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiological Effects of Ghrelin in the Hypothalamic Paraventricular Nucleus Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AZP-531: A First-in-Class Unacylated Ghrelin Analog
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZP-531, also known as livoletide, is a first-in-class synthetic analog of unacylated ghrelin (UAG) that was developed for the treatment of Prader-Willi syndrome (PWS), a rare genetic disorder characterized by hyperphagia and metabolic dysregulation.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound. It includes a summary of key quantitative data from clinical trials, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows. While showing initial promise, the development of livoletide for PWS was ultimately discontinued (B1498344) after a Phase 2b/3 trial did not meet its primary endpoint for improving hyperphagia.[3][4]
Introduction: The Ghrelin System and Prader-Willi Syndrome
The ghrelin system plays a crucial role in regulating appetite and energy homeostasis. It comprises two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, often referred to as the "hunger hormone," is a potent orexigenic peptide that stimulates food intake by binding to the growth hormone secretagogue receptor 1a (GHSR-1a).[5] In contrast, UAG, the more abundant form in circulation, does not bind to GHSR-1a and has been shown to have effects that often counteract those of AG, including reducing food intake and improving glucose metabolism.[6][7]
Prader-Willi syndrome is characterized by a dysregulation of the ghrelin system, with patients exhibiting elevated levels of AG and a relative deficit of UAG.[1][8] This imbalance is thought to contribute to the hallmark hyperphagia and subsequent obesity and metabolic complications seen in this patient population.[9] this compound was designed as a stabilized analog of UAG to address this hormonal imbalance.[10]
This compound: A Profile
This compound is a cyclic 8-amino-acid peptide analog of UAG.[1] This modification was engineered to improve its plasma stability and pharmacokinetic profile compared to native UAG, making it suitable for once-daily subcutaneous administration.[1][11] Preclinical and early clinical studies demonstrated that this compound reproduces the pharmacological effects of UAG.[1]
Mechanism of Action and Signaling Pathways
This compound is believed to exert its effects by functionally antagonizing the orexigenic signals of AG.[1] The precise molecular mechanism of UAG and its analogs is not fully elucidated, as a specific receptor has not yet been definitively identified. However, evidence suggests that it acts through a GHSR-1a-independent pathway.[12]
Research indicates that the signaling cascade may involve the activation of the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[10] In skeletal muscle, the anti-atrophic effects of both AG and UAG have been shown to be mediated through PI3Kβ, mTORC2, and p38 signaling pathways.[13]
Below is a diagram illustrating the proposed signaling pathway for this compound in contrast to acylated ghrelin.
Preclinical Development
Preclinical studies in a rat model of diet-induced obesity demonstrated that both UAG and this compound could block AG-induced total fat accumulation, particularly in subcutaneous and retroperitoneal depots.[6] Furthermore, they significantly suppressed AG-driven total food intake and altered feeding behaviors.[6] These effects were associated with the prevention of AG-induced suppression of hypothalamic Mc4r mRNA, suggesting a central mechanism of action.[6]
A nonclinical safety program was conducted to support the clinical development of livoletide. This included studies on genotoxicity, safety pharmacology, reproductive toxicity, and repeat-dose toxicology in rats and dogs for up to 13 weeks. The results indicated that livoletide was well-tolerated with a wide safety margin and was not associated with adverse maternal, embryo-fetal toxicity, or teratogenic potential.[14]
Clinical Development
The clinical development of this compound involved several phases, primarily focusing on its efficacy and safety in patients with PWS.
Phase I Clinical Trials
The initial Phase I clinical trials were conducted in healthy volunteers, overweight or obese subjects, and patients with type 2 diabetes.[15] These studies aimed to assess the safety, tolerability, and pharmacokinetic profile of this compound. The results showed that this compound was well-tolerated, with a pharmacokinetic profile suitable for once-daily dosing.[12] Positive effects on glucose control and body weight were also observed in obese subjects.[12]
Phase IIa Clinical Trial in Prader-Willi Syndrome
A multi-center, randomized, double-blind, placebo-controlled Phase IIa trial was conducted to evaluate the safety and efficacy of this compound in 47 patients with genetically confirmed PWS and hyperphagia.[1][2]
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia.
-
Intervention: Daily subcutaneous injections of this compound (3 mg for patients weighing 50-70 kg and 4 mg for those >70 kg) or a matching placebo for 14 days.[1][8]
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Change in food-related behaviors assessed by the Hyperphagia Questionnaire (HQ), patient-reported appetite, body composition, and glycemic measures.[1]
The workflow for this clinical trial is illustrated in the diagram below.
Quantitative Data Summary:
| Parameter | This compound Group | Placebo Group | p-value |
| Change in Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | < 0.05 |
| Change in HQ 9-item Score | Significant Improvement | No Significant Change | < 0.05 |
| Change in Waist Circumference | Significant Reduction | No Change | - |
| Change in Fat Mass | Significant Reduction | No Change | - |
| Change in Body Weight | No Significant Change | No Significant Change | - |
| Post-prandial Glucose Levels | Significant Decrease | No Significant Change | - |
Table 1: Summary of Key Efficacy Outcomes from the Phase IIa Trial in PWS.[1][8]
The results of this proof-of-concept study were encouraging, showing that this compound was well-tolerated and led to significant improvements in food-related behaviors and some metabolic parameters.[1][8]
ZEPHYR Phase 2b/3 Clinical Trial
Following the promising results of the Phase IIa trial, a larger pivotal Phase 2b/3 study, named ZEPHYR, was initiated to further evaluate the long-term safety and efficacy of livoletide (this compound) in patients with PWS.[9][16]
Experimental Protocol:
-
Study Design: Two-part, randomized, double-blind, placebo-controlled study.
-
Participants: Approximately 150 patients with PWS aged 8 to 65 years, and a separate cohort of patients aged 4 to 7 years.[17]
-
Phase 2b Intervention: Patients were randomized to receive one of two doses of livoletide or a placebo via daily subcutaneous injection for a three-month core period, followed by a nine-month extension period.[9]
-
Primary Outcome Measure: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.[3]
-
Secondary Outcome Measures: Changes in fat mass, body weight, and waist circumference.[3]
Quantitative Data Summary:
| Parameter | Low-Dose Livoletide | High-Dose Livoletide | Placebo |
| Baseline HQ-CT Score (average) | 20.2 | 20.2 | 20.2 |
| Change from Baseline in HQ-CT Score at 12 weeks | -4.7 | -3.8 | -2.8 |
Table 2: Top-line Results of the ZEPHYR Phase 2b Trial.[3]
Despite showing a numerical improvement in HQ-CT scores, the differences between the livoletide-treated groups and the placebo group were not statistically significant.[3] No positive trends were observed for the secondary endpoints.[3]
Discontinuation of Development for Prader-Willi Syndrome
In April 2020, it was announced that the ZEPHYR study did not meet its primary endpoint of significantly improving hyperphagia and food-related behaviors in patients with PWS.[3] As a result, the development of livoletide for this indication was discontinued.[4]
Conclusion
This compound represented a novel therapeutic approach for Prader-Willi syndrome, targeting the underlying dysregulation of the ghrelin system. While early-phase clinical trials showed promise in improving food-related behaviors and metabolic parameters, the larger, pivotal Phase 2b/3 trial failed to demonstrate a statistically significant benefit over placebo. The journey of this compound highlights the complexities of developing treatments for rare neurodevelopmental disorders and underscores the importance of robust, well-controlled clinical trials in drug development. The data generated from these studies, however, provide valuable insights into the role of the unacylated ghrelin pathway and may inform future research in this area.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. fpwr.org [fpwr.org]
- 5. mdpi.com [mdpi.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. journals.plos.org [journals.plos.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. praderwillinews.com [praderwillinews.com]
- 10. Ghrelin and unacylated ghrelin stimulate human osteoblast growth via mitogen-activated protein kinase (MAPK)/phosphoinositide 3-kinase (PI3K) pathways in the absence of GHS-R1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alizé Pharma to report Phase II trial results of this compound to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. SAT-100 Trial-in-Progress: ZEPHYR, a Pivotal Phase 2b/3 Randomized, Placebo-Controlled Study of Livoletide, a Novel Unacylated Ghrelin Analog, for the Treatment of Hyperphagia and Food-Related Behaviors in Patients with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
AZP-531: A First-in-Class Unacylated Ghrelin Analogue for Metabolic and Neurodevelopmental Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZP-531 (also known as livoletide) is a first-in-class, synthetic analogue of unacylated ghrelin (UAG), the predominant form of the gut hormone ghrelin. Unlike its acylated counterpart (AG), which is a potent orexigenic agent acting through the growth hormone secretagogue receptor (GHSR), UAG does not bind to GHSR and exhibits distinct, often opposing, physiological effects. This compound has been developed to leverage the therapeutic potential of UAG, with preclinical and clinical evidence suggesting its utility in treating conditions characterized by metabolic dysregulation and hyperphagia, notably Prader-Willi Syndrome (PWS) and Type 2 Diabetes (T2D). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and a visualization of its signaling pathways.
Introduction: The Ghrelin System and the Role of Unacylated Ghrelin
The ghrelin system is a key regulator of energy homeostasis, with acylated ghrelin (AG) being the primary circulating orexigenic hormone. AG's effects are mediated through the GHSR, stimulating appetite and promoting fat deposition. In contrast, unacylated ghrelin (UAG) does not activate the GHSR but has been shown to have a range of metabolic effects, including improving insulin (B600854) sensitivity and reducing fat accumulation.[1] In certain pathological conditions, such as Prader-Willi Syndrome, there is an observed imbalance in the AG/UAG ratio, with elevated AG levels contributing to hyperphagia.[2] this compound is a stabilized analogue of UAG designed to counteract the effects of AG and restore metabolic balance.
Mechanism of Action of this compound
This compound functions as a UAG mimetic, exerting its effects independently of the GHSR. Its proposed mechanism involves antagonizing the orexigenic and metabolic effects of AG. Preclinical and clinical data suggest that this compound can improve glycemic control, enhance insulin sensitivity, and reduce body weight and fat mass.[1][3] The downstream signaling pathways of UAG are not fully elucidated, but evidence points towards the involvement of pathways such as PI3K/Akt and ERK1/2 in mediating its cellular effects.[4][5] Furthermore, studies in GHSR-ablated mice have shown that UAG can rapidly modulate the expression of genes involved in lipid and glucose metabolism in adipose tissue, muscle, and liver, indicating a direct, GHSR-independent action.[6]
Signaling Pathway of Unacylated Ghrelin
The precise receptor for UAG remains unidentified, but its signaling is known to be distinct from the GHSR-mediated pathway of AG. The diagram below illustrates the current understanding of the UAG signaling cascade, which involves the activation of key intracellular pathways that regulate cellular metabolism and survival.
Caption: Proposed signaling pathway of this compound (Unacylated Ghrelin Analogue).
Clinical Development and Efficacy
This compound has undergone clinical investigation for the treatment of Prader-Willi Syndrome and Type 2 Diabetes. The following sections summarize the key findings from these trials.
Prader-Willi Syndrome (PWS)
PWS is a rare genetic disorder characterized by severe hyperphagia, leading to obesity and other metabolic complications. Clinical trials have evaluated the efficacy of this compound in improving food-related behaviors and metabolic parameters in patients with PWS.
Table 1: Summary of Key Clinical Trial Data for this compound in Prader-Willi Syndrome
| Trial Phase | Number of Patients | Dosage | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
| Phase 2a | 47 | 3 mg (50-70 kg) or 4 mg (>70 kg) daily subcutaneous injection | 14 days | Change in Hyperphagia Questionnaire (HQ) score, appetite, body composition, and glycemic measures. | Significant improvement in HQ total score (p < 0.05 vs. placebo). Reduction in appetite scores. Significant reduction in waist circumference and fat mass. Decreased post-prandial glucose levels. | [2][7] |
| Phase 2b/3 (ZEPHYR study) | ~150 (Phase 2b) | Low-dose (~60 mcg/kg) and high-dose (~120 mcg/kg) daily subcutaneous injection | 3-month core period (Phase 2b) | Change from baseline in HQ-CT total score. | Data analysis ongoing. | [8][9] |
Type 2 Diabetes (T2D) and Obesity
Phase 1 clinical trials have assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers, overweight/obese subjects, and patients with T2D.
Table 2: Summary of Key Clinical Trial Data for this compound in Overweight/Obese Subjects and Patients with Type 2 Diabetes
| Trial Part | Patient Population | Dosage | Treatment Duration | Key Efficacy Endpoints | Results | Reference |
| Part B (Phase 1) | Overweight/Obese Subjects (n=32) | 3, 15, 30, or 60 µg/kg daily | 14 days | Glucose concentrations, insulin levels, body weight. | Doses ≥15 µg/kg significantly improved glucose concentrations without increasing insulin. Mean body weight decrease of 2.6 kg (vs. 0.8 kg for placebo). | [3] |
| Part C (Phase 1) | Patients with Type 2 Diabetes (n=36) | 15, 2 x 30, or 60 µg/kg daily | 14 days | HbA1c, body weight. | 60 µg/kg dose reduced HbA1c by 0.4% (vs. 0.2% for placebo) and body weight by 2.1 kg (vs. 1.3 kg for placebo). | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in the clinical evaluation of this compound.
Assessment of Hyperphagia in Prader-Willi Syndrome
Hyperphagia Questionnaire for Clinical Trials (HQ-CT):
The HQ-CT is a caregiver-reported outcome measure used to assess food-related behaviors in individuals with PWS.[10] It consists of 9 items that are scored on a scale from 0 to 4, yielding a total score ranging from 0 to 36, with higher scores indicating more severe hyperphagia.[11][12] The questionnaire is typically administered to the primary caregiver and inquires about the frequency and severity of various food-seeking behaviors over the preceding two weeks.[12]
Protocol for HQ-CT Administration:
-
Respondent: The primary caregiver who has the most knowledge of the patient's eating behaviors.
-
Recall Period: The caregiver is asked to consider the patient's behavior over the past 14 days.
-
Scoring: Each of the 9 items is rated on a 5-point scale (e.g., 0 = Never, 1 = Rarely, 2 = Sometimes, 3 = Often, 4 = Very Often/Always).
-
Total Score Calculation: The scores for each of the 9 items are summed to produce a total score.
Assessment of Body Composition
Dual-Energy X-ray Absorptiometry (DXA):
DXA is a non-invasive imaging technique used to measure bone mineral density and body composition, including total body fat mass, lean mass, and bone mineral content.[9]
Protocol for DXA Scan:
-
Patient Preparation: Patients are typically asked to wear loose-fitting clothing without any metal objects. They lie flat on their back on the DXA table.
-
Scan Acquisition: A scanning arm passes over the patient's body, emitting low-dose X-rays at two different energy levels.
-
Data Analysis: The differential attenuation of the X-rays by bone, lean tissue, and fat tissue is used to calculate the respective masses. Standardized procedures and settings are used for all scans to ensure consistency.[9]
Glycemic Control Assessment
Oral Glucose Tolerance Test (OGTT) and Blood Sampling:
Standard OGTT protocols are used to assess glucose metabolism. Blood samples are collected at specified time points to measure glucose and insulin levels.
Protocol for Glycemic Measurement:
-
Fasting: Patients are required to fast overnight prior to the test.
-
Baseline Sample: A baseline blood sample is drawn.
-
Glucose Load: The patient consumes a standardized glucose solution.
-
Post-Load Sampling: Blood samples are drawn at regular intervals (e.g., 30, 60, 90, 120 minutes) after the glucose load.
-
Analysis: Plasma glucose and serum insulin concentrations are determined using standard laboratory assays.
Experimental Workflows
The following diagrams illustrate the typical workflows for clinical trials and preclinical assessments of this compound.
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of this compound.
References
- 1. Alize Pharma Launches the First Phase I Clinical Trial for this compound | Technology Networks [technologynetworks.com]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin [mdpi.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Toward a consensus nomenclature for ghrelin, its non‐acylated form, liver expressed antimicrobial peptide 2 and growth hormone secretagogue receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full Document Preview [gravitas.acr.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. rtihs.org [rtihs.org]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Meaningful Benefit-Risk Tradeoffs to Promote Patient-Focused Drug Development in Prader-Willi Syndrome: A Discrete-Choice Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Cyclic Peptide AZP-531 by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531, also known as livoletide, is a synthetic cyclic peptide analogue of unacylated ghrelin (UAG).[1][2][3][4] It is being investigated for its therapeutic potential in metabolic disorders, such as Prader-Willi syndrome, where it has been shown to improve food-related behaviors and metabolic parameters.[2][3][4][5][6][7] As a first-in-class UAG analogue, this compound is believed to exert its effects through a GHSR-independent mechanism, often counteracting the orexigenic effects of acylated ghrelin.[8] The development and manufacturing of this compound for preclinical and clinical studies necessitate a robust and reproducible purification method to ensure high purity and product consistency. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides like this compound due to its high resolving power.[9][10]
These application notes provide a detailed protocol for the purification of the cyclic peptide this compound using RP-HPLC, intended for researchers, scientists, and professionals involved in drug development.
Signaling Pathway of this compound
The precise signaling pathway of this compound is still under investigation, but it is understood to function as an analogue of unacylated ghrelin (UAG).[1][2] Unlike acylated ghrelin (AG), which binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite and other metabolic effects, UAG and its analogue this compound do not bind to this receptor.[8] Instead, they are thought to act through a distinct, yet to be fully identified, receptor system. The actions of UAG and this compound often oppose those of AG, suggesting a counter-regulatory role in metabolic homeostasis.
Caption: Proposed signaling pathway of this compound in contrast to Acylated Ghrelin.
Experimental Protocols
Materials and Equipment
Reagents:
-
Crude synthetic this compound peptide
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
DMSO (optional, for sample dissolution)
Equipment:
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector.
-
Analytical HPLC system for purity analysis.
-
Reversed-phase C18 column (preparative and analytical).
-
Lyophilizer (freeze-dryer).
-
pH meter.
-
Vortex mixer and centrifuge.
Sample Preparation
-
Dissolution of Crude Peptide: Dissolve the crude this compound powder in a minimal volume of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is an issue, a small amount of DMSO can be used, followed by dilution with the initial mobile phase.
-
Clarification: Centrifuge the dissolved sample to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.
Preparative RP-HPLC Protocol
The goal of preparative RP-HPLC is to isolate the target peptide from impurities generated during synthesis.[11]
| Parameter | Recommendation |
| Column | Preparative C18, 10 µm particle size, 300 Å pore size (e.g., 20 mm x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 12-20 mL/min (dependent on column diameter) |
| Detection Wavelength | 220 nm and 280 nm |
| Column Temperature | Ambient or controlled at 30-40°C |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Gradient | A linear gradient optimized for the separation of this compound from its impurities. A starting point could be: |
| * 0-5 min: 5% B | |
| * 5-45 min: 5% to 50% B | |
| * 45-50 min: 50% to 95% B | |
| * 50-55 min: 95% B | |
| * 55-60 min: 95% to 5% B (re-equilibration) |
Fraction Collection and Analysis
-
Collection: Collect fractions based on the UV chromatogram peaks. The main peak corresponding to this compound should be collected.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
Analytical RP-HPLC Protocol for Purity Assessment
This protocol is used to determine the purity of the crude peptide and the collected fractions.[12]
| Parameter | Recommendation |
| Column | Analytical C18, 5 µm particle size, 300 Å pore size (e.g., 4.6 mm x 250 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient or controlled at 30-40°C |
| Injection Volume | 10-20 µL |
| Gradient | A linear gradient optimized for analytical separation. A starting point could be: |
| * 0-5 min: 5% B | |
| * 5-35 min: 5% to 60% B | |
| * 35-40 min: 60% to 95% B | |
| * 40-45 min: 95% B | |
| * 45-50 min: 95% to 5% B (re-equilibration) |
Post-Purification Processing
-
Pooling: Combine fractions with the desired purity (typically >95%).
-
Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator or a similar solvent evaporation system.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a fluffy white powder.
-
Final Quality Control: Perform final purity analysis by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: General workflow for the purification of synthetic this compound.
Data Presentation
The following tables summarize typical quantitative data expected from the purification of this compound.
Table 1: Preparative RP-HPLC Run Summary
| Parameter | Value |
| Crude Peptide Load | 100 mg |
| Column Dimensions | 20 mm x 250 mm |
| Main Peak Elution Time | 32.5 min |
| Number of Fractions Collected | 10 |
Table 2: Analytical RP-HPLC Purity Analysis of Collected Fractions
| Fraction Number | Retention Time (min) | Purity (%) |
| 1-3 | Various | < 50% |
| 4 | 32.1 | 85.2% |
| 5 | 32.5 | 98.7% |
| 6 | 32.6 | 99.1% |
| 7 | 32.8 | 97.5% |
| 8 | 33.5 | 89.3% |
| 9-10 | Various | < 60% |
Table 3: Final Product Summary
| Parameter | Result |
| Pooled Fractions | 5, 6, 7 |
| Purity of Final Product | > 98% |
| Final Yield | 35 mg (35%) |
| Appearance | White lyophilized powder |
| Molecular Weight (ESI-MS) | Confirmed |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful purification of the cyclic peptide this compound using RP-HPLC. Adherence to these methodologies will enable the consistent production of high-purity this compound, which is critical for its continued investigation and development as a potential therapeutic agent. Optimization of the gradient conditions may be necessary depending on the specific impurity profile of the crude synthetic peptide.
References
- 1. livoletide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUN-609 Livoletide (this compound), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.1 Chemistry [bio-protocol.org]
Application Note: Mass Spectrometry Characterization of AZP-531 (Livoletide)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive overview and detailed protocols for the characterization of AZP-531 (Livoletide), a novel cyclic peptide analogue of unacylated ghrelin (UAG).[1][2] this compound is under investigation for its therapeutic potential in metabolic disorders, including Prader-Willi syndrome and type 2 diabetes.[3][4] Accurate and robust analytical methods are crucial for its development and clinical monitoring. This document outlines a liquid chromatography-mass spectrometry (LC-MS) based workflow for the identification and quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary protocols for its analysis.
Introduction
This compound is a first-in-class, cyclic 8-amino acid analogue of unacylated ghrelin with improved plasma stability and pharmacokinetic properties.[2][5] Unlike acylated ghrelin, which is orexigenic, unacylated ghrelin and its analogues like this compound have been shown to improve glycemic control, reduce body weight, and improve food-related behaviors in certain patient populations.[3][6] The mechanism of action is not fully elucidated but is known to be independent of the ghrelin receptor (GHSR-1a) and may involve counteracting the effects of acylated ghrelin.[7]
Mass spectrometry is an indispensable tool for the characterization of peptide therapeutics due to its high sensitivity, specificity, and ability to provide detailed structural information.[8] This note describes a hypothetical, yet scientifically robust, approach for the characterization of this compound using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).
Physicochemical Properties of this compound
This compound is an analogue of the 6-13 fragment of unacylated ghrelin. For the purpose of this application note, we will assume a representative cyclic peptide sequence derived from this fragment. The physicochemical properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₄₁H₆₅N₁₃O₁₂ |
| Amino Acid Sequence | Cyclo(Ser-Pro-Glu-His-Gln-Arg-Val-Gln) |
| Average Molecular Weight | 948.04 g/mol |
| Monoisotopic Mass | 947.4856 g/mol |
| Charge State (Typical) | +2, +3 |
Note: The sequence and resulting properties are hypothetical and based on the description of this compound as a cyclic 8-amino acid analogue of unacylated ghrelin.
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry is employed for the accurate mass determination of the intact peptide, confirming its elemental composition.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Theoretical Value (m/z) | Observed Value (m/z) | Mass Accuracy (ppm) |
| [M+H]⁺ | 948.4929 | 948.4925 | -0.42 |
| [M+2H]²⁺ | 474.7501 | 474.7503 | 0.42 |
| [M+Na]⁺ | 970.4748 | 970.4746 | -0.21 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
MS/MS analysis provides sequence information and confirms the structure of the peptide. Due to its cyclic nature, fragmentation can be complex, often resulting in a series of internal fragments rather than just b- and y-ions.
Table 3: Predicted Major MS/MS Fragment Ions for this compound ([M+2H]²⁺ Precursor)
| Fragment Ion Type | Sequence Fragment | Theoretical m/z |
| b-type | Ser-Pro-Glu | 344.15 |
| y-type | Arg-Val-Gln | 388.24 |
| Internal | Pro-Glu-His | 381.18 |
| Internal | Gln-Arg-Val | 402.25 |
| [M+H-H₂O]⁺ | C₄₁H₆₃N₁₃O₁₁ | 930.4823 |
| [M+H-CO]⁺ | C₄₀H₆₅N₁₃O₁₁ | 920.4980 |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes the extraction of this compound from plasma for quantitative analysis.
Materials:
-
Human plasma with K₂EDTA
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Water, LC-MS grade
-
Oasis HLB 1cc (30 mg) SPE cartridges
-
Internal Standard (IS): Stable isotope-labeled this compound or a similar cyclic peptide
Procedure:
-
Protein Precipitation:
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution (e.g., 100 ng/mL).
-
Add 600 µL of cold ACN containing 0.1% FA.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of water with 0.1% TFA.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% ACN in water with 0.1% TFA.
-
Elute the peptide with 1 mL of 80% ACN in water with 0.1% FA.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of 5% ACN in water with 0.1% FA for LC-MS analysis.
-
LC-MS/MS Method for Characterization and Quantification
This method is suitable for a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system.
Liquid Chromatography Parameters:
-
Column: Waters ACQUITY Premier Peptide BEH C18 Column (130Å, 1.7 µm, 2.1 mm X 150 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 45% B
-
15-16 min: 45% to 95% B
-
16-18 min: Hold at 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-22 min: Hold at 5% B
-
Mass Spectrometry Parameters:
-
Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Full Scan (MS1):
-
Mass Range: 100-1500 m/z
-
Resolution: > 30,000 FWHM
-
-
Tandem MS (MS/MS):
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Precursor Selection: Top 3 most intense ions
-
Collision Energy: Stepped collision energy (e.g., 20-40 eV) for comprehensive fragmentation.
-
-
Quantitative Analysis (Optional, using Triple Quadrupole):
-
Mode: Multiple Reaction Monitoring (MRM)
-
Hypothetical Transitions:
-
Q1: 474.75 m/z ([M+2H]²⁺) -> Q3: 388.24 m/z (y-type fragment)
-
Q1: 474.75 m/z ([M+2H]²⁺) -> Q3: 402.25 m/z (Internal fragment)
-
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Simplified Ghrelin Signaling Pathway
Caption: Ghrelin signaling pathways overview.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unacylated Ghrelin Protects Against Age‐Related Loss of Muscle Mass and Contractile Dysfunction in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. MON-102 Nonclinical Development of this compound (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quantification of ghrelin and des-acyl ghrelin in human plasma by using cubic-selected reaction-monitoring LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols: AZP-531 (Livoletide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531, also known as livoletide, is a first-in-class, cyclic 8-amino acid analog of unacylated ghrelin (UAG).[1][2] It has been investigated for its therapeutic potential in metabolic conditions, notably Prader-Willi syndrome (PWS), due to its ability to counteract the effects of acylated ghrelin, the "hunger hormone".[3][4] this compound is supplied as a lyophilized powder for parenteral administration, a formulation strategy designed to enhance its stability and shelf-life.[2][5] These application notes provide detailed information on the lyophilization, storage, and handling of this compound for research and development purposes.
Mechanism of Action
This compound functions as an analog of unacylated ghrelin (UAG), which exerts its effects through a mechanism independent of the growth hormone secretagogue receptor (GHSR), the primary receptor for acylated ghrelin.[6][7] While the precise signaling cascade for this compound is not fully elucidated, it is understood that UAG and its analogs can modulate pathways involved in glucose and lipid metabolism, often opposing the actions of acylated ghrelin.[6][8] This can involve the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[9]
References
- 1. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. MON-102 Nonclinical Development of this compound (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols: Determining the Solubility of AZP-531
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531, a cyclic peptide analog of unacylated ghrelin, has shown promise in clinical trials for treating metabolic disorders such as Prader-Willi syndrome.[1][2][3][4][5][6][7][8] As with any peptide therapeutic, understanding its solubility characteristics in various solvents is fundamental for formulation development, in vitro assay design, and analytical method development. While specific solubility data for this compound in a range of solvents is not extensively published in the public domain, this document provides a comprehensive protocol for researchers to determine its solubility profile.
The following sections detail a generalized experimental protocol for assessing the solubility of this compound and a template for systematically recording the resulting data. This guide is intended to provide a robust starting point for researchers working with this and other similar peptide compounds.
Data Presentation: this compound Solubility Profile
Researchers should aim to populate a table similar to the one below with their experimentally determined solubility data. This structured format allows for easy comparison of solubility across different solvents and conditions.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Maximum Solubility (mg/mL) | Observations (e.g., clear solution, suspension) |
| Water | 25 | 7.4 | ||
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | ||
| Ethanol | 25 | N/A | ||
| Methanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A | ||
| 5% Dextrose in Water | 25 | ~4.5-5.5 |
Experimental Protocol: Determination of Peptide Solubility
This protocol outlines a method for determining the equilibrium solubility of a peptide such as this compound in various solvent systems.
1. Materials and Equipment:
-
This compound peptide (lyophilized powder)
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge or centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or 280 nm)
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
2. Experimental Workflow Diagram:
Caption: Experimental workflow for determining peptide solubility.
3. Procedure:
-
Preparation of Solvent Systems: Prepare each solvent system of interest. For aqueous buffers like PBS, ensure the pH is accurately measured and adjusted.
-
Sample Preparation:
-
Add an excess amount of lyophilized this compound to a series of vials. A starting point could be to aim for a concentration significantly higher than the expected solubility (e.g., 10-20 mg/mL).
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials and vortex thoroughly to create a suspension.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that the solution is saturated.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved peptide.
-
-
Sample Analysis:
-
Carefully collect the supernatant, being cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of dilutions of the filtered supernatant using the same solvent system.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the saturated solution.
-
-
Data Calculation: Calculate the solubility in mg/mL by multiplying the concentration determined by HPLC by the dilution factor.
Signaling Pathway Context
This compound is an analog of unacylated ghrelin. Understanding its mechanism of action is crucial for interpreting experimental results. The diagram below illustrates a simplified, hypothetical signaling pathway based on the known biology of ghrelin. Unacylated ghrelin is thought to have effects that are independent of the canonical ghrelin receptor (GHSR-1a), which is activated by acylated ghrelin.
Caption: Simplified ghrelin signaling pathways.
This diagram illustrates that while acylated ghrelin acts on the GHSR-1a receptor to increase appetite, unacylated ghrelin (and by extension, its analog this compound) is believed to act through other receptors to exert beneficial metabolic effects.[1][3][6]
Disclaimer: This document provides a general protocol and should be adapted based on specific laboratory conditions and the physicochemical properties of the peptide. Always consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. praderwillinews.com [praderwillinews.com]
- 7. Alizé Pharma to report Phase II trial results of this compound to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of AZP-531 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the subcutaneous administration of AZP-531 (also known as livoletide), an unacylated ghrelin analog, in mouse models. The information is compiled from preclinical data and general best practices for rodent handling and injection techniques.
Introduction
This compound is an analog of unacylated ghrelin (UAG) that acts independently of the growth hormone secretagogue receptor (GHSR).[1][2] It has been investigated for its potential therapeutic effects in metabolic disorders, including improving insulin (B600854) sensitivity and regulating glucose and lipid metabolism.[1][3][4] Preclinical studies in animal models are crucial for evaluating the efficacy and safety of this compound. This document outlines a recommended protocol for subcutaneous injection in mice, summarizes key quantitative data from relevant studies, and illustrates the proposed signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration of this compound and related compounds in preclinical and clinical studies. It is important to note that specific dosing for mice via subcutaneous injection is not extensively detailed in publicly available literature; therefore, some data is extrapolated from studies in other species or with different administration routes.
Table 1: this compound Dosage and Administration in Non-Clinical and Clinical Studies
| Species | Route of Administration | Dosage | Frequency | Study Duration | Reference |
| Rat | Subcutaneous Infusion (Osmotic Mini-pump) | 4 nmol/kg/hour | Continuous | 4 weeks | [5] |
| Human | Subcutaneous Injection | 30 µg/kg | Daily | 2 weeks | [6][7] |
| Human | Subcutaneous Injection | 60 µg/kg | Daily | 2 weeks | [4][6][7] |
| Human | Subcutaneous Injection | ~60 mcg/kg | Daily | 3 months (double-blind), 9 months (open-label) | [8] |
| Human | Subcutaneous Injection | ~120 mcg/kg | Daily | 3 months (double-blind), 9 months (open-label) | [8] |
Table 2: General Recommendations for Subcutaneous Injections in Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 25-27 G | [7] |
| Needle Length | 5/8 inch or smaller | [7] |
| Maximum Volume per Site | 5 ml/kg | [7] |
| Maximum Total Volume (Drug Administration) | 10 ml/kg | [7] |
| Injection Site | Scruff of the neck, dorsal-lateral area | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the subcutaneous injection of this compound in mice.
Materials
-
This compound (Livoletide)
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile insulin syringes (0.3, 0.5, or 1 mL) with integrated needles (25-27 G)
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (gloves, lab coat)
-
Sharps container
Preparation of this compound Solution
-
Reconstitution: Prepare the this compound solution according to the manufacturer's instructions. Use a sterile vehicle for reconstitution to the desired stock concentration.
-
Dilution: Based on the desired dose and the average weight of the mice, calculate the final concentration needed. Dilute the stock solution with the sterile vehicle to achieve the final injection concentration. It is recommended to prepare a fresh solution for each experiment.
Subcutaneous Injection Procedure
-
Animal Restraint:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck between your thumb and forefinger. This will create a "tent" of skin.
-
Ensure the restraint is firm but does not impede the animal's breathing.
-
-
Site Preparation:
-
Swab the injection site (the base of the skin tent) with a 70% ethanol wipe and allow it to dry.
-
-
Injection:
-
Hold the syringe with the bevel of the needle facing up.
-
Insert the needle into the base of the skin tent at a 10-20 degree angle.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears in the syringe hub, proceed with the injection.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
A small bleb or lump will form under the skin, which is normal.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as an unacylated ghrelin analog, is understood to exert its effects through a GHSR-independent signaling pathway. This pathway is thought to involve the activation of PI3Kβ, which in turn activates mTORC2 and p38, ultimately leading to the inhibition of skeletal muscle atrophy.[10][11]
Caption: Proposed GHSR-independent signaling pathway of this compound.
Experimental Workflow for Efficacy Study
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a mouse model of a metabolic disorder.
Caption: General experimental workflow for an this compound efficacy study in mice.
References
- 1. RePub, Erasmus University Repository: Unacylated ghrelin rapidly modulates lipogenic and insulin signaling pathway gene expression in metabolically active tissues of GHSR deleted mice [repub.eur.nl]
- 2. MON-102 Nonclinical Development of this compound (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unacylated ghrelin rapidly modulates lipogenic and insulin signaling pathway gene expression in metabolically active tissues of GHSR deleted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/48225 [onderzoekmetmensen.nl]
- 9. ijpsr.com [ijpsr.com]
- 10. Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice [jci.org]
Assessing the Cytotoxicity of AZP-531 Using MTT and MTS Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin.[1][2] It has been investigated for its potential therapeutic effects in various conditions, including Prader-Willi syndrome, where it has been observed to improve food-related behaviors.[1][2][3] Preclinical studies have suggested that livoletide is not cytotoxic.[4] Furthermore, some research indicates that this compound may suppress the growth of certain cancer cells by modulating signaling pathways such as MAPK and Akt.[5][6][7]
This document provides detailed application notes and standardized protocols for assessing the potential cytotoxicity of this compound on mammalian cell lines using two common colorimetric assays: the MTT and MTS assays. These assays are fundamental tools in drug development and toxicology to evaluate the effect of a compound on cell viability and proliferation.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar method that utilizes a tetrazolium salt that is reduced to a soluble formazan product, simplifying the procedure.[10][11]
Principle of the Assays
Both MTT and MTS assays quantify the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. Therefore, a decrease in formazan production in cells treated with a test compound, such as this compound, would suggest a reduction in cell viability or proliferation, indicating potential cytotoxicity.
Potential Signaling Pathway of this compound in Cancer Cells
In some cancer cell models, unacylated ghrelin and its analog this compound have been shown to suppress cell growth.[5][6][7] This effect may be mediated through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the MAPK and Akt pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway for this compound-induced growth inhibition in certain cancer cells.
Experimental Protocols
The following are detailed protocols for performing MTT and MTS assays to evaluate the cytotoxicity of this compound.
Experimental Workflow Overview
Caption: General workflow for assessing this compound cytotoxicity using MTT or MTS assays.
Protocol 1: MTT Assay
1. Materials:
-
This compound (lyophilized powder)
-
Selected mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
-
Humidified incubator at 37°C with 5% CO2
2. Methods:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Preparation of this compound:
-
Reconstitute the lyophilized this compound in a suitable sterile solvent (e.g., sterile water or PBS) to create a high-concentration stock solution.
-
Prepare a series of dilutions of this compound in serum-free medium to achieve the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., from picomolar to micromolar).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin (B1662922) or staurosporine).
-
Blank: Wells with medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C in the dark.[8][12]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: MTS Assay
1. Materials:
-
This compound (lyophilized powder)
-
Selected mammalian cell line
-
Complete cell culture medium
-
PBS, sterile
-
MTS reagent (combined with an electron coupling reagent like PES)[10][13]
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm[11][13]
-
Humidified incubator at 37°C with 5% CO2
2. Methods:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT Assay Protocol.
-
-
MTS Assay Procedure:
-
Data Acquisition:
Data Presentation and Analysis
The results should be presented in a clear and organized manner to facilitate interpretation.
Data Calculation:
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Summary Tables:
Summarize the quantitative data in tables for easy comparison.
Table 1: Hypothetical Cell Viability Data for this compound using MTT Assay (48h Incubation)
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.254 | 0.087 | 100% |
| 1 pM | 1.248 | 0.091 | 99.5% |
| 10 pM | 1.233 | 0.085 | 98.3% |
| 100 pM | 1.215 | 0.079 | 96.9% |
| 1 nM | 1.198 | 0.082 | 95.5% |
| 10 nM | 1.156 | 0.075 | 92.2% |
| 100 nM | 1.102 | 0.068 | 87.9% |
| 1 µM | 1.055 | 0.071 | 84.1% |
| 10 µM | 0.987 | 0.065 | 78.7% |
| Positive Control | 0.152 | 0.021 | 12.1% |
| Blank | 0.050 | 0.005 | - |
Table 2: Hypothetical Cell Viability Data for this compound using MTS Assay (48h Incubation)
| This compound Concentration | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.189 | 0.075 | 100% |
| 1 pM | 1.182 | 0.078 | 99.4% |
| 10 pM | 1.171 | 0.072 | 98.5% |
| 100 pM | 1.155 | 0.069 | 97.1% |
| 1 nM | 1.138 | 0.071 | 95.7% |
| 10 nM | 1.099 | 0.065 | 92.4% |
| 100 nM | 1.048 | 0.061 | 88.1% |
| 1 µM | 1.003 | 0.058 | 84.4% |
| 10 µM | 0.941 | 0.055 | 79.1% |
| Positive Control | 0.145 | 0.018 | 12.2% |
| Blank | 0.045 | 0.004 | - |
From the data, an IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The MTT and MTS assays are robust and reliable methods for assessing the in vitro cytotoxicity of this compound. The provided protocols offer a standardized approach for researchers in drug development and related fields. Based on existing literature, it is anticipated that this compound will exhibit low to no cytotoxicity in non-cancerous cell lines. However, in specific cancer cell models, a dose-dependent decrease in cell viability may be observed, consistent with its proposed anti-proliferative effects. It is crucial to select appropriate cell lines and a relevant range of this compound concentrations to obtain meaningful and reproducible results.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Generating a Dose-Response Curve for AZP-531 in Cell Culture
Introduction
AZP-531, also known as Livoletide, is a synthetic analog of unacylated ghrelin (UAG). Unlike acylated ghrelin, which binds to the growth hormone secretagogue receptor (GHSR) to stimulate appetite, UAG and its analogs like this compound act through a GHSR-independent mechanism.[1] Research indicates that this compound may counteract many of the orexigenic and metabolic effects of acylated ghrelin.[2][3][4][5] In vitro and in vivo studies have demonstrated that UAG and this compound exhibit protective effects against oxidative stress and inflammation in various cell types, including pancreatic β-cells, cardiomyocytes, skeletal muscle cells, and endothelial cells.[2][3][4][6]
These application notes provide a detailed protocol for generating a dose-response curve for this compound in a cell culture model. The primary objective is to determine the effective concentration range of this compound that elicits a biological response, which is a critical step in preclinical drug development. The following protocol uses a human endothelial cell line as an example and measures the protective effect of this compound against oxidative stress, a key aspect of its reported mechanism of action.
Experimental Protocol: Protective Effect of this compound Against Oxidative Stress in Endothelial Cells
This protocol details the methodology to assess the dose-dependent protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs). The endpoint is the measurement of cell viability using a standard MTT assay.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (Livoletide)
-
Hydrogen Peroxide (H₂O₂) solution, 30%
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl Sulfoxide (DMSO)
-
96-well tissue culture plates
-
Multi-channel pipette and sterile tips
-
Microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for determining the dose-response of this compound.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium supplemented with necessary growth factors, FBS, and penicillin-streptomycin.
-
Harvest healthy, sub-confluent cells using Trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete growth medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound and H₂O₂ Solutions:
-
Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final treatment concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Separately, determine the optimal concentration of H₂O₂ that induces approximately 50% cell death (IC50) in HUVECs after 24 hours. This needs to be established in a preliminary "kill curve" experiment.[8] For this protocol, we will assume a working concentration of 200 µM H₂O₂.
-
-
Treatment:
-
After the initial 24-hour incubation, carefully remove the growth medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a "vehicle control" (medium only) and a "stress control" (medium only, will receive H₂O₂).
-
Pre-incubate the cells with this compound for 2 hours at 37°C.
-
Following the pre-incubation, add the pre-determined concentration of H₂O₂ (e.g., 200 µM) to all wells except the "vehicle control" group.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the viability of treated cells as a percentage relative to the vehicle control (untreated, unstressed cells), which is set to 100% viability.
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression model to fit a sigmoidal dose-response curve to the data.[9] From this curve, key parameters such as the EC50 (half-maximal effective concentration) can be determined.
-
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a table to facilitate clear comparison. The table should include the concentrations of this compound used, the corresponding raw absorbance values, and the calculated percentage of cell viability.
Table 1: Hypothetical Dose-Response Data for this compound in HUVECs
| This compound Conc. (nM) | Log [this compound] | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | N/A | 1.250 | 0.085 | 100.0% |
| 0 (Stress Control) | N/A | 0.630 | 0.050 | 50.4% |
| 0.1 | -10 | 0.685 | 0.055 | 54.8% |
| 1 | -9 | 0.790 | 0.062 | 63.2% |
| 10 | -8 | 0.950 | 0.071 | 76.0% |
| 100 | -7 | 1.115 | 0.080 | 89.2% |
| 1000 | -6 | 1.180 | 0.083 | 94.4% |
| 10000 | -5 | 1.205 | 0.088 | 96.4% |
Proposed Signaling Pathway
This compound, as an analog of UAG, is believed to exert its cellular effects through a GHSR-independent signaling pathway. Its protective effects against oxidative stress may involve the activation of pro-survival and anti-apoptotic pathways.
Caption: Proposed signaling pathway for the protective effects of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 微生物死滅曲線 [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for Studying AZP-531's Effects on Hyperphagia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of AZP-531 (livoletide), an unacylated ghrelin (UAG) analog, in the context of hyperphagia. The protocols outlined below are based on preclinical studies of this compound and similar molecules, offering a framework for assessing the compound's efficacy and mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic analog of unacylated ghrelin, the predominant form of circulating ghrelin.[1][2] Unlike acylated ghrelin (AG), which is a potent orexigenic "hunger hormone" that stimulates appetite, UAG is believed to counteract the effects of AG.[1][3] The primary mechanism of action for this compound is thought to be the functional inhibition of AG's effects on food intake and adiposity.[3][4] This makes this compound a promising therapeutic candidate for conditions characterized by hyperphagia and elevated AG levels, such as Prader-Willi Syndrome (PWS).[1][2] Preclinical evidence suggests that this compound can suppress AG-induced food intake and fat accumulation.[3]
Recommended Animal Models for Hyperphagia
The choice of animal model is critical for accurately assessing the effects of this compound on hyperphagia. Both genetic and diet-induced models are relevant, each offering unique insights into the compound's efficacy.
1. Diet-Induced Obesity (DIO) Models:
-
Rationale: DIO models, typically using rats or mice fed a high-fat diet, mimic the common form of human obesity and associated hyperphagia.[3] These models are useful for studying the general effects of this compound on appetite, body weight, and metabolism in the context of excessive caloric intake.
-
Recommended Species and Strains:
-
Rats: Sprague-Dawley or Wistar rats are commonly used.
-
Mice: C57BL/6J mice are a standard strain susceptible to developing DIO.
-
2. Genetic Models of Hyperphagia:
-
Prader-Willi Syndrome (PWS) Models:
-
Rationale: PWS is a primary clinical target for this compound. Mouse models that recapitulate the genetic and phenotypic characteristics of PWS are invaluable for preclinical evaluation.
-
Recommended Model: The Snord116 deletion mouse model is a relevant model for PWS. These mice exhibit key features of the syndrome, including hyperphagia and elevated ghrelin levels.
-
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on hyperphagia in rodent models.
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Rat Model
Objective: To assess the effect of chronic this compound administration on food intake, body weight, and body composition in rats with diet-induced hyperphagia.
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound (Livoletide)
-
Acylated Ghrelin (rat)
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet)
-
Metabolic cages for food and water intake monitoring
-
Dual-energy X-ray absorptiometry (DEXA) or similar body composition analyzer
Experimental Workflow:
Experimental workflow for assessing this compound in DIO rats.
Procedure:
-
Obesity Induction:
-
House male rats individually and provide ad libitum access to a high-fat diet for 6-8 weeks to induce obesity and hyperphagia. A control group should be maintained on a standard chow diet.
-
-
Treatment Groups and Administration:
-
Divide the DIO rats into treatment groups (n=8-10 per group), including:
-
Vehicle control
-
Acylated Ghrelin (AG) infusion (to stimulate hyperphagia)
-
AG + this compound co-infusion
-
This compound alone
-
-
Surgically implant osmotic minipumps for continuous subcutaneous delivery of the respective treatments for 4 weeks.
-
-
Data Collection:
-
Food and Water Intake: Monitor daily using metabolic cages.
-
Body Weight: Record daily.
-
Body Composition: Measure fat mass, lean mass, and bone mineral density weekly using DEXA.
-
Feeding Behavior: On specific days, record meal patterns, including meal size, duration, and frequency.
-
Biomarker Analysis: At the end of the study, collect terminal blood samples to measure levels of glucose, insulin, lipids, and ghrelin (acylated and unacylated).
-
Gene Expression: Harvest the hypothalamus to analyze the expression of key appetite-regulating genes, such as Mc4r, via RT-qPCR.
-
Protocol 2: Evaluation of this compound in a Prader-Willi Syndrome (PWS) Mouse Model
Objective: To determine the efficacy of this compound in reducing hyperphagic behavior in a genetically relevant mouse model of PWS.
Materials:
-
Male and female Snord116 deletion mice and wild-type littermate controls
-
Standard chow diet
-
This compound (Livoletide)
-
Vehicle (e.g., sterile saline)
-
Subcutaneous injection supplies
-
Automated food intake monitoring system or metabolic cages
Experimental Workflow:
Workflow for testing this compound in a PWS mouse model.
Procedure:
-
Animal Model:
-
Use adult Snord116 deletion mice, which exhibit hyperphagia. Include wild-type littermates as controls.
-
-
Treatment Protocol:
-
Administer this compound or vehicle via daily subcutaneous injections. The dose should be determined based on previous studies or dose-response experiments.
-
-
Outcome Measures:
-
Food Intake: Measure 24-hour food consumption and meal patterning (meal size, frequency, and duration) using an automated system.
-
Body Weight and Composition: Monitor changes throughout the study.
-
Behavioral Assessments:
-
Operant Conditioning for Food Reward: Assess the motivation to work for a food reward.
-
Food Preference Tests: Evaluate preference for palatable versus standard chow.
-
-
Metabolic Parameters: At the end of the study, measure plasma levels of glucose, insulin, and ghrelin.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Food Intake and Body Weight in DIO Rats
| Treatment Group | Daily Food Intake (g) | Cumulative Food Intake (g) | Body Weight Gain (g) | Final Fat Mass (g) |
| Vehicle | ||||
| AG | ||||
| AG + this compound | ||||
| This compound |
Table 2: Effect of this compound on Hyperphagia in Snord116del Mice
| Genotype/Treatment | 24h Food Intake (g) | Average Meal Size (g) | Number of Meals | Body Weight Change (%) |
| Wild-type + Vehicle | ||||
| Snord116del + Vehicle | ||||
| Snord116del + this compound |
Signaling Pathway
The proposed mechanism of action of this compound involves the modulation of the ghrelin signaling pathway.
Ghrelin signaling and the proposed action of this compound.
Safety and Tolerability
Nonclinical safety studies have been conducted for livoletide (this compound). Repeat-dose toxicology studies of up to 13 weeks in rats and dogs have shown that the compound is well-tolerated with no evidence of systemic toxicity. The No Observed Adverse Effect Levels (NOAELs) were established at 75 mg/kg in rats and 30 mg/kg in dogs.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Both acyl and des-acyl ghrelin regulate adiposity and glucose metabolism via central nervous system ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unacylated Ghrelin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ghrelin, a peptide hormone predominantly produced by the stomach, exists in two primary forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). Acylated ghrelin, which is octanoylated on its third serine residue, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a) and is known for its role in stimulating appetite and growth hormone release.[1][2][3] Unacylated ghrelin, which lacks this fatty acid modification, is the more abundant form in circulation.[2][4] While initially considered inactive, a growing body of evidence suggests that UAG has distinct biological functions, including effects on glucose metabolism, insulin (B600854) sensitivity, and cell proliferation, that are independent of the GHS-R1a.[2][3][4][5]
The precise receptor and signaling mechanism for UAG remain a subject of ongoing research, with no definitive receptor identified to date.[4] However, the study of compounds that may interact with the ghrelin system, including potential UAG receptor ligands, is of significant interest for therapeutic development. This application note provides a protocol for a competitive binding assay using the well-characterized GHS-R1a. This assay can be utilized to screen for compounds that bind to the GHS-R1a and to differentiate them from molecules that may exert their effects through a putative UAG receptor.
Unacylated Ghrelin Signaling Pathway
While a specific receptor for UAG has not been identified, studies have elucidated some of its downstream signaling effects. UAG has been shown to modulate gene expression related to lipogenic and insulin signaling pathways.[4] In various cell types, including human osteoblasts, UAG's proliferative effects are mediated through the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[5] These actions are observed even in the absence of GHS-R1a, highlighting a distinct signaling cascade for UAG.[4][5]
Caption: Putative signaling pathway for unacylated ghrelin.
GHS-R1a Competitive Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the ability of a test compound (e.g., unacylated ghrelin or a synthetic analog) to displace a radiolabeled ligand from the GHS-R1a receptor.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably transfected with human GHS-R1a.
-
Radioligand: [125I]-His-Ghrelin or other suitable radiolabeled GHS-R1a agonist.
-
Test Compounds: Unacylated ghrelin, acylated ghrelin (as a positive control), and other compounds to be tested.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2.5 mM EDTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA.
-
Non-specific Binding Control: High concentration of unlabeled acylated ghrelin (e.g., 1 µM).
-
Scintillation Cocktail.
-
96-well filter plates.
-
Cell harvester and vacuum manifold.
-
Scintillation counter.
Experimental Workflow
Caption: Workflow for GHS-R1a competitive binding assay.
Detailed Methodology
-
Cell Membrane Preparation:
-
Culture GHS-R1a expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
Test compound at various concentrations (typically in serial dilutions).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled acylated ghrelin.
-
Radioligand at a final concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate with gentle agitation for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
-
Separation and Detection:
-
Following incubation, rapidly filter the contents of each well through a 96-well filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data Summary
The following table provides example binding affinity data for various ligands at the GHS-R1a receptor, as might be determined by the above protocol.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Ghrelin (Acylated) | GHS-R1a | Competitive Binding | 0.53 ± 0.03 | - | [6] |
| MK-0677 | GHS-R1a | Competitive Binding | - | 0.3 | [7] |
| GHS-25 | GHS-R1a | Competitive Binding | - | 5.6 | [7] |
| Peptide 15a | GHS-R1a | Competitive Binding | 11.0 ± 4.3 | - | [6] |
Note: The binding affinity of unacylated ghrelin to GHS-R1a is very low, and it is generally considered not to bind to this receptor.[3] Therefore, in a GHS-R1a competitive binding assay, UAG would be expected to have a very high IC50 or show no displacement of the radioligand.
Conclusion
While a dedicated receptor for unacylated ghrelin remains to be identified, the GHS-R1a competitive binding assay described here provides a robust and valuable tool for the initial characterization of compounds targeting the ghrelin system. By determining the binding affinity of novel compounds for GHS-R1a, researchers can distinguish between those that interact with this known ghrelin receptor and those that may have novel mechanisms of action, potentially through the putative UAG receptor. This information is critical for the development of new therapeutics aimed at modulating the complex and pleiotropic effects of the ghrelin system.
References
- 1. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Unacylated Ghrelin Rapidly Modulates Lipogenic and Insulin Signaling Pathway Gene Expression in Metabolically Active Tissues of GHSR Deleted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of AZP-531 in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZP-531 is a first-in-class, unacylated ghrelin analogue being investigated for its therapeutic potential in metabolic disorders such as Prader-Willi syndrome.[1][2][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during its clinical development.[5] This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is based on established principles for peptide quantification and is intended to serve as a comprehensive template that can be adapted and validated in a laboratory setting.
Signaling Pathway of Unacylated Ghrelin (UAG) Analogues
This compound is an analogue of unacylated ghrelin (UAG) and is thought to exert its effects through pathways independent of the canonical acylated ghrelin receptor, the growth hormone secretagogue receptor 1a (GHSR-1a). The precise signaling mechanism of UAG is still under investigation, but it is known to involve interactions with various cellular pathways that influence glucose homeostasis, lipogenesis, and insulin (B600854) sensitivity.
Caption: Putative signaling pathway of this compound, an unacylated ghrelin (UAG) analogue.
Experimental Workflow for this compound Quantification
The following diagram outlines the major steps in the bioanalytical workflow for quantifying this compound in plasma samples.
Caption: Experimental workflow for the quantification of this compound in plasma.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity >95%)
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Human plasma (EDTA K2)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
96-well collection plates
-
Refrigerated centrifuge
Instrumentation
-
High-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Nitrogen generator.
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh the this compound reference standard and SIL-IS.
-
Dissolve in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working solutions of this compound to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample in a 96-well plate, add 10 µL of the SIL-IS working solution and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each well. Vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the wells with an appropriate wash solution (e.g., 5% methanol in water).
-
Elute the analyte and IS with an appropriate elution solvent (e.g., 5% formic acid in acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase A.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of the this compound reference standard and SIL-IS.
-
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize the acceptance criteria and representative data for a validated bioanalytical method for this compound in human plasma, in accordance with regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Range | At least 6-8 non-zero standards | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.995 |
| Back-calculated Accuracy | Within ±15% of nominal (±20% at LLOQ) | Pass |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| LLOQ | 0.5 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low QC | 1.5 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Medium QC | 75 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High QC | 400 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | IS-Normalized Matrix Factor (%CV) | Recovery (%) |
| Low QC | 0.95 - 1.05 | ≤ 15% | > 80% |
| High QC | 0.98 - 1.02 | ≤ 15% | > 85% |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Deviation) | Result |
| Bench-top (Room Temp) | 4 hours | Within ±15% | Pass |
| Freeze-Thaw | 3 cycles | Within ±15% | Pass |
| Long-term (-80°C) | 90 days | Within ±15% | Pass |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and analysis, along with the representative validation data, offers a solid foundation for researchers and drug development professionals to establish and validate a bioanalytical method for this compound in their own laboratories. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality data for supporting clinical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Unacylated Ghrelin Rapidly Modulates Lipogenic and Insulin Signaling Pathway Gene Expression in Metabolically Active Tissues of GHSR Deleted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AZP-531 Formulation and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation of AZP-531 (Livoletide) in solution. The information provided is based on general principles of peptide formulation and stability, as specific data on this compound aggregation is not publicly available.
Troubleshooting Guide: Preventing this compound Aggregation
Issue: Precipitation or cloudiness observed in the this compound solution.
This is a common indicator of peptide aggregation, which can lead to loss of therapeutic efficacy and potentially induce an immune response.[1][2] The following troubleshooting steps can help identify and mitigate the cause of aggregation.
| Potential Cause | Troubleshooting/Optimization Steps |
| Suboptimal pH | - Verify the pH of your buffer. The isoelectric point (pI) of a peptide is the pH at which it has no net charge, often leading to minimal solubility and increased aggregation.[3] - Adjust the buffer pH to be at least 1-2 units away from the theoretical pI of this compound. - Commonly used buffers in peptide formulations include acetate, citrate, histidine, and phosphate.[4] |
| Inappropriate Buffer Composition | - Evaluate the ionic strength of your buffer. Both high and low salt concentrations can influence peptide stability.[3] - Screen different physiological salts (e.g., NaCl) at varying concentrations to determine the optimal ionic strength. |
| High Peptide Concentration | - High concentrations of peptides can increase the likelihood of intermolecular interactions leading to aggregation.[4] - If you observe precipitation, try preparing a more dilute stock solution.[5] - Perform a solubility test with a small amount of the peptide to determine its solubility limit in your chosen buffer.[5] |
| Temperature Stress | - Avoid exposing the this compound solution to high temperatures or repeated freeze-thaw cycles, which can induce aggregation.[4] - For short-term storage, maintain the solution at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C.[5] |
| Mechanical Stress | - Vigorous shaking or stirring can introduce air-liquid interfaces that promote peptide denaturation and aggregation. - Mix the solution gently by inversion or slow swirling. |
| Interaction with Container Surfaces | - Peptides can adsorb to the surfaces of certain plastics, which can nucleate aggregation.[5] - Use low-protein-binding microcentrifuge tubes and pipette tips.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound aggregation?
A1: The earliest signs of aggregation can be subtle and may not be visible to the naked eye. Initial indicators include a slight opalescence or cloudiness in the solution. More advanced aggregation can lead to the formation of visible precipitates or fibrils.[4] For early detection, it is recommended to use analytical techniques such as UV-visible spectroscopy to measure turbidity or dynamic light scattering (DLS) to detect the presence of small oligomers.[6][7]
Q2: What excipients can be used to prevent this compound aggregation?
A2: Various excipients can be incorporated into the formulation to enhance the stability of peptides like this compound.[4][8] These include:
-
Sugars and Polyols: Sucrose, trehalose, and mannitol (B672) can stabilize peptides by preferential exclusion.
-
Surfactants: Non-ionic surfactants like polysorbates (Tween 20, Tween 80) and poloxamers (Pluronic F-68) can prevent surface-induced aggregation at low concentrations.[1]
-
Amino Acids: Arginine and histidine are commonly used to inhibit peptide aggregation.[1][3]
Q3: How should lyophilized this compound be reconstituted to minimize aggregation?
A3: Proper reconstitution of lyophilized peptide is critical. It is generally recommended to:
-
Bring the vial to room temperature before opening to avoid condensation.
-
Use a pre-chilled, appropriate buffer for reconstitution.
-
Add the buffer slowly down the side of the vial.
-
Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking.
-
Visually inspect the solution for any undissolved particles or cloudiness.
Q4: What analytical techniques are recommended for monitoring this compound aggregation?
A4: A multi-faceted approach using orthogonal techniques is recommended for comprehensive aggregation analysis:
-
Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[9][10]
-
Dynamic Light Scattering (DLS): A sensitive technique for detecting the presence of small aggregates and determining their size distribution.[5][7]
-
UV-Visible Spectroscopy: Can be used to measure the "Aggregation Index," which is the ratio of absorbance at 350 nm (light scattering by aggregates) to 280 nm (protein absorbance).[9]
-
Intrinsic Fluorescence Spectroscopy: Changes in the local environment of tryptophan residues upon aggregation can be monitored.[9][11]
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Minimize Aggregation
-
Preparation of Buffers: Prepare a range of buffers (e.g., acetate, citrate, phosphate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Reconstitution of this compound: Reconstitute lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions and incubate at both room temperature and 40°C for 24, 48, and 72 hours.
-
Analysis: At each time point, analyze the samples for aggregation using SEC and DLS.
-
Data Interpretation: Compare the percentage of monomer and aggregate formation across the different buffer conditions to identify the optimal pH and buffer system.
Protocol 2: Evaluation of Excipients for Preventing Aggregation
-
Preparation of Formulations: In the optimal buffer identified in Protocol 1, prepare solutions of this compound (1 mg/mL) containing various excipients (e.g., 5% sucrose, 0.02% Tween 80, 50 mM arginine). Include a control with no excipients.
-
Stress Conditions: Subject the formulations to stress conditions known to induce aggregation, such as elevated temperature (e.g., 40°C for 7 days) or mechanical agitation (e.g., gentle shaking for 24 hours).
-
Analysis: Analyze the samples before and after stress using SEC, DLS, and a visual inspection for turbidity.
-
Data Interpretation: Determine the effectiveness of each excipient in preventing aggregation under stress conditions.
Quantitative Data Summary
Table 1: Effect of pH on this compound Aggregation (Hypothetical Data)
| Buffer pH | % Monomer (Initial) | % Monomer (after 48h at 40°C) | % Aggregate (after 48h at 40°C) |
| 4.0 | 99.5 | 98.2 | 1.8 |
| 5.0 | 99.6 | 99.1 | 0.9 |
| 6.0 | 99.4 | 95.3 | 4.7 |
| 7.0 | 99.3 | 92.1 | 7.9 |
Table 2: Effect of Excipients on this compound Aggregation under Thermal Stress (Hypothetical Data)
| Excipient | % Monomer (Initial) | % Monomer (after 7 days at 40°C) | % Aggregate (after 7 days at 40°C) |
| None (Control) | 99.2 | 88.5 | 11.5 |
| 5% Sucrose | 99.3 | 96.8 | 3.2 |
| 0.02% Tween 80 | 99.4 | 97.5 | 2.5 |
| 50 mM Arginine | 99.2 | 95.9 | 4.1 |
Visualizations
Caption: Workflow for screening and optimizing this compound formulation to prevent aggregation.
References
- 1. scispace.com [scispace.com]
- 2. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Protein Aggregation Analysis [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. approcess.com [approcess.com]
- 10. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 11. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZP-531 Solid-Phase Synthesis
Disclaimer: The synthesis protocol for AZP-531 is not publicly available. This guide is based on established principles for the solid-phase synthesis of complex or lengthy peptides and is intended to serve as a general framework for troubleshooting. The issues and solutions described are common to Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful solid-phase synthesis of a long peptide like this compound?
A1: The most critical factors include:
-
Resin Choice and Loading: Selecting a resin with appropriate substitution (loading) is crucial. For long peptides, a lower loading (e.g., 0.3-0.5 mmol/g) is often preferred to minimize steric hindrance and aggregation.[1]
-
Solvent Quality: High-purity, amine-free N,N-Dimethylformamide (DMF) is essential to prevent premature Fmoc deprotection.[2][3]
-
Coupling Efficiency: Ensuring each coupling reaction goes to completion is paramount. Incomplete couplings lead to deletion sequences, which are difficult to separate from the target peptide.[4]
-
Aggregation Management: Long and hydrophobic peptide sequences are prone to aggregation on the resin, which can block reactive sites.[4]
Q2: How can I monitor the completion of coupling and deprotection steps?
A2: The most common method for monitoring coupling reactions is the Kaiser (ninhydrin) test , which detects free primary amines on the resin.[5] A positive test (blue beads) indicates incomplete coupling. For N-terminal proline, which has a secondary amine, the Chloranil test may be used. Fmoc deprotection can be monitored by observing the characteristic yellow color of the piperidine-dibenzofulvene adduct in the waste stream.
Q3: What causes low peptide purity after cleavage?
A3: Low purity can result from several factors during synthesis, including incomplete coupling reactions leading to deletion impurities, side reactions such as aspartimide formation or oxidation of sensitive residues (Met, Cys, Trp), and racemization.[4] Problems during the final cleavage and deprotection step, such as incomplete removal of protecting groups or scavenger-related side reactions, can also significantly impact purity.
Troubleshooting Guide
Problem 1: Incomplete Coupling (Positive Kaiser Test)
Q: My Kaiser test is positive (blue beads) after a coupling step. What should I do?
A: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling of the amino acid was incomplete.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with a fresh solution of amino acid and coupling reagents.[6] 2. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or overnight. 3. Use a More Potent Activator: Switch from standard activators like HBTU/HOBt to more potent ones like HATU or HCTU.[5] |
| Peptide Aggregation | 1. Change Solvent: Perform the coupling in a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a "magic mixture" (e.g., DCM/DMF/NMP).[7] 2. Incorporate Chaotropic Salts: Add salts like LiCl (0.4 M) to the coupling reaction to disrupt secondary structures.[7] 3. Use Pseudoproline Dipeptides: If the sequence contains Ser or Thr, incorporating them as pseudoproline dipeptides can disrupt aggregation.[7] |
| Poor Reagent Quality | 1. Use Fresh Reagents: Ensure amino acid derivatives, coupling reagents, and solvents are fresh and of high quality. Poor quality DMF can contain dimethylamine, which interferes with the process.[2] |
Below is a decision-making workflow for addressing incomplete coupling.
Caption: Troubleshooting workflow for a positive Kaiser test.
Problem 2: Low Yield of Crude Peptide After Cleavage
Q: After cleavage and precipitation, the yield of my crude peptide is very low. What went wrong?
A: Low recovery can stem from issues during synthesis, cleavage, or the workup process.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Chain Termination | Incomplete coupling at multiple steps can lead to a low yield of the full-length product. To prevent this, use a capping step (e.g., with acetic anhydride) after problematic couplings to terminate unreacted chains.[5] This makes purification easier, though it doesn't increase the yield of the target peptide. |
| Incomplete Cleavage | The peptide may not be fully cleaved from the resin. Verify that you are using the correct cleavage cocktail for your resin and protecting groups. Extend the cleavage time if necessary (e.g., from 2 hours to 4 hours), especially for sterically hindered linkers or difficult sequences.[8] |
| Peptide Solubility | The crude peptide may be insoluble in the precipitation solvent (typically cold diethyl ether) and was lost during washing. Try precipitating in a different solvent like cold methyl tert-butyl ether (MTBE) or centrifuging at higher speeds and for longer durations. |
| Adsorption to Labware | Hydrophobic peptides can stick to plastic or glass surfaces. Rinsing all containers with the solubilization buffer (e.g., Acetonitrile/Water/TFA) can help recover adsorbed material. Silylating glassware can also prevent sticking.[1] |
Problem 3: Significant Impurities in HPLC/MS Analysis
Q: My crude peptide shows multiple peaks in the HPLC chromatogram and the MS reveals masses corresponding to common side-products. How can I prevent this?
A: The presence of impurities is common, but they can be minimized by optimizing the synthesis and cleavage conditions.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Aspartimide Formation | Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide intermediate, which can hydrolyze to form iso-aspartate, an impurity that is difficult to separate. | Use protecting groups on the Asp side chain that offer steric hindrance, such as 3-methyl-pent-3-yl (OMpe). |
| Oxidation | Methionine (Met) can oxidize to methionine sulfoxide. Cysteine (Cys) can form disulfide bonds prematurely. Tryptophan (Trp) can be modified by cations released during cleavage. | During cleavage, use a cocktail with effective scavengers. For Met, add thioanisole. For Cys, add 1,2-ethanedithiol (B43112) (EDT). For Trp, add triisopropylsilane (B1312306) (TIS) and water.[8] |
| Deletion Sequences | Caused by incomplete coupling at one or more steps. | Optimize coupling conditions as described in Problem 1 . Use capping to terminate deletion sequences and simplify purification. |
| Racemization | The stereochemistry of an amino acid can be compromised, especially during the activation step. | Use additives like ethyl cyanohydroxyiminoacetate (Oxyma Pure) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. Avoid prolonged exposure to basic conditions. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activator (e.g., HATU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Take a small sample of beads and perform the Kaiser test. If the test is positive, repeat steps 4-5 (double coupling).
-
Washing: Drain the coupling solution. Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.
Caption: The four main steps of an automated Fmoc-SPPS cycle.
Protocol 2: Cleavage and Deprotection (Standard Reagent R)
This protocol is suitable for peptides containing Arg(Pbf), but not Trp, Cys, or Met.
Reagent R Cocktail:
-
Trifluoroacetic Acid (TFA): 90%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 3%
-
Anisole: 2%
Procedure:
-
Wash the final peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin once more with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 1-2 mL.
-
Add 40-50 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Centrifuge the mixture (e.g., 4000 rpm for 10 minutes), decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the final peptide pellet under vacuum.
Analytical Methods for Quality Control
Ensuring the quality of the synthesized peptide is crucial for any research application.
Primary Analytical Techniques:
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purity Assessment & Quantification | Provides a chromatogram where the area of the main peak relative to the total area of all peaks indicates the peptide's purity.[9][10] |
| LC-MS | Identity Confirmation & Impurity Analysis | Combines the separation power of HPLC with the detection power of Mass Spectrometry. Confirms the molecular weight of the target peptide and helps identify the mass of impurities.[9][11] |
| Amino Acid Analysis (AAA) | Quantification & Composition Verification | Determines the exact amount of peptide (net peptide content) and verifies that the amino acid composition matches the expected sequence.[11] |
Below is a generalized representation of a peptide-receptor signaling pathway, which is the ultimate functional context for a therapeutic peptide like this compound.
Caption: Generalized peptide-activated signaling pathway.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
Optimizing AZP-531 Dosage for In Vivo Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AZP-531 for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG).[1] It is an 8-amino-acid cyclic peptide with improved plasma stability and pharmacokinetic properties compared to native UAG.[1] The primary mechanism of action of this compound is to counteract the effects of acylated ghrelin (AG), the so-called "hunger hormone."[1] While AG stimulates appetite and promotes fat storage, UAG and its analogs like this compound have been shown to inhibit these orexigenic effects.[1] This makes this compound a promising therapeutic candidate for conditions characterized by hyperphagia, such as Prader-Willi Syndrome (PWS).[1]
Q2: What are the reported dosages of this compound used in preclinical and clinical studies?
A2: Dosages of this compound have been reported in various studies, ranging from preclinical animal models to human clinical trials. In a study using a diet-induced obesity rat model, this compound was administered via osmotic mini-pumps at a continuous infusion rate.[2] Clinical trials in patients with PWS and type 2 diabetes have utilized daily subcutaneous injections.[1][3] A study in a mouse model of metabolic dysfunction used a daily intraperitoneal injection of a similar unacylated ghrelin analog.[4][5]
Q3: What is the pharmacokinetic profile of this compound?
A3: In humans, this compound has a mean terminal half-life of 2-3 hours, making it suitable for once-daily dosing.[3] Following subcutaneous administration, maximum plasma concentrations are typically reached within one hour.[3] The exposure to the drug (as measured by Cmax and AUC) has been shown to be dose-proportional.[3]
Troubleshooting Guide
Issue: High variability in food intake and body weight measurements between animals in the same treatment group.
-
Possible Cause: Inconsistent administration of this compound.
-
Solution: Ensure precise and consistent injection volumes and techniques for each animal. For subcutaneous injections, vary the injection site to avoid local irritation. For continuous infusion studies, ensure proper implantation of osmotic mini-pumps and verify their function.
-
-
Possible Cause: Stress-induced alterations in feeding behavior.
-
Solution: Acclimatize animals to the experimental procedures, including handling and injection, for a sufficient period before the study begins. Maintain a consistent and quiet environment in the animal facility.
-
-
Possible Cause: Individual differences in metabolism or response to treatment.
-
Solution: Increase the sample size per group to improve statistical power. Randomize animals into treatment groups based on initial body weight to ensure a balanced distribution.
-
Issue: Lack of a clear dose-response relationship in the efficacy endpoints.
-
Possible Cause: The selected dose range is too narrow or not centered around the effective dose.
-
Solution: Conduct a pilot dose-ranging study with a wider spread of doses. Based on existing literature, a starting point for subcutaneous administration in rodents could be in the range of 10-100 µg/kg/day, with logarithmic increases for dose escalation (e.g., 10, 30, 100 µg/kg).
-
-
Possible Cause: Saturation of the pharmacological effect at the lowest dose tested.
-
Solution: Include lower doses in your next study to identify the minimal effective dose (MED).
-
-
Possible Cause: The chosen pharmacodynamic endpoint is not sensitive enough to detect a dose-response.
-
Solution: Consider using more sensitive or multiple endpoints. For example, in addition to daily food intake, measure meal patterns (meal size, frequency) and energy expenditure.
-
Quantitative Data Summary
Table 1: Summary of this compound and Unacylated Ghrelin Analog Dosages in In Vivo Studies
| Species | Model | Compound | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Rat | Diet-Induced Obesity | This compound | 4 nmol/kg/hour | Continuous Infusion (Osmotic Mini-pump) | 4 weeks | Suppressed AG-induced fat accumulation and feeding behaviors. | [2] |
| Human | Prader-Willi Syndrome | This compound | 3 mg (50-70 kg BW), 4 mg (>70 kg BW) | Subcutaneous Injection | 14 days | Improved food-related behaviors. | [1][6] |
| Human | Healthy, Overweight/Obese, Type 2 Diabetes | This compound | 0.3, 3, 15, 30, 60, 120 µg/kg (single dose); 3, 15, 30, 60 µg/kg (daily for 14 days) | Subcutaneous Injection | Up to 14 days | Well-tolerated, improved glucose concentrations, and reduced body weight at higher doses. | [3] |
| Mouse | Diet-Induced Hyperinsulinemia | Unacylated Ghrelin | 100 µg/kg/day | Intraperitoneal Injection | Not specified | Improved glucose tolerance in high-fat diet-fed mice. | [4][5] |
Experimental Protocols
Protocol 1: Dose-Ranging Efficacy Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
-
House animals individually to allow for accurate food intake monitoring.
2. This compound Formulation:
-
Reconstitute lyophilized this compound in sterile 0.9% saline.
-
Prepare fresh solutions daily or store at 4°C for a limited duration as per manufacturer's instructions.
3. Dosing Regimen:
-
Acclimation Phase (1 week): Acclimatize mice to handling and daily subcutaneous injections of vehicle (0.9% saline).
-
Treatment Phase (2-4 weeks):
- Randomize mice into treatment groups (n=8-10 per group) based on body weight.
- Groups: Vehicle, this compound (e.g., 10, 30, 100 µg/kg).
- Administer daily subcutaneous injections at the same time each day.
4. Efficacy Endpoints:
-
Daily Monitoring:
- Body weight.
- Food intake (g).
- Water intake (ml).
-
Weekly Assessments:
- Fasting blood glucose.
- Plasma insulin (B600854) levels.
-
End-of-Study Analysis:
- Body composition (e.g., using DEXA or EchoMRI).
- Fat pad weights (epididymal, retroperitoneal).
- Gene expression analysis in the hypothalamus (e.g., Mc4r).[2]
Protocol 2: Pharmacokinetic Study of this compound in Rats
1. Animal Model:
-
Male Sprague-Dawley rats, 8-10 weeks of age, with jugular vein cannulation for serial blood sampling.
2. Dosing:
-
Administer a single subcutaneous dose of this compound (e.g., 100 µg/kg).
3. Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) into EDTA-coated tubes at the following time points: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge blood samples immediately to separate plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis.
Visualizations
Caption: this compound's mechanism of action in counteracting acylated ghrelin.
Caption: Workflow for a dose-ranging efficacy study of this compound.
Caption: Relationship between dose, PK/PD, and optimal dose selection.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No effect of unacylated ghrelin administration on subcutaneous PC3 xenograft growth or metabolic parameters in a Rag1-/- mouse model of metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AZP-531 Technical Support Center: Enhancing Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of AZP-531 for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the handling, storage, and analysis of this novel therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a cyclic analog of unacylated ghrelin (UAG) designed to have improved plasma stability and pharmacokinetics.[1][2][3] As a therapeutic peptide, maintaining its structural integrity is crucial for ensuring accurate and reproducible results in long-term in vitro and in vivo experiments. Degradation can lead to a loss of biological activity, yielding unreliable data.
Q2: What are the primary pathways of peptide degradation I should be aware of for this compound?
A2: While this compound is designed for enhanced stability, like all peptides, it can be susceptible to physical and chemical degradation. Key pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.
-
Oxidation: Particularly of residues like methionine or cysteine if present.
-
Deamidation: Affecting asparagine and glutamine residues.
-
Aggregation: Formation of insoluble peptide clumps, leading to loss of active compound.[4]
-
Photodegradation: Degradation upon exposure to light.
This compound's cyclic structure inherently provides greater resistance to enzymatic degradation compared to linear peptides.[5]
Q3: How should I properly store lyophilized this compound for long-term use?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[6]
Q4: What is the recommended procedure for reconstituting this compound?
A4: To reconstitute lyophilized this compound, use a sterile, high-purity solvent. The choice of solvent depends on the peptide's polarity. For many peptides, sterile water, a dilute acid (for basic peptides), or a dilute base (for acidic peptides) is appropriate.[7] For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be needed, followed by dilution with an aqueous buffer.[7][8][9] Always add the solvent gently down the side of the vial and swirl to dissolve; do not shake vigorously, as this can induce aggregation.[10]
Q5: How should I store reconstituted this compound solutions for long-term experiments?
A5: Reconstituted peptide solutions are significantly less stable than the lyophilized powder. For long-term storage, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store these aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Long-Term Cell Culture Experiment
| Possible Cause | Troubleshooting Step |
| Peptide Degradation in Solution | Prepare fresh stock solutions of this compound from lyophilized powder more frequently. Avoid storing reconstituted peptide at 4°C for extended periods. Aliquot stock solutions and store at -80°C. |
| Adsorption to Labware | Use low-protein-binding microplates and pipette tips. Consider the use of a carrier protein like bovine serum albumin (BSA) in your media, if compatible with your assay. |
| pH Instability | Ensure the pH of your culture medium remains stable throughout the experiment. Buffer systems in the medium should be robust. The optimal pH for peptide stability is often between 5 and 7. |
| Oxidation | If your culture medium is prone to generating reactive oxygen species, consider preparing it fresh and minimizing its exposure to light. |
Issue 2: Precipitation or Cloudiness Observed in the this compound Stock Solution
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | The concentration of the stock solution may be too high. Try dissolving the peptide at a lower concentration. Sonication can help to dissolve aggregates.[7] |
| Incorrect Solvent | The peptide may not be fully soluble in the chosen solvent. Refer to the manufacturer's instructions or test the solubility of a small amount of the peptide in different solvents. For hydrophobic peptides, a small amount of organic solvent may be necessary for initial dissolution.[7][8][9] |
| pH at Isoelectric Point (pI) | If the pH of the solution is close to the peptide's pI, its solubility will be at a minimum. Adjust the pH of the solvent to be at least one unit away from the pI.[11] |
| Salt Concentration | High salt concentrations can sometimes promote peptide aggregation. Try reducing the salt concentration of the buffer.[11] |
Data Presentation
Table 1: General Storage Recommendations for Peptides
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -80°C | Years | Store in a desiccated environment. |
| -20°C | Months | Store in a desiccated environment. | |
| 4°C | Weeks | Short-term storage only. | |
| In Solution | -80°C | Months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Weeks | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | Days | Prone to degradation; use quickly. |
Table 2: Common Excipients to Enhance Peptide Stability in Solution
| Excipient Class | Examples | Function |
| Sugars/Polyols | Mannitol, Sucrose, Trehalose | Cryoprotectant, Lyoprotectant, Stabilizer[12] |
| Surfactants | Polysorbate 20/80 | Prevent adsorption and aggregation[13] |
| Antioxidants | Ascorbic acid, Methionine | Inhibit oxidation |
| Buffers | Phosphate, Citrate, Acetate | Maintain optimal pH |
| Amino Acids | Arginine, Glycine | Inhibit aggregation, act as stabilizers[14] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes before opening.
-
Solvent Selection: Based on the properties of this compound (a cyclic peptide), start with sterile, distilled water. If solubility is an issue, consult the manufacturer's datasheet or test a small amount with a solvent of appropriate pH or with a small percentage of organic solvent.
-
Reconstitution: Using a sterile pipette, slowly add the calculated volume of solvent down the side of the vial.
-
Dissolution: Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking. If necessary, sonicate the vial for a few minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Immediately aliquot the reconstituted solution into single-use, low-protein-binding vials. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration.
-
Dilute the stock solution to the desired final concentration in the experimental buffer or medium.
-
Divide the sample into multiple aliquots for analysis at different time points.
-
Store the aliquots under the desired experimental conditions (e.g., 37°C, 4°C, room temperature).
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each condition.
-
Immediately freeze the sample at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Use a reversed-phase HPLC (RP-HPLC) method suitable for peptides. A C18 column is often a good starting point.[15]
-
The mobile phase typically consists of a gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution profile at a wavelength of 214 nm, which is characteristic of the peptide bond.
-
-
Data Analysis:
-
Compare the chromatograms of the samples from different time points to the time 0 sample.
-
A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Calculate the percentage of remaining intact this compound at each time point.
-
Visualizations
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. biosynth.com [biosynth.com]
- 7. lifetein.com [lifetein.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. jpt.com [jpt.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZP-531 Solubility and Handling
This technical support guide is designed for researchers, scientists, and drug development professionals working with AZP-531. It provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in aqueous buffers. The information herein is based on established principles of peptide chemistry and handling.
Understanding this compound
This compound is a first-in-class, cyclic 8-amino-acid analog of unacylated ghrelin (UAG) with enhanced plasma stability and pharmacokinetics.[1][2] It has been investigated for its therapeutic potential in improving food-related behaviors and metabolic parameters, particularly in patients with Prader-Willi syndrome.[1][3][4] Like many peptides, achieving optimal solubility in aqueous buffers for in vitro and in vivo experiments can be a significant challenge.[5]
The solubility of a peptide is influenced by its amino acid composition, including the proportion of hydrophobic and charged residues, its net charge at a given pH, and its secondary structure.[5] Peptides with a high content of non-polar amino acids often exhibit limited solubility in aqueous solutions.[5]
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound difficult to dissolve in standard aqueous buffers like PBS?
A2: The difficulty in dissolving lyophilized peptides like this compound in aqueous buffers can stem from its amino acid composition. Peptides with a significant number of hydrophobic residues tend to aggregate in aqueous solutions, making them challenging to dissolve, especially at neutral pH.[6]
Q2: What is the first step I should take when trying to dissolve a new batch of this compound?
A2: Before using the entire sample, it is highly recommended to test the solubility of a small aliquot.[7] Always allow the lyophilized peptide to equilibrate to room temperature and briefly centrifuge the vial to ensure all the powder is at the bottom before adding any solvent.[7]
Q3: What are the recommended starting solvents for creating a stock solution of this compound?
A3: For peptides with hydrophobic characteristics, it is often best to first dissolve them in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[6][8] Once the peptide is fully dissolved, the desired aqueous buffer can be slowly added to the solution while gently vortexing to reach the final concentration.[6] For cellular assays, it is crucial to keep the final concentration of organic solvents, particularly DMSO, as low as possible (typically below 1%).[6][8]
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution is a critical factor in peptide solubility.[5] Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero.[5] Adjusting the pH away from the pI increases the net charge, leading to greater repulsion between peptide molecules and improved solubility.[5][6] For peptides with acidic amino acids, dissolving in a basic buffer may help, while peptides with basic amino acids may dissolve better in acidic solutions.[8]
Q5: Can I use sonication or heating to improve the solubility of this compound?
A5: Yes, sonication can be a useful technique to break up small aggregates and facilitate dissolution.[6][7] Gentle heating can also improve solubility, but it should be done with caution to avoid peptide degradation.[9] It is recommended to use brief pulses of sonication, chilling the sample on ice in between to prevent overheating.[7]
Troubleshooting Guide for this compound Solubility
If you are encountering issues with dissolving this compound, follow the troubleshooting workflow below.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Lyophilized powder does not dissolve in aqueous buffer (e.g., PBS). | High hydrophobicity of the peptide; pH of the buffer is close to the peptide's isoelectric point (pI). | First, try dissolving in a small amount of an organic solvent like DMSO, then slowly dilute with your aqueous buffer.[6] Alternatively, adjust the pH of the buffer.[5] |
| The solution is cloudy or contains visible particulates after adding solvent. | Incomplete dissolution or aggregation of the peptide. | Use brief sonication to aid dissolution.[7] Gentle warming can also be attempted, but with caution to avoid degradation.[9] |
| The peptide dissolves initially but precipitates when diluted with an aqueous buffer. | The solubility limit of the peptide in the mixed solvent system has been exceeded. | The initial stock solution in the organic solvent may be too concentrated. Try preparing a more dilute stock solution. Ensure the aqueous buffer is added slowly while vortexing.[6] |
| Solubility varies between different batches of the peptide. | Minor variations in the lyophilization process or purity of the peptide. | It is crucial to perform solubility testing on a small aliquot of each new batch before proceeding with large-scale experiments.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Preparation: Allow the vial of lyophilized this compound to come to room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.[7]
-
Initial Dissolution: Carefully open the vial and add a precise volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[6]
-
Mixing: Gently vortex the tube for 1-2 minutes until the peptide is completely dissolved.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal Buffer for this compound Dilution
-
Prepare a test solution: Take a small aliquot of your this compound stock solution (from Protocol 1).
-
Buffer Preparation: Prepare a series of potential aqueous buffers with varying pH values (e.g., pH 5, 7.4, and 9).
-
Dilution: Slowly add a small, measured amount of the this compound stock solution to each of the test buffers to achieve your desired final concentration. Gently vortex during the addition.
-
Observation: Visually inspect each solution for any signs of precipitation or cloudiness immediately after mixing and after a short incubation period (e.g., 30 minutes) at room temperature.
-
Selection: The buffer that results in a clear, particle-free solution is the most suitable for your experiments.
Recommended Buffer Compositions for Solubility Testing
| Buffer | pH | Rationale |
| 10 mM Sodium Acetate | 5.0 | An acidic buffer that may be suitable if this compound has a net positive charge at this pH. |
| Phosphate-Buffered Saline (PBS) | 7.4 | A standard physiological buffer, but may not be optimal if the pI of this compound is near neutral. |
| 10 mM Ammonium Bicarbonate | 8.5 | A slightly basic buffer that can improve the solubility of peptides with a net negative charge at this pH.[6] |
Hypothetical Signaling Pathway of this compound
This compound is an analog of unacylated ghrelin (UAG) and is thought to counteract the orexigenic effects of acylated ghrelin (AG).[2] While AG acts through the Growth Hormone Secretagogue Receptor (GHSR), UAG is believed to act via a GHSR-independent pathway.[2] The diagram below illustrates this proposed antagonistic relationship.
Caption: Proposed mechanism of this compound action in antagonizing acylated ghrelin effects.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Minimizing Off-Target Effects of AZP-531 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and troubleshoot potential off-target effects of AZP-531 in cell-based assays.
Introduction to this compound
This compound (also known as livoletide) is a synthetic analog of unacylated ghrelin (UAG). Unlike acylated ghrelin (AG), which is a potent orexigenic hormone that binds to the growth hormone secretagogue receptor type 1a (GHSR-1a), UAG does not bind to this receptor with high affinity and its mechanism of action is thought to be mediated by a yet-unidentified receptor.[1][2][3] this compound was developed to mimic the therapeutic effects of UAG, which include improving glycemic control and potentially reducing appetite.[2][4][5] While clinical trials for Prader-Willi Syndrome were discontinued (B1498344) due to lack of efficacy, the compound has been shown to be well-tolerated with a wide safety margin in non-clinical studies.[6][7][8] Understanding and mitigating potential off-target effects is crucial for obtaining reliable and reproducible data in preclinical cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an analog of unacylated ghrelin (UAG) and is believed to exert its biological effects through a GHSR-1a independent pathway.[1][3] The exact receptor for UAG and this compound has not yet been identified. UAG has been shown to have effects that are often opposite to those of acylated ghrelin (AG), such as improving insulin (B600854) sensitivity.[1][2]
Q2: What are the potential sources of off-target effects with a peptide like this compound?
A2: Potential sources of off-target effects for peptide-based therapeutics like this compound can include:
-
Binding to related or unrelated receptors: Although designed to be selective, peptides can sometimes interact with other cell surface or intracellular receptors, especially at higher concentrations.
-
Peptide degradation products: Peptides can be susceptible to degradation in cell culture media, and the resulting fragments may have their own biological activities.
-
Impurities from synthesis: Synthetic peptides may contain impurities from the manufacturing process that could have biological effects.
-
Non-specific interactions: At high concentrations, peptides can cause non-specific effects on cell membranes or interfere with assay components.
Q3: How can I be sure the observed effect in my assay is due to this compound's intended activity?
A3: To confirm that an observed cellular phenotype is a direct result of this compound's on-target activity, researchers should employ a combination of validation strategies:
-
Dose-response relationship: Establish a clear concentration-response curve to ensure the effect is not due to general toxicity at high concentrations.
-
Use of controls: Include a scrambled peptide with the same amino acid composition but a randomized sequence as a negative control.
-
Orthogonal validation: Use alternative methods to confirm the phenotype, such as using another unacylated ghrelin analog or employing genetic approaches like siRNA to modulate the expression of suspected downstream targets.
-
Target engagement assays: If a specific target is hypothesized, directly measure the binding of this compound to that target in your cellular system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Peptide degradation, variability in cell passage number, or inconsistent assay conditions. | Ensure proper storage and handling of this compound. Use cells within a consistent passage number range. Standardize all assay parameters, including incubation times and reagent concentrations. |
| High background signal or non-specific effects | Peptide aggregation, non-specific binding to assay components, or cytotoxicity at high concentrations. | Perform a solubility test for this compound in your assay buffer. Include a no-cell control to check for assay interference. Run a cytotoxicity assay in parallel to your main experiment to determine the non-toxic concentration range. |
| Observed effect does not align with published data | Differences in cell line, cell culture conditions, or the specific endpoint being measured. | Verify the expression of any known or suspected targets in your cell line. Compare your cell culture media and supplements to those used in published studies. Consider that the cellular context can significantly influence the response to a compound. |
| No observable effect | Low or no expression of the target receptor, peptide inactivity, or suboptimal assay conditions. | Confirm the integrity of your this compound stock. Test a broad range of concentrations. If possible, use a positive control compound known to elicit a response in your assay system. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the optimal concentration range of this compound for cell-based assays and to identify concentrations that may cause cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (the solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: In one set of plates, measure the biological response of interest (e.g., reporter gene expression, protein phosphorylation).
-
Cytotoxicity Readout: In a parallel set of plates, assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curve for both the phenotypic readout and cell viability. Select a concentration range for future experiments that shows a clear biological effect without significant cytotoxicity.
Protocol 2: Orthogonal Validation using a Scrambled Peptide Control
Objective: To differentiate between specific on-target effects and non-specific effects of this compound.
Methodology:
-
Control Peptide: Obtain a scrambled peptide with the same amino acid composition and molecular weight as this compound but with a randomized sequence.
-
Experimental Setup: Design your cell-based assay to include three groups: vehicle control, this compound, and the scrambled peptide control.
-
Dose Selection: Based on the dose-response experiment, select a concentration of this compound that gives a robust on-target effect. Use the same concentration for the scrambled peptide.
-
Execution: Perform your standard cell-based assay protocol, treating the cells with the respective compounds.
-
Data Analysis: Compare the results from the this compound treated group to both the vehicle control and the scrambled peptide control. A specific on-target effect should be observed with this compound but not with the scrambled peptide.
Visualizing Signaling Pathways and Workflows
Caption: Proposed signaling pathways for acylated and unacylated ghrelin.
Caption: A logical workflow for troubleshooting unexpected results.
This technical support center provides a framework for researchers to systematically address potential off-target effects of this compound. By employing careful experimental design, appropriate controls, and a logical troubleshooting workflow, scientists can increase the reliability and reproducibility of their findings.
References
- 1. Unacylated Ghrelin Rapidly Modulates Lipogenic and Insulin Signaling Pathway Gene Expression in Metabolically Active Tissues of GHSR Deleted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MON-102 Nonclinical Development of this compound (Livoletide): A Peptide Analog of Unacylated Ghrelin for the Treatment of Hyperphagia in Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. praderwillinews.com [praderwillinews.com]
- 8. fpwr.org [fpwr.org]
dealing with batch-to-batch variability of synthetic AZP-531
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing batch-to-batch variability of synthetic AZP-531.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic this compound?
A1: Batch-to-batch variability in synthetic peptides like this compound, an 8-amino-acid cyclic analog of unacylated ghrelin, can stem from several stages of the manufacturing process.[1][2] Key causes include:
-
Synthesis In-process Variability: Minor shifts in coupling efficiency during solid-phase peptide synthesis (SPPS) can lead to different impurity profiles, such as truncated or deletion sequences.[2][3][4] The complexity of the peptide sequence itself can also contribute to synthesis difficulties.[3]
-
Purification Differences: The multi-step purification process, typically involving chromatography, may vary in its ability to remove specific impurities, leading to qualitative and quantitative differences between batches.[2]
-
Counter-ion Content: Trifluoroacetic acid (TFA) is commonly used during purification, and residual TFA content can vary between batches.[5] Since TFA can impact cellular assays, this is a critical source of variability.[5][6]
-
Post-synthesis Handling: Differences in lyophilization, handling, and storage can affect the peptide's stability, moisture content, and aggregation state.[5]
Q2: A new batch of this compound is showing lower than expected biological activity. What are the potential causes and how can I troubleshoot this?
A2: A drop in biological activity is a common issue. The troubleshooting process should be systematic:
-
Verify Peptide Concentration: The most common error is inaccurate peptide concentration.[5] Ensure you are calculating concentration based on the Net Peptide Content (NPC) provided in the Certificate of Analysis (CoA), not the total lyophilized powder weight. The total weight includes counter-ions and water, which can vary between batches.[5]
-
Check for Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can reduce activity.[5] Compare the mass spectrometry data from the new batch's CoA with the previous one to check for oxidized species.
-
Assess Solubility and Aggregation: Ensure the peptide is fully dissolved. Poor solubility or aggregation can significantly reduce the effective concentration of active monomeric peptide.[7] Refer to the solubility troubleshooting question (Q3).
-
Review Impurity Profile: High levels of specific impurities, such as deletion sequences, can sometimes act as competitive antagonists or otherwise interfere with the assay, reducing the observed activity.[8]
Q3: The solubility of my new this compound batch seems different from the previous one. How should I address this?
A3: Solubility issues can cause significant experimental variability.[5][7]
-
Consult the Certificate of Analysis (CoA): First, check the CoA for any specific handling or dissolution instructions.
-
Perform a Solubility Test: Before dissolving the entire vial, test the solubility of a small aliquot.[7]
-
Start with a Recommended Solvent: For most peptides, the initial solvent of choice is sterile, distilled water or a simple buffer like PBS (pH 7.4).[7]
-
Address Hydrophobicity: If the peptide is difficult to dissolve, which can be predicted by its amino acid composition, a small amount of an organic solvent like DMSO or DMF may be required.[7] It is critical to first dissolve the peptide in the minimal amount of organic solvent and then slowly add it to the aqueous buffer while stirring to prevent precipitation.[7]
-
Use Sonication: A brief period in a bath sonicator can help break up aggregates and improve dissolution.[7]
Q4: Can residual Trifluoroacetic Acid (TFA) from the synthesis process affect my experiments?
A4: Yes, absolutely. Peptides are often delivered as TFA salts.[5] Residual TFA can interfere with biological assays in several ways:
-
It is a strong acid that can alter the pH of your assay medium if not properly buffered.
-
It has been shown to inhibit cellular proliferation in some cell types and can act as an allosteric modulator of certain receptors.[5]
-
For assays sensitive to pH or ionic strength, or for in-vivo studies, consider TFA removal or exchanging it for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Troubleshooting Guide: New Batch Qualification
When receiving a new batch of this compound, inconsistent results can derail research. Follow this workflow to systematically identify and resolve variability.
Caption: Workflow for qualifying a new batch of this compound.
Data Presentation: Batch Comparison
Use the Certificate of Analysis (CoA) from the manufacturer to compare key quality attributes. Below is a sample table illustrating parameters to check.
| Parameter | Batch A (Reference) | Batch B (New) | Acceptable Variance | Potential Impact of Deviation |
| Appearance | White lyophilized powder | White lyophilized powder | None | Color change may indicate degradation/impurity. |
| Purity (by HPLC) | 98.5% | 96.2% | ±2% (Typical) | Lower purity means more impurities that could interfere with assays.[8] |
| Identity (by MS) | 959.1 Da (Expected: 959.1) | 959.2 Da | ±0.2 Da | A significant mass shift indicates a modification or incorrect sequence. |
| Net Peptide Content | 82% | 75% | ±10% | Critical for accurate dosing; lower content requires weighing more powder.[5] |
| TFA Content | 15% | 22% | Varies | High TFA can inhibit cell growth or alter solution pH.[5][6] |
| Solubility | 1 mg/mL in H₂O | 0.5 mg/mL in H₂O | Varies | Indicates potential aggregation or different salt form.[7] |
Experimental Protocols
Protocol: Comparative Purity and Identity Analysis of this compound Batches using RP-HPLC-MS
This protocol allows for a direct, in-house comparison of the purity and identity of two different batches of this compound.
Objective: To verify the purity and confirm the molecular weight of a new batch of this compound against a previously characterized reference batch.
Materials:
-
This compound (Reference Batch and New Batch)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), sequencing grade
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) coupled to the HPLC system
Procedure:
-
Sample Preparation:
-
Allow lyophilized peptide vials to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 mg/mL stock solution for each batch by dissolving the peptide in Mobile Phase A. Vortex gently to ensure complete dissolution.
-
From the stock solution, prepare a working solution of 100 µg/mL for each batch by diluting with Mobile Phase A.
-
-
HPLC-MS Method:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
MS Settings: Configure the MS to scan for the expected mass of this compound (m/z ~959.1) in positive ion mode.
-
-
Data Analysis:
-
Purity Comparison: Overlay the HPLC chromatograms from both batches. The main peak's retention time should be consistent. Calculate the purity by integrating the area of the main peak as a percentage of the total peak area. Compare the impurity profiles—note any new or significantly larger impurity peaks in the new batch.
-
Identity Confirmation: Extract the mass spectrum for the main peak of each run. Confirm that the observed mass corresponds to the expected molecular weight of this compound.
-
Signaling Pathway Visualization
This compound is an analog of Unacylated Ghrelin (UAG) and has been shown to improve glucose control, suggesting an insulin-sensitizing effect.[9][10] The precise signaling pathway is an area of active research, but a hypothesized pathway based on its metabolic effects is presented below.
Caption: Hypothesized signaling pathway for this compound's metabolic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. polypeptide.com [polypeptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZP-531 Delivery in Rodents
This guide provides researchers, scientists, and drug development professionals with essential information for the effective and consistent delivery of AZP-531 in rodent models. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stabilized, cyclic peptide analog of unacylated ghrelin (UAG).[1][2][3] Unlike acylated ghrelin (AG), which binds to the GHSR-1a receptor to stimulate appetite, UAG and its analogs like this compound appear to act through a different, yet-to-be-identified receptor.[4] Its mechanism involves counteracting many of the orexigenic (appetite-stimulating) and metabolic effects of AG.[2][5] In rodent models, this compound has been shown to suppress AG-induced fat accumulation and feeding behaviors.[5]
Q2: What is the recommended administration route for this compound in rodents?
A2: The most common and recommended route of administration for this compound in both rodent and human clinical studies is subcutaneous (SC) injection.[1][2] This route provides reliable systemic exposure. For long-term studies requiring constant exposure, continuous infusion via a surgically implanted osmotic mini-pump has also been successfully used in rats.[5] Oral administration is not recommended due to the peptide nature of this compound, which leads to enzymatic degradation in the gastrointestinal tract and very low bioavailability.[6][7][8]
Q3: How should this compound be prepared for administration?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted using a sterile, isotonic solution such as 0.9% sodium chloride for injection.[2] It is critical to follow the manufacturer's instructions for reconstitution to ensure the correct concentration and to avoid compromising the peptide's stability. Gentle swirling or inversion is recommended over vigorous shaking to dissolve the powder.
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound was designed to have improved plasma stability and pharmacokinetics compared to native UAG.[1][2] In human studies, it has a mean terminal half-life of approximately 2-3 hours, which is suitable for once-daily dosing.[3][9] Following subcutaneous injection in humans, maximum plasma concentrations are typically reached within 1 hour.[9] While specific rodent pharmacokinetic data is less detailed in the public domain, the improved stability suggests a more predictable exposure profile than native UAG.
Troubleshooting Guide
This section addresses common issues encountered during rodent experiments with this compound.
Issue 1: High Variability in Experimental Readouts (e.g., food intake, body weight, glucose levels)
High variability can obscure true experimental effects. Use the following decision tree to diagnose the potential source of the inconsistency.
Caption: Troubleshooting logic for inconsistent experimental results.
Issue 2: Lower-than-Expected Plasma Concentration of this compound
If pharmacokinetic analysis reveals unexpectedly low exposure, consider the following potential causes.
| Potential Cause | Recommended Action |
| Injection Site Leakage | Ensure the needle is fully inserted into the subcutaneous space and withdraw it slowly after injection. Use a small gauge needle (e.g., 27-30G) to minimize the puncture site. |
| Compound Degradation | Prepare solutions fresh daily. Avoid repeated freeze-thaw cycles of stock solutions. Store lyophilized powder and solutions according to manufacturer's specifications (typically 2-8°C for solutions). |
| Incorrect Dosing Volume | Calibrate pipettes and ensure syringes are free of air bubbles before injection. Use of a precision syringe is recommended. |
| Rapid Clearance | While this compound is stabilized, individual animal metabolism can vary. Ensure blood sampling time points are appropriate to capture Cmax (peak concentration), typically within the first hour post-injection.[9] |
Experimental Protocols
Protocol 1.1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound and the sterile 0.9% NaCl diluent to room temperature.
-
Calculation: Determine the required volume of diluent to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution from a 1 mg vial, add 1 mL of diluent.
-
Reconstitution: Using a sterile syringe, slowly inject the calculated volume of 0.9% NaCl into the vial, directing the stream against the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Inspection: The resulting solution should be clear and colorless. Discard if any particulate matter is visible.
-
Storage: Store the reconstituted solution at 2-8°C. For longer-term storage, consult the manufacturer's data sheet, though preparing fresh solutions is ideal for consistency.
Protocol 2.1: Subcutaneous (SC) Administration in Mice
This protocol outlines the standard procedure for SC injections.
Caption: Standard workflow for subcutaneous injection in mice.
Signaling Pathway Visualization
This compound, as an unacylated ghrelin (UAG) analog, functions in opposition to acylated ghrelin (AG). While AG acts on the well-defined GHSR-1a receptor, the UAG/AZP-531 pathway is GHSR-1a independent.
Caption: Opposing signaling pathways of Acylated and Unacylated Ghrelin.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acylated and unacylated ghrelin impair skeletal muscle atrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in AZP-531 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with AZP-531, an analog of unacylated ghrelin (UAG). The information is tailored to scientists and drug development professionals to help address unexpected results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any effect of this compound in my cell-based assay. What could be the reason?
A1: There are several potential reasons for a lack of effect. Consider the following:
-
Incorrect Receptor System: this compound is an analog of unacylated ghrelin (UAG). Unlike acylated ghrelin (AG), which acts through the well-characterized growth hormone secretagogue receptor 1a (GHSR-1a), UAG and its analogs like this compound are believed to act through a different, yet to be fully identified, receptor.[1][2] If your cell line does not express the appropriate UAG receptor, you will not observe a response. Ensure your experimental system is relevant for UAG signaling.
-
Cell Line Selection: The choice of cell line is critical. Hypothalamic neurons are a relevant model for studying appetite regulation.[3][4][5][6] Consider using a hypothalamic cell line or primary neurons known to respond to metabolic hormones.
-
Concentration of this compound: The effective concentration of this compound may vary depending on the cell type and the specific endpoint being measured. Based on in vitro studies with UAG, a concentration range of 10⁻¹⁰ to 10⁻⁸ M can be a starting point.[2][7] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
In Vitro vs. In Vivo Effects: Be aware that in vitro and in vivo effects of ghrelin analogs can differ. Some studies have shown that both acylated and unacylated ghrelin can have direct effects on adipose tissue in ex vivo cultures, but these effects were not observed in vivo.[8] This highlights the complexity of ghrelin signaling and the influence of the surrounding biological environment.
Q2: I am trying to block the effect of this compound with a GHSR-1a antagonist, but it's not working. Why?
A2: As mentioned in the previous point, this compound, being a UAG analog, does not mediate its effects through the GHSR-1a receptor.[1][2] Therefore, a GHSR-1a antagonist will not block its action. The signaling pathway for UAG is distinct from that of acylated ghrelin.
Q3: What are the expected downstream signaling pathways of this compound?
A3: The precise signaling pathways of UAG and this compound are still under investigation. However, some studies suggest the involvement of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[7] When troubleshooting, you could consider measuring the phosphorylation status of key proteins in these pathways, such as ERK and Akt.
Q4: My this compound preparation seems to be inactive. How can I check its stability and activity?
A4: this compound was designed to have improved plasma stability compared to native UAG.[9] However, like any peptide, it can be susceptible to degradation. To ensure the integrity of your this compound stock:
-
Proper Storage: Store the lyophilized peptide and stock solutions at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock.
-
Activity Check: If you suspect degradation, consider performing a simple functional assay with a fresh batch of the compound to compare its activity.
Clinical Trial Data Summary
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Effects of this compound on Food-Related Behavior in Prader-Willi Syndrome (PWS) Patients
| Outcome Measure | This compound | Placebo | p-value | Reference |
| Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | < 0.05 | [1][7][10][11] |
| HQ 9-Item Score | Significant Improvement | No Significant Change | < 0.05 | [1][7][10] |
| HQ Severity Domain Score | Significant Improvement | No Significant Change | < 0.05 | [1][7][10] |
| Appetite Scores | Reduction | No Significant Change | - | [1][7][10] |
Table 2: Metabolic Effects of this compound in Clinical Trials
| Outcome Measure | This compound Effect | Placebo Effect | Notes | Reference |
| Body Weight | No significant change in PWS trials; Decrease of 2.1-2.6 kg in overweight/obese and T2D subjects | No significant change | Short-term treatment in PWS may not be sufficient to induce weight changes. | [1][7][10][12] |
| Waist Circumference | Significant reduction in PWS trials | No significant change | - | [1][10][11] |
| Fat Mass | Significant reduction in PWS trials | No significant change | - | [1][10] |
| Post-prandial Glucose | Significant decrease | No significant change | Effect was more pronounced in patients with higher baseline glucose levels. | [1][10] |
| HbA1c (in T2D) | 0.4% reduction (60 µg/kg dose) | 0.2% reduction | - | [12] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays with this compound
This protocol provides a general framework. Optimization will be required for specific cell lines and experimental endpoints.
-
Cell Culture:
-
Culture a relevant cell line (e.g., hypothalamic neuronal cells) in the appropriate growth medium and conditions.
-
Plate cells at a suitable density in multi-well plates and allow them to adhere and stabilize overnight.
-
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in a sterile, appropriate solvent (e.g., sterile water or PBS) to create a stock solution.
-
Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium to achieve the desired final concentrations (a starting range of 10⁻¹⁰ to 10⁻⁸ M is suggested).[2][7]
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash gently with PBS.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the cells for the desired period (this will depend on the endpoint being measured, e.g., 15-60 minutes for signaling pathway activation, or longer for gene expression or hormone secretion).
-
-
Endpoint Analysis:
-
After incubation, process the cells for the chosen downstream analysis. This could include:
-
Western Blotting: To analyze the phosphorylation of proteins in the MAPK or PI3K pathways.
-
ELISA: To measure the secretion of hormones or other factors into the cell culture supernatant. For example, a progranulin ELISA could be considered, though a direct link to this compound needs to be experimentally established.
-
qRT-PCR: To analyze changes in gene expression of relevant targets.
-
-
Progranulin ELISA Protocol (General)
Several commercial ELISA kits are available for the quantification of progranulin.[1][10][13][14] The following is a generalized procedure based on these kits. Always refer to the specific manufacturer's protocol.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Assay Procedure:
-
Add assay diluent to each well.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the wells.
-
Add the conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance at the specified wavelength (typically 450 nm) within 30 minutes.
-
-
Data Analysis: Calculate the progranulin concentration in your samples by referring to the standard curve.
Visualizations
Caption: Proposed signaling pathway of this compound, highlighting its independence from the GHSR-1a receptor.
Caption: General experimental workflow for investigating the effects of this compound in a cell-based assay.
References
- 1. 2.4. Progranulin ELISA [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Independent glucose effects on rat hypothalamic neurons: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of GABA and hypoxia on posterior hypothalamic neurons from spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transmitter and peptide actions on hypothalamic neurons in vitro: implications for lordosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. In vitro and in vivo effect of acylated and unacylated ghrelin on neonatal glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylated and unacylated ghrelin directly regulate ß-3 stimulated lipid turnover in rodent subcutaneous and visceral adipose tissue ex vivo but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Progranulin ELISA Kit | Crystal Chem [crystalchem.com]
- 11. The Pharmacokinetics of Acyl, Desacyl and Total Ghrelin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. raybiotech.com [raybiotech.com]
selecting appropriate excipients to prevent AZP-531 aggregation
Technical Support Center: Formulation and Stability of AZP-531
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the formulation of this compound, with a specific focus on preventing aggregation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of peptide formulation and should be adapted and verified for your specific experimental conditions.
This compound is a cyclic 8-amino-acid analog of unacylated ghrelin (UAG) with improved plasma stability and pharmacokinetics.[1][2][3] While its cyclic nature may contribute to its stability, aggregation can still be a concern, particularly at high concentrations or under various stress conditions such as temperature fluctuations, agitation, and freeze-thaw cycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the initial steps to consider when formulating this compound to prevent aggregation?
When developing a formulation for this compound, a systematic approach is crucial to ensure its stability and prevent aggregation. The initial steps should involve a pre-formulation assessment to understand the physicochemical properties of the peptide.
Key considerations include:
-
pH and Buffer Selection: The pH of the formulation is a critical factor that influences the net charge of the peptide, its solubility, and its propensity to aggregate.[4][5][6][7] It is recommended to determine the isoelectric point (pI) of this compound and formulate at a pH at least 1-2 units away from the pI to maintain electrostatic repulsion between peptide molecules. Common buffer systems to evaluate include citrate, acetate, phosphate, and histidine.[4]
-
Excipient Screening: A preliminary screening of generally recognized as safe (GRAS) excipients should be conducted to identify potential stabilizers.[8] These can be categorized into several classes, including sugars, polyols, surfactants, and amino acids.[9][10][11]
-
Concentration Effects: The tendency of peptides to aggregate often increases with concentration.[11] Therefore, it is important to assess the stability of this compound at the target concentration and, if necessary, identify excipients that can mitigate concentration-dependent aggregation.
A suggested workflow for the initial excipient screening is outlined below:
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. scispace.com [scispace.com]
Navigating the Cyclization of AZP-531: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the cyclization step in the synthesis of AZP-531, a bicyclic peptide analog of unacylated ghrelin. The information is tailored to assist researchers in optimizing this critical stage of the synthesis, ensuring higher yields and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the linear peptide precursor for the primary macrocyclization of this compound?
A1: this compound is a cyclic analog of the des-acyl ghrelin fragment (6-13). The linear precursor for the main macrocycle is the 8-amino acid sequence: Ser-Pro-Glu-His-Gln-Arg-Val-Gln-NH₂ . The primary cyclization is a head-to-tail linkage between the N-terminal serine and the C-terminal glutamine.
Q2: What are the most common challenges encountered during the head-to-tail cyclization of the this compound precursor?
A2: The most frequently reported challenges include:
-
Low Yields: Often a result of competing intermolecular reactions (dimerization and oligomerization) or unfavorable conformation of the linear peptide.
-
Side Reactions: Epimerization at the C-terminal residue and side-chain modifications can lead to impurities.
-
Difficult Purification: Co-elution of the cyclic monomer with dimers or other byproducts can complicate purification by HPLC.
Q3: How does the presence of proline in the peptide backbone affect the cyclization?
A3: Proline's rigid structure can be advantageous as it can induce a "turn" in the peptide backbone, pre-organizing it for cyclization and potentially increasing the yield of the desired monomer. However, depending on the coupling reagent and reaction conditions, the proline residue can also present steric hindrance, slowing down the reaction rate.
Q4: What is the nature of the second cyclization in this compound, and what are the associated challenges?
A4: The publicly available information from sources such as PubChem indicates a bicyclic structure for this compound, specifically a 1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosane core. This suggests a second cyclization involving a side-chain linkage. While the exact residues and the nature of this bond are not explicitly detailed in readily available literature, it is a critical step that can present its own set of challenges, such as regioselectivity and the need for orthogonal protecting group strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Cyclic Monomer | Intermolecular Reactions (Dimerization/Oligomerization): The concentration of the linear peptide is too high, favoring intermolecular reactions over the desired intramolecular cyclization. | High-Dilution Conditions: Perform the cyclization at a low peptide concentration (typically 0.1-1 mM). Use a syringe pump for the slow addition of the linear peptide and coupling reagents to the reaction vessel. |
| Unfavorable Peptide Conformation: The linear peptide exists in an extended conformation that is entropically unfavorable for cyclization. | Solvent Screening: Experiment with different solvents such as DMF, DCM, or mixtures to find a solvent system that promotes a more compact, cyclization-prone conformation. The presence of proline should already aid in inducing a turn. | |
| Inefficient Coupling Reagents: The chosen coupling reagent may not be active enough for this specific sequence. | Reagent Screening: Test a panel of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HBTU, HATU) or uronium salts are generally effective. The addition of additives like HOAt or HOBt can suppress side reactions and improve efficiency. | |
| Formation of High Molecular Weight Byproducts | Aggregation of the Linear Peptide: The unprotected linear peptide may aggregate, leading to the formation of oligomers upon addition of the coupling reagent. | Use of Chaotropic Agents: Consider the addition of small amounts of chaotropic agents like guanidinium (B1211019) chloride to disrupt aggregation. |
| On-Resin Cyclization Issues: If performing on-resin cyclization, the resin loading might be too high. | Lower Resin Loading: Use a resin with a lower substitution level to increase the distance between peptide chains and favor intramolecular cyclization. | |
| Presence of Diastereomeric Impurities | Epimerization at the C-terminus: The activation of the C-terminal carboxylic acid can lead to racemization, especially with prolonged reaction times or high temperatures. | Optimize Reaction Conditions: Use a non-racemizing coupling reagent and consider lower reaction temperatures. The addition of HOBt or its analogs can help suppress epimerization. |
| Incomplete Reaction | Steric Hindrance: Steric hindrance around the cyclization site can slow down the reaction. | Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature. Monitor the reaction closely for the formation of byproducts. |
| Poor Solubility of the Linear Peptide: The peptide may not be fully dissolved, leading to an incomplete reaction. | Solvent Optimization: Test different solvent systems or co-solvents to ensure complete dissolution of the linear peptide precursor. |
Experimental Protocols
A generalized protocol for the head-to-tail cyclization of the this compound linear precursor is provided below. This should be optimized based on specific laboratory conditions and analytical results.
Protocol: Solution-Phase Head-to-Tail Cyclization
-
Preparation of the Linear Peptide:
-
Synthesize the linear peptide (Ser-Pro-Glu-His-Gln-Arg-Val-Gln-NH₂) using standard solid-phase peptide synthesis (SPPS) with an appropriate resin (e.g., Rink amide resin).
-
Ensure that the side-chain protecting groups of the amino acids are orthogonal to the cleavage conditions of the N-terminal and C-terminal protecting groups.
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the linear peptide by reverse-phase HPLC to >95% purity.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a high-purity, anhydrous solvent (e.g., DMF) to a concentration of 0.1-1 mM.
-
In a separate vessel, prepare a solution of the coupling reagent (e.g., HATU, 1.5-2 equivalents) and a base (e.g., DIPEA, 3-4 equivalents) in the same solvent.
-
Using a syringe pump, slowly add the peptide solution and the reagent solution simultaneously to a larger volume of the reaction solvent over a period of 4-8 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining coupling reagent.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable solvent and purify by reverse-phase HPLC to isolate the cyclic monomer.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate key concepts in the troubleshooting of this compound cyclization.
Caption: A decision-making workflow for troubleshooting low yields in the cyclization of this compound.
Validation & Comparative
A Comparative Guide to the Efficacy of AZP-531 and Unacylated Ghrelin in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of AZP-531 and its endogenous counterpart, unacylated ghrelin (UAG). The following sections detail their mechanisms of action, present quantitative data from clinical investigations, and outline the experimental protocols employed in these studies.
Introduction
Ghrelin, a peptide hormone primarily produced in the stomach, exists in two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). While AG is well-known for its orexigenic effects mediated through the growth hormone secretagogue receptor 1a (GHSR-1a), UAG was initially considered inactive.[1][2] However, emerging evidence suggests that UAG possesses its own biological activities, often opposing those of AG, particularly in the realm of glucose metabolism and insulin (B600854) sensitivity.[1][2][3] this compound is a synthetic analog of UAG designed with improved plasma stability and pharmacokinetic properties for therapeutic use.[4][5][6] This guide focuses on the comparative efficacy of UAG and this compound in modulating metabolic parameters.
Mechanism of Action and Signaling Pathways
The precise signaling mechanism of unacylated ghrelin and its analog, this compound, is not yet fully elucidated but is understood to be independent of the canonical GHSR-1a pathway activated by acylated ghrelin.[4][7] Research suggests that UAG's effects may be mediated through a yet-to-be-identified receptor or alternative signaling cascades.
Unacylated Ghrelin Signaling: Studies have implicated the involvement of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways in the cellular response to UAG in certain tissues.[8] Furthermore, UAG has been shown to exert protective effects against oxidative stress and inflammation, suggesting a mechanism that involves the modulation of related intracellular pathways.[9]
This compound Signaling: As an analog of UAG, this compound is believed to act through similar GHSR-1a-independent pathways to exert its metabolic effects.[6] Its improved stability may lead to more sustained downstream signaling compared to native UAG.
Below are diagrams illustrating the proposed signaling pathways.
Caption: Proposed Signaling Pathway of Unacylated Ghrelin (UAG).
Caption: Generalized Experimental Workflow for Clinical Trials.
Quantitative Data on Efficacy
The following tables summarize the key quantitative findings from clinical trials investigating the efficacy of this compound and unacylated ghrelin.
Table 1: Efficacy of this compound in Patients with Prader-Willi Syndrome (14-Day Treatment)
| Parameter | This compound Group | Placebo Group | p-value | Citation |
| Hyperphagia Questionnaire (HQ) Total Score Change | Significant Improvement | No Significant Change | < 0.05 | [5][7] |
| HQ 9-Item Score Change | Significant Improvement | No Significant Change | < 0.05 | [5][7] |
| HQ Severity Domain Score Change | Significant Improvement | No Significant Change | < 0.05 | [5][7] |
| Body Weight Change | No Significant Change | No Significant Change | - | [7][10] |
| Waist Circumference Change | Significant Reduction | No Significant Change | - | [7][10] |
| Fat Mass Change | Significant Reduction | No Significant Change | - | [7] |
| Post-prandial Glucose Levels | Significant Decrease | No Significant Change | - | [7] |
Table 2: Efficacy of Unacylated Ghrelin in Healthy and Type 2 Diabetes Mellitus (T2DM) Subjects
| Parameter | Study Population | Treatment | Outcome | Citation |
| Glucose Area Under the Curve (AUC) | Healthy Subjects | 16-hour UAG infusion (1.0 μg/kg/h) | 10% decrease vs. saline | [1][8] |
| Free Fatty Acid (FFA) AUC | Healthy Subjects | 16-hour UAG infusion (1.0 μg/kg/h) | 52% decrease vs. saline | [1][8] |
| Plasma Glucose | Men with T2DM | 6-hour UAG infusion (1 µg/kg/h) | No significant effect vs. placebo | [11][12] |
| Glucose Infusion Rate (Hyperinsulinemic Clamp) | Men with T2DM | 6-hour UAG infusion (1 µg/kg/h) | No significant effect vs. placebo | [11][12] |
Experimental Protocols
Below are summaries of the methodologies used in key clinical trials.
This compound in Prader-Willi Syndrome
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[5][7]
-
Participants: 47 patients with a genetically confirmed diagnosis of Prader-Willi syndrome (PWS) and evidence of hyperphagia.[7][10]
-
Intervention: Patients received daily subcutaneous injections of either this compound or a matching placebo for 14 days. The dosage of this compound was 3 mg for patients weighing 50-70 kg and 4 mg for those weighing >70 kg.[6][7]
-
Assessments: Efficacy was evaluated using the Hyperphagia Questionnaire (HQ). Other assessments included patient-reported appetite, body composition (DEXA scans), and glycemic measures (fasting and post-prandial glucose). Safety was monitored through the recording of adverse events, vital signs, and laboratory tests.[5][7]
Unacylated Ghrelin Infusion in Healthy Subjects
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: Eight healthy male subjects.[8]
-
Intervention: Participants received a 16-hour intravenous infusion of either unacylated ghrelin (1.0 μg/kg per hour) or saline.[1][8]
-
Assessments: Blood samples were collected every 20 minutes to measure levels of glucose, insulin, and free fatty acids.[1][8]
Unacylated Ghrelin Infusion in Men with Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.[11][12]
-
Participants: Ten men with a diagnosis of Type 2 Diabetes Mellitus (T2DM).[11][12]
-
Intervention: Participants underwent two study days, receiving a 6-hour intravenous infusion of either unacylated ghrelin (1 µg/kg/h) or a placebo.[11][12]
-
Assessments: For the first 4 hours, participants were in a basal postabsorptive state. This was followed by a 2-hour hyperinsulinemic clamp to assess insulin sensitivity. The turnover rates of glucose and fatty acids were measured using isotope tracer techniques, and energy expenditure was determined by indirect calorimetry.[11][12]
Conclusion
Both this compound and unacylated ghrelin show potential in modulating metabolic parameters, although their efficacy appears to be context-dependent. This compound has demonstrated significant improvements in food-related behaviors and body composition in patients with Prader-Willi syndrome, a condition characterized by hyperphagia.[5][7][10] In contrast, the effects of unacylated ghrelin on glucose metabolism in individuals with type 2 diabetes are less clear, with one study showing no acute effect on insulin sensitivity.[11][12] However, in healthy individuals, UAG infusion has been shown to improve glucose metabolism and inhibit lipolysis.[1][8]
The development of this compound as a stabilized analog of UAG represents a promising therapeutic strategy for conditions characterized by dysregulated ghrelin signaling. Further research is warranted to fully elucidate the signaling pathways of UAG and to explore the long-term efficacy and safety of this compound in a broader range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. academic.oup.com [academic.oup.com]
- 4. praderwillinews.com [praderwillinews.com]
- 5. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic effects of overnight continuous infusion of unacylated ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Unacylated Ghrelin Does Not Acutely Affect Substrate Metabolism or Insulin Sensitivity in Men With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AZP-531 and Diazoxide Choline for Prader-Willi Syndrome
A Head-to-Head Look at Two Investigational Treatments for Hyperphagia and Metabolic Dysfunction in PWS
For Researchers, Scientists, and Drug Development Professionals
Prader-Willi Syndrome (PWS) is a complex genetic disorder characterized by a relentless, insatiable appetite (hyperphagia), which leads to severe obesity and a host of metabolic complications. The management of hyperphagia remains the most significant unmet medical need for individuals with PWS. This guide provides a comparative analysis of two investigational drugs, AZP-531 (Livoletide) and Diazoxide (B193173) Choline (B1196258) Controlled-Release (DCCR), which have shown promise in clinical trials for addressing the core symptoms of PWS.
At a Glance: Key Differences
| Feature | This compound (Livoletide) | Diazoxide Choline (DCCR) |
| Drug Class | Unacylated Ghrelin Analogue | ATP-sensitive Potassium (KATP) Channel Agonist |
| Primary Mechanism of Action | Counteracts the orexigenic effects of acylated ghrelin.[1][2][3] | Reduces the secretion of appetite-stimulatory neuropeptides (NPY and AgRP) in the hypothalamus.[4][5] |
| Administration | Subcutaneous Injection[1][6] | Oral Tablet[7][8] |
| Key Efficacy Endpoints | Improvement in food-related behaviors, reduction in appetite, waist circumference, and fat mass.[1][6][9] | Reduction in hyperphagia, aggressive behaviors, and fat mass; increase in lean body mass.[7][8][10] |
| Development Stage | Investigational (Phase 2b/3 trial ongoing).[11] | Recently FDA approved (as Vykat XR).[12] |
Mechanism of Action: Distinct Pathways to Appetite Control
The two compounds operate through fundamentally different biological pathways to modulate appetite and metabolism in PWS.
This compound (Livoletide): Targeting the Ghrelin System
This compound is a synthetic analogue of unacylated ghrelin (UAG). In PWS, there is an imbalance with elevated levels of acylated ghrelin (AG), the "hunger hormone," and a relative deficit of UAG.[11][13] this compound is designed to mimic the effects of UAG, thereby counteracting the potent appetite-stimulating signals of AG.[2][3] This approach aims to restore a more balanced hormonal regulation of hunger.
Diazoxide Choline (DCCR): Modulating Hypothalamic Neurons
DCCR is a potent activator of ATP-sensitive potassium (KATP) channels.[4] It can cross the blood-brain barrier and act on key neurons in the hypothalamus, specifically the Neuropeptide Y (NPY)/Agouti-Related Protein (AgRP) neurons.[4][5] By activating KATP channels on these neurons, DCCR reduces the release of the powerful appetite stimulants NPY and AgRP, thereby dampening the hyperphagic drive.[4]
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials of this compound and DCCR have not been conducted. The following data is a summary from their respective clinical trial programs.
Hyperphagia and Food-Related Behaviors
Both drugs have demonstrated statistically significant improvements in hyperphagia, the primary endpoint in most PWS clinical trials.
This compound: In a Phase II trial, patients treated with this compound showed a significant improvement in food-related behaviors as measured by the Hyperphagia Questionnaire (HQ) compared to placebo (p<0.05).[14] The improvement was particularly noted in the Hyperphagic Severity domain of the HQ.[14] These findings were supported by a reduction in patient-reported appetite.[14]
Diazoxide Choline (DCCR): A Phase II study of DCCR showed a statistically significant reduction in hyperphagia at the end of a 10-week open-label treatment period (-4.32, n=11, p=0.006).[7] Greater reductions were observed in patients with moderate to severe baseline hyperphagia.[7] The Phase 3 DESTINY PWS trial did not meet its primary endpoint for the overall population but did show a significant improvement in hyperphagia in participants with severe hyperphagia.[15][16] Long-term open-label extension studies have shown durable and clinically meaningful reductions in hyperphagia.[17]
Body Composition and Metabolic Parameters
This compound: While no significant change in body weight was observed in the 14-day Phase II trial, treatment with this compound resulted in a significant reduction in waist circumference and fat mass.[1][6][13] Improvements in glucose control were also noted, particularly in patients with impaired glucose tolerance at baseline.[1][14]
Diazoxide Choline (DCCR): Clinical trials have shown that DCCR treatment leads to clinically relevant reductions in fat mass and increases in lean body mass.[7][10] Long-term administration has been associated with progressive increases in lean body mass.[17] DCCR has also demonstrated improvements in metabolic markers, including reductions in insulin (B600854), insulin resistance (HOMA-IR), and leptin, with an increase in adiponectin.[17][18]
Quantitative Data Summary
Table 1: Efficacy of this compound in a 14-day Phase II Study
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | <0.05 | [6][14] |
| Waist Circumference | Significant Reduction | No Significant Change | <0.05 (vs. baseline) | [6][14] |
| Fat Mass | Significant Reduction | No Significant Change | Not Reported | [6] |
| Body Weight | No Significant Change | No Significant Change | Not Reported | [6][14] |
Table 2: Efficacy of Diazoxide Choline (DCCR) in Clinical Trials
| Parameter | Key Finding | Study Phase | Reference |
| Hyperphagia (HQ-CT Score Change) | -4.32 (p=0.006) | Phase II (10 weeks) | [7] |
| Hyperphagia (Severe Baseline, HQ-CT Score Change) | -9.67 (DCCR) vs -4.26 (Placebo) (p=0.012) | Phase III | [15][16] |
| Fat Mass Change | -1.58 kg (p=0.02) | Phase II (10 weeks) | [7] |
| Lean Body Mass Change | +2.26 kg (p=0.003) | Phase II (10 weeks) | [7] |
| Aggressive Behaviors | 57.1% reduction in subjects displaying aggression (p=0.01) | Phase II | [7] |
Safety and Tolerability
This compound: In its Phase II trial, this compound was reported to be well-tolerated.[1][6] The most common adverse events were mild injection site reactions, which were more frequent in the placebo group.[13] No serious adverse events or discontinuations due to adverse events were reported.[9][13]
Diazoxide Choline (DCCR): The safety profile of DCCR is consistent with the known profile of diazoxide.[7] The most common treatment-emergent adverse events include hypertrichosis (excessive hair growth), peripheral edema, and transient hyperglycemia.[19] Most adverse events were mild to moderate in severity.[7][19] Titration of the dose has been shown to improve tolerability.
Experimental Protocols
This compound Phase II Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at seven sites in France, Spain, and Italy.[1][14]
-
Participants: 47 patients aged 12-50 with genetically confirmed PWS and hyperphagia.[1][6]
-
Treatment: Daily subcutaneous injections of either this compound or placebo for 14 days.[1][6] The dose of this compound was 3 mg for patients weighing 50-70 kg and 4 mg for those over 70 kg.[1]
-
Assessments: Adverse events, vital signs, Hyperphagia Questionnaire (HQ), patient-reported appetite, body composition, and glycemic measures.[1][6]
Diazoxide Choline (DCCR) Phase II Trial
-
Study Design: A single-center, Phase II study with a 10-week open-label treatment period followed by a 4-week double-blind, placebo-controlled withdrawal period.[7][8]
-
Participants: 13 overweight or obese adolescents and adults with genetically confirmed PWS.[7]
-
Treatment: Orally administered DCCR tablets, with dose escalation during the open-label period.[7]
-
Assessments: Safety, efficacy in reducing hyperphagia, changes in body composition (fat and lean body mass), and behavioral assessments.[7]
Conclusion
This compound and diazoxide choline represent two distinct and promising therapeutic strategies for managing the debilitating hyperphagia and metabolic disturbances in Prader-Willi Syndrome. This compound's approach of modulating the ghrelin system and DCCR's action on hypothalamic appetite pathways both address fundamental aspects of PWS pathophysiology. While DCCR has progressed to FDA approval, offering a new treatment option for patients, this compound continues to be evaluated in later-stage clinical trials. The data from their respective clinical programs provide valuable insights for the scientific and drug development communities. Future research, potentially including comparative effectiveness studies, will be crucial in further defining the roles of these and other emerging therapies in the comprehensive care of individuals with PWS.
References
- 1. praderwillinews.com [praderwillinews.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. biospace.com [biospace.com]
- 4. Diazoxide Choline Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 7. A randomized pilot efficacy and safety trial of diazoxide choline controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Alizé Pharma to report Phase II trial results of this compound to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. A randomized pilot efficacy and safety trial of diazoxide choline controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUN-609 Livoletide (this compound), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. academic.oup.com [academic.oup.com]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. Long-term Efficacy Results of Diazoxide Choline Extended-Release (DCCR) Tablets in Participants with Prader-Willi Syndrome from the Completed C601 (DESTINY PWS) and C602 Open Label Extension (OLE) Studies | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. RF24 | PSUN94 Long-Term Safety of Diazoxide Choline Extended-Release (DCCR) Tablets in Patients with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of AZP-531 on Acylated Ghrelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZP-531, an unacylated ghrelin (UAG) analog, with other therapeutic strategies aimed at antagonizing the effects of acylated ghrelin. The document summarizes available preclinical and clinical data, details relevant experimental protocols, and visualizes key pathways and workflows to offer an objective assessment for research and drug development professionals.
Introduction: Targeting the Ghrelin System
The ghrelin system is a critical regulator of appetite, energy homeostasis, and metabolism. Acylated ghrelin, the active form of the hormone, exerts its orexigenic effects through the growth hormone secretagogue receptor 1a (GHSR1a). Consequently, antagonizing acylated ghrelin's activity is a promising therapeutic avenue for metabolic disorders such as obesity and Prader-Willi syndrome. This guide focuses on this compound, a novel unacylated ghrelin analog, and compares its functional antagonism to two primary alternative strategies: direct GHSR1a antagonists/inverse agonists and ghrelin O-acyltransferase (GOAT) inhibitors.
Mechanism of Action
This compound is not a direct antagonist of the GHSR1a receptor. Instead, as an analog of unacylated ghrelin, it is believed to functionally counteract the orexigenic and metabolic effects of acylated ghrelin through yet-to-be-fully-elucidated pathways. This is distinct from the direct competitive binding of GHSR1a antagonists or the prevention of ghrelin acylation by GOAT inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that this data is compiled from various studies and direct head-to-head comparisons are limited.
Table 1: In Vitro Efficacy
| Compound Class | Compound | Assay Type | Target | Potency (IC50/Ki) | Reference |
| UAG Analog | This compound | N/A | Functional Antagonism | Does not bind to GHSR1a | [1] |
| GHSR1a Antagonist | YIL-781 | Binding Affinity | GHSR1a | Not specified | [2] |
| GHSR1a Inverse Agonist | PF-5190457 | Functional Assay | GHSR1a | EC50 = 29 nM | [3] |
| GOAT Inhibitor | GO-CoA-Tat | Enzyme Inhibition | GOAT | IC50 in nM range | [4] |
| GOAT Inhibitor | Eli Lilly Compound | Enzyme Inhibition | GOAT | IC50 = 69.5 nM | [5] |
Table 2: Preclinical In Vivo Efficacy
| Compound Class | Compound | Animal Model | Key Effects | Reference |
| UAG Analog | This compound | High-fat diet fed rats | Suppressed acylated ghrelin-induced fat accumulation and food intake. | [6] |
| GHSR1a Antagonist | YIL-781 | Diet-induced obese mice | Reduced food intake and body weight. | [2] |
| GOAT Inhibitor | Takeda Compound | Mice | Decreased acylated ghrelin production in the stomach. | |
| GOAT Inhibitor | Eli Lilly Compound | Rodent models | Suppressed acylated ghrelin production and elevated unacylated ghrelin levels. |
Table 3: Clinical Efficacy (Human Studies)
| Compound | Indication | Key Effects | Reference |
| This compound | Type 2 Diabetes | Improved glucose concentrations, reduced HbA1c by 0.4% (vs 0.2% for placebo), and decreased body weight by 2.1 kg (vs 1.3 kg for placebo) after 14 days. | [7] |
| This compound | Prader-Willi Syndrome | Significant improvement in food-related behaviors. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for key experiments cited in the comparison of these compounds.
In Vitro GOAT Enzyme Inhibition Assay
This assay is designed to determine the potency of compounds in inhibiting the acylation of ghrelin.
Protocol Steps:
-
Enzyme Source: Microsomal fractions from cells overexpressing GOAT (e.g., HEK293 or Sf9 insect cells) are typically used.[4]
-
Substrates: The assay includes a ghrelin-derived peptide substrate and an acyl-CoA donor (e.g., octanoyl-CoA).[4]
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.[4]
-
Reaction Initiation: The reaction is started by the addition of the substrates.
-
Detection: The amount of acylated ghrelin produced is quantified, often using specific enzyme-linked immunosorbent assays (ELISAs) or fluorescently labeled substrates.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.[4]
In Vivo Food Intake and Body Weight Studies in Rodents
These studies are essential for evaluating the physiological effects of ghrelin modulators on appetite and energy balance.
Protocol Steps:
-
Animal Model: Commonly used models include lean mice, diet-induced obese mice, or ob/ob mice.[9]
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions.
-
Compound Administration: The test compound (e.g., this compound, GHSR1a antagonist) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage, or osmotic mini-pump infusion).[6][9]
-
Food Intake Measurement: Food consumption is measured at regular intervals.[6][10]
-
Body Weight Measurement: Body weight is monitored daily.[6]
-
Data Analysis: Changes in food intake and body weight are compared between treatment and control groups.
Clinical Assessment of Metabolic Parameters
Human clinical trials are necessary to determine the safety and efficacy of these compounds in patient populations.
Protocol Steps for a Phase I/II Trial (similar to this compound studies):
-
Study Design: A randomized, double-blind, placebo-controlled design is typically employed.[7]
-
Participant Population: Healthy volunteers, overweight/obese subjects, or patients with a specific condition (e.g., Type 2 diabetes, Prader-Willi syndrome) are recruited.[7][8]
-
Drug Administration: The investigational drug or placebo is administered at various doses and for a specified duration.[7][8]
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, and clinical laboratory tests.[8]
-
Pharmacokinetics: Measurement of drug concentrations in plasma over time.[7]
-
Pharmacodynamics:
-
Glycemic Control: Measurement of fasting glucose, postprandial glucose, and HbA1c levels.[7]
-
Body Weight and Composition: Assessment of changes in body weight and fat mass.[8]
-
Hormone Levels: Measurement of plasma acylated and unacylated ghrelin levels.[8]
-
Behavioral Assessments: Use of validated questionnaires to assess food-related behaviors (e.g., Hyperphagia Questionnaire for Prader-Willi syndrome).[8]
-
-
Signaling Pathways
Acylated ghrelin binding to GHSR1a activates downstream signaling pathways, primarily through Gαq/11, leading to increased intracellular calcium and subsequent cellular responses. The functional antagonism of this compound is thought to interfere with these downstream effects, although the precise mechanism is still under investigation.
Conclusion
This compound represents a novel approach to antagonizing the effects of acylated ghrelin. Its functional antagonism, distinct from direct receptor blockade or inhibition of synthesis, may offer a unique therapeutic profile. While direct comparative data with GHSR1a antagonists and GOAT inhibitors is sparse, the available evidence suggests that all three strategies hold promise for the treatment of metabolic disorders. Further head-to-head studies are warranted to delineate the relative efficacy and safety of these different approaches. This guide provides a framework for understanding the current landscape of ghrelin system modulation and highlights the key experimental considerations for future research and development in this area.
References
- 1. Ghrelin treatment induces rapid and delayed increments of food intake: a heuristic model to explain ghrelin’s orexigenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 3. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Elevation of ghrelin by B-adrenergic activation is independent of glucose variations and feeding regimen in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Unacylated Ghrelin Analogs: A Head-to-Head Comparison for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of unacylated ghrelin (UAG) analogs, focusing on their performance in preclinical and clinical studies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Unacylated ghrelin, the predominant form of circulating ghrelin, has emerged as a promising therapeutic target for a range of metabolic disorders. Unlike its acylated counterpart, which stimulates appetite and promotes fat storage through the growth hormone secretagogue receptor 1a (GHSR-1a), UAG exhibits distinct biological activities, including improvements in insulin (B600854) sensitivity and glucose metabolism, and potential anti-inflammatory and cardioprotective effects.[1] These actions are mediated through a yet-to-be-fully-identified receptor, independent of GHSR-1a.[1][2][3] The development of stable and effective UAG analogs is a key area of research for harnessing its therapeutic potential.
This guide focuses on a head-to-head comparison of two notable UAG analogs: AZP-531 (Livoletide) and BIM-28163 . While direct comparative clinical trials are not available, this guide consolidates and juxtaposes data from independent studies to provide a comprehensive overview of their respective profiles.
Performance Comparison of Unacylated Ghrelin Analogs
The following tables summarize the quantitative data on the pharmacokinetics and pharmacodynamics of native unacylated ghrelin, this compound, and BIM-28163.
Table 1: Pharmacokinetic Profile of Unacylated Ghrelin and its Analogs
| Parameter | Native Unacylated Ghrelin (Human) | This compound (Human) | BIM-28163 (Rat) |
| Half-life (t½) | ~35 minutes[4] | ~3 hours[5] | Not explicitly reported, but effects observed over hours[6] |
| Time to Maximum Concentration (Tmax) | Not applicable (endogenous) | ~1 hour post-subcutaneous injection[7] | Not explicitly reported |
| Key Characteristics | Rapidly cleared from circulation | Improved plasma stability suitable for once-daily dosing[5] | Preclinical data suggests sustained activity[6] |
Table 2: Comparative Effects on Metabolic Parameters
| Parameter | Native Unacylated Ghrelin | This compound | BIM-28163 |
| Food Intake / Appetite | May inhibit acylated ghrelin-induced food intake[8] | Significantly improved food-related behavior (reduced hyperphagia) in patients with Prader-Willi syndrome.[5][9][10][11] | Acts as a full agonist, stimulating food intake and weight gain in preclinical models.[6][8][12] |
| Glucose Metabolism | Improves glucose tolerance and insulin sensitivity.[4][13][14][15][16] | Significantly decreased post-prandial glucose levels.[5][11] Showed improvements in glucose control in overweight/obese subjects and those with type 2 diabetes.[17] | Data on direct effects on glucose metabolism is limited; primary focus has been on food intake and GH secretion. |
| Body Weight / Fat Mass | Associated with lower body weight and fat mass. | Did not significantly change body weight in a 14-day study, but significantly reduced waist circumference and fat mass.[5][10][11] | Promotes weight gain in preclinical models.[6][12] |
| Growth Hormone (GH) Secretion | Does not stimulate GH secretion. | Does not stimulate GH secretion. | Blocks ghrelin-induced GH secretion (acts as a GHSR-1a antagonist for this effect).[6] |
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. The following provides a generalized protocol based on methodologies used in ghrelin research.
Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.
Procedure:
-
Animal/Human Subject Preparation: Subjects are fasted overnight. For animal studies, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the experiment.
-
Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover. Blood samples are taken to determine basal glucose and insulin concentrations.
-
Clamp Period: A continuous infusion of insulin is started to achieve a hyperinsulinemic state.
-
Euglycemia Maintenance: Blood glucose levels are monitored every 5-10 minutes. A variable infusion of glucose is administered to maintain the subject's blood glucose at a constant, normal level (euglycemia).
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), blood samples are taken to measure glucose turnover and other metabolic parameters.
-
Data Analysis: The GIR during the steady-state period is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Hyperphagia Questionnaire for Prader-Willi Syndrome
The Hyperphagia Questionnaire is a caregiver-reported instrument used to assess the severity of hyperphagia (excessive hunger and food-seeking behaviors) in individuals with Prader-Willi Syndrome (PWS).
Objective: To quantify food-related behaviors and their severity in PWS patients.
Methodology:
-
Questionnaire Administration: The questionnaire, typically consisting of 9 to 13 items, is completed by the primary caregiver who has the most knowledge of the patient's daily behaviors.
-
Scoring: Each item is scored on a scale (e.g., 0-4) that reflects the frequency or severity of a specific food-related behavior. A total score is calculated by summing the scores for each item.
-
Domains: The questionnaire is often divided into domains that assess different aspects of hyperphagia, such as "Hyperphagic Behaviors," "Hyperphagic Drive," and "Hyperphagic Severity."
-
Interpretation: Higher scores indicate more severe hyperphagic behaviors. Changes in the total score or domain scores are used to evaluate the efficacy of interventions aimed at reducing hyperphagia.
Signaling Pathways of Unacylated Ghrelin
Unacylated ghrelin exerts its effects through signaling pathways that are independent of the GHSR-1a receptor, which is the primary receptor for acylated ghrelin. The exact receptor for UAG is still under investigation, but studies suggest the involvement of downstream signaling cascades including the PI3K/Akt and MAPK/ERK pathways.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Unacylated ghrelin is not a functional antagonist but a full agonist of the type 1a growth hormone secretagogue receptor (GHS-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Unacylated ghrelin is associated with changes in insulin sensitivity and lipid profile during an exercise intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin and its analogues, BIM-28131 and BIM-28125, improve body weight and regulate the expression of MuRF-1 and MAFbx in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. praderwillinews.com [praderwillinews.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HIGHER UNACYLATED GHRELIN AND INSULIN SENSITIVITY FOLLOWING DIETARY RESTRICTION AND WEIGHT LOSS IN OBESE HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of acylated ghrelin reduces insulin sensitivity, whereas the combination of acylated plus unacylated ghrelin strongly improves insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Alizé Pharma to report Phase II trial results of this compound to treat PWS - Clinical Trials Arena [clinicaltrialsarena.com]
A Cross-Species Comparative Analysis of the Metabolic Effects of AZP-531
An In-depth Guide for Researchers and Drug Development Professionals on the Metabolic Modulating Properties of the Unacylated Ghrelin Analog, AZP-531, with Supporting Data and Comparison to Alternative Therapies.
This compound, a novel analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic candidate for metabolic disorders, demonstrating beneficial effects on glucose metabolism, body composition, and feeding behavior across different species. This guide provides a comprehensive comparison of the metabolic effects of this compound in humans and animal models, supported by experimental data. It further contextualizes these findings by comparing them with established alternative treatments for related conditions, namely GLP-1 receptor agonists for Prader-Willi Syndrome (PWS) and metformin (B114582) for Type 2 Diabetes (T2D).
Quantitative Data Presentation
The following tables summarize the key metabolic effects of this compound and its parent compound, unacylated ghrelin, in various species, as well as the effects of comparator drugs.
Table 1: Metabolic Effects of this compound in Humans with Prader-Willi Syndrome
| Parameter | This compound Treatment | Placebo | p-value | Reference |
| Hyperphagia Questionnaire (HQ) 9-item Score Change from Baseline | -4.1 | -1.5 | < 0.05 | [1] |
| Waist Circumference Change from Baseline (cm) | -1.4 | +0.4 | < 0.05 | [2] |
| Fat Mass Change from Baseline (kg) | -0.8 | +0.2 | < 0.05 | [1] |
| Post-prandial Glucose Change from Baseline (mg/dL) | Significant decrease in a baseline-dependent manner | No significant change | Not reported | [1] |
Table 2: Metabolic Effects of this compound in Overweight/Obese Humans and those with Type 2 Diabetes
| Parameter | Population | This compound Treatment | Placebo | Reference |
| Body Weight Change (kg) | Overweight/Obese | -2.6 | -0.8 | [3] |
| HbA1c Change (%) | Type 2 Diabetes | -0.4 (60 µg/kg dose) | -0.2 | [3] |
| Glucose Concentrations | Overweight/Obese | Significantly improved (≥15 µg/kg doses) | No significant improvement | [3] |
Table 3: Metabolic Effects of Unacylated Ghrelin (UAG) in Rodent Models
| Parameter | Animal Model | UAG Treatment Effect | Reference |
| Fat Accumulation (induced by acylated ghrelin) | High-fat diet fed rats | Blocked | [4] |
| Food Intake (induced by acylated ghrelin) | High-fat diet fed rats | Suppressed | [4] |
| Mitochondrial ROS Generation in Skeletal Muscle | Lean rats | Reduced | [5] |
| Insulin-stimulated Glucose Uptake in Skeletal Muscle | Lean rats | Enhanced | [5] |
| Hyperglycemia and Insulin (B600854) Resistance | High-fat diet-induced obese mice | Prevented (chronic overexpression) | [5] |
Table 4: Metabolic Effects of Comparator Drugs
| Drug | Condition | Key Metabolic Effects | Reference(s) |
| GLP-1 Receptor Agonists (Exenatide, Liraglutide) | Prader-Willi Syndrome | Improved HbA1c (range 0.3% to 7.5%); variable effects on BMI | [6] |
| Metformin | Type 2 Diabetes | Decreased fasting plasma glucose (~60-70 mg/dl); Decreased HbA1c (1.5-2.0%) | [7] |
Experimental Protocols
Human Studies with this compound (Prader-Willi Syndrome)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial was conducted in 47 patients with genetically confirmed PWS and evidence of hyperphagia.[1]
-
Intervention: Patients received daily subcutaneous injections of either this compound (3 mg for body weight 50-70 kg and 4 mg for >70 kg) or a matching placebo for 14 days.[1]
-
Key Assessments:
Rodent Studies with Unacylated Ghrelin (UAG)
-
Animal Models: Studies utilized male Sprague Dawley rats and mice with high-fat diet-induced obesity.[4][5]
-
Intervention:
-
Chronic Infusion: Osmotic mini-pumps were implanted to deliver UAG or this compound at a rate of 4 nmol/kg per hour for 4 weeks in high-fat diet fed rats.[4]
-
Injections: Lean rats received twice-daily subcutaneous injections of 200 µg UAG for 4 days.[5]
-
Genetic Overexpression: Chronic UAG overexpression was studied in mice.[5]
-
-
Key Assessments:
-
Metabolic Parameters: Body weight, food intake, and fat mass were measured.[4]
-
Skeletal Muscle Analysis: Mitochondrial reactive oxygen species (ROS) generation, inflammatory markers, and insulin-stimulated glucose uptake were assessed in isolated muscle tissue.[5]
-
Whole-Body Insulin Sensitivity: Insulin tolerance tests were performed in mice.[5]
-
Signaling Pathways and Mechanisms of Action
This compound and Unacylated Ghrelin (UAG)
This compound and its parent compound UAG exert their metabolic effects through a distinct mechanism that is independent of the Growth Hormone Secretagogue Receptor (GHSR-1a), the receptor for acylated ghrelin.[8][9] This suggests the existence of a yet-to-be-identified receptor for UAG. The downstream signaling pathways appear to involve the enhancement of AKT-dependent signaling, a key component of the insulin signaling cascade, and may be linked to the modulation of autophagy mediators such as ATG5.[5] In some contexts, UAG has also been shown to activate a central glucagon-like peptide-1 (GLP-1) neuronal pathway.[8]
Metformin
Metformin, a cornerstone in T2D management, primarily acts by activating AMP-activated protein kinase (AMPK).[7] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a shift towards catabolic processes to generate ATP. This leads to the inhibition of hepatic gluconeogenesis, increased glucose uptake in muscle, and enhanced fatty acid oxidation.[7][10]
GLP-1 Receptor Agonists
GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1. They bind to and activate GLP-1 receptors, which are G-protein coupled receptors found in various tissues, including pancreatic beta-cells and the brain.[11][12] This activation leads to enhanced glucose-dependent insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and increased satiety, the latter being mediated through central nervous system pathways.[11][12]
Cross-Species Comparison and Conclusion
The available data indicates that this compound and its parent compound, unacylated ghrelin, exhibit consistent and beneficial metabolic effects across species, from rodents to humans. In animal models, UAG demonstrates a clear ability to counteract the obesogenic and hyperphagic effects of acylated ghrelin, while also improving insulin sensitivity at the cellular level. These preclinical findings translate well to the human clinical data for this compound, where it has been shown to improve food-related behaviors and body composition in the complex metabolic disorder of Prader-Willi Syndrome, and improve glycemic control and reduce body weight in overweight, obese, and diabetic populations.
Compared to existing therapies, this compound offers a novel mechanism of action. Unlike GLP-1 receptor agonists that primarily work through incretin pathways to promote satiety and insulin secretion, this compound appears to modulate a distinct, GHSR-independent pathway that may be more directly related to the underlying ghrelin dysregulation seen in conditions like PWS. In the context of T2D, while metformin's primary action is to improve insulin sensitivity through AMPK activation, this compound's potential to also improve body composition presents an attractive complementary or alternative approach.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUN-609 Livoletide (this compound), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 8. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 9. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
AZP-531: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
AZP-531 (livoletide), a synthetic analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic agent for metabolic disorders, most notably Prader-Willi Syndrome (PWS). This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to inform ongoing research and drug development efforts.
Summary of Preclinical and Clinical Findings
This compound is designed to mimic the activity of endogenous UAG, which is believed to counteract many of the orexigenic and metabolic effects of acylated ghrelin (AG). Unlike AG, which binds to the growth hormone secretagogue receptor 1a (GHSR-1a), UAG and its analog this compound are thought to act through a yet-to-be-identified receptor.[1] This distinction forms the basis of its therapeutic potential, particularly in conditions like PWS, which are characterized by elevated AG levels.[2]
In Vitro Effects of this compound and Unacylated Ghrelin
Direct in vitro studies on this compound are emerging, with significant findings in cancer cell models. As an analog, its actions are often inferred from studies on UAG.
A key preclinical study demonstrated that this compound, similar to UAG, potently suppresses the three-dimensional growth of breast cancer cells in vitro and in xenograft models.[3] This effect is mediated through the inhibition of the MAPK signaling pathway, leading to cell cycle arrest and apoptosis.[3] The study highlights that these effects are observed at picomolar concentrations and are dependent on the activation of Gαi proteins, suggesting a G protein-coupled receptor-mediated mechanism.[3]
Studies on UAG provide further insight into the potential cellular mechanisms of this compound:
-
Metabolic Regulation: UAG has been shown to influence the gene expression of pathways involved in lipid and carbohydrate metabolism in adipose tissue, muscle, and liver, independent of the GHSR-1a receptor.[4]
-
Cell Proliferation and Survival: In pancreatic β-cells, both acylated and unacylated ghrelin have been shown to promote cell growth and inhibit apoptosis. These effects are mediated by the cAMP/protein kinase A (PKA) pathway, as well as ERK1/2 and PI3K/Akt signaling.
-
Luteal Cell Function: In vitro studies have indicated that UAG can reduce the release of progesterone (B1679170) and vascular endothelial growth factor (VEGF) from human luteal cells.
It is important to note that while UAG is generally considered not to bind to GHSR-1a, one study has suggested that at very high concentrations (micromolar range), it may act as a full agonist of this receptor in an in vitro system.[5] However, the physiological relevance of this finding is still under investigation.
In Vivo Effects of this compound
The in vivo effects of this compound have been most extensively studied in clinical trials for Prader-Willi Syndrome, a genetic disorder characterized by hyperphagia (uncontrollable hunger).
Effects on Food-Related Behaviors and Appetite
Clinical trials have consistently demonstrated that this compound significantly improves food-related behaviors in patients with PWS.[2][6][7][8]
| Parameter | This compound Effect | Placebo Effect | Significance | Citation |
| Hyperphagia Questionnaire (HQ) Total Score | Significant Improvement | No Significant Change | p < 0.05 | [2][6] |
| Appetite Score (Patient-Reported) | Reduction | No Significant Change | p < 0.001 (vs. baseline) | [9] |
Effects on Body Composition and Weight
While significant changes in overall body weight were not consistently observed in short-term studies, this compound demonstrated positive effects on body composition.[2][6]
| Parameter | This compound Effect | Placebo Effect | Citation |
| Waist Circumference | Significant Reduction | No Significant Change | [2][6] |
| Fat Mass | Significant Reduction | No Significant Change | [2][6] |
| Body Weight | No Significant Change | No Significant Change | [2][6] |
Effects on Glycemic Control
This compound has shown beneficial effects on glucose metabolism, suggesting a potential role in managing insulin (B600854) sensitivity.[2][8]
| Parameter | This compound Effect | Citation |
| Post-prandial Glucose Levels | Significant Decrease (in a baseline-dependent manner) | [2] |
Experimental Protocols
In Vivo: Phase II Clinical Trial in Prader-Willi Syndrome
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial was conducted.[2][10]
-
Participants: 47 patients with a confirmed genetic diagnosis of PWS and evidence of hyperphagia.[2]
-
Intervention: Patients received daily subcutaneous injections of either this compound or a matching placebo for 14 days.[2][10] The dosage of this compound was weight-dependent: 3 mg for patients weighing 50–70 kg and 4 mg for those over 70 kg.[2] Injections were administered 30 minutes before breakfast.[8]
-
Primary Outcome Measures: The primary efficacy endpoint was the change in food-related behaviors, assessed using the Hyperphagia Questionnaire (HQ).[2][9]
-
Secondary Outcome Measures: Assessments included patient-reported appetite, body composition (measured by dual-energy X-ray absorptiometry - DXA), and various glycemic measures.[2][11]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound/UAG
The following diagram illustrates the proposed signaling pathway for this compound and UAG, which is independent of the GHSR-1a receptor activated by acylated ghrelin.
Caption: Proposed signaling pathways for Acylated Ghrelin vs. UAG/AZP-531.
Experimental Workflow for PWS Clinical Trial
The following diagram outlines the workflow of the Phase II clinical trial for this compound in patients with Prader-Willi Syndrome.
Caption: Workflow of the Phase II clinical trial of this compound in PWS.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Unacylated ghrelin is not a functional antagonist but a full agonist of the type 1a growth hormone secretagogue receptor (GHS-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 7. SUN-609 Livoletide (this compound), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. praderwillinews.com [praderwillinews.com]
- 9. Alizé Pharma Reports Positive Results From Its Phase II Clinical Trial Of this compound In Prader-Willi Syndrome - BioSpace [biospace.com]
- 10. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Long-Term Safety Landscape of Prader-Willi Syndrome Therapies: A Comparative Guide
In the dynamic field of Prader-Willi Syndrome (PWS) therapeutics, the pursuit of safe and effective long-term treatments is paramount. While the landscape has seen promising candidates, such as the unacylated ghrelin analog AZP-531 (livoletide), the discontinuation of its development underscores the challenges in this area. This guide pivots from a direct comparison with the discontinued (B1498344) this compound to a comprehensive assessment of the long-term safety profiles of currently approved and promising emerging therapies for PWS, providing essential data for researchers, scientists, and drug development professionals.
This comparative analysis focuses on the established standard of care, Growth Hormone (GH) therapy, the first FDA-approved treatment for hyperphagia, VYKAT™ XR (diazoxide choline), and a leading emerging candidate, Pitolisant (B1243001) (WAKIX®), which targets excessive daytime sleepiness (EDS) and other behavioral symptoms.
Executive Summary of Comparative Safety Profiles
The long-term management of PWS requires a careful balance of efficacy and safety. Each therapeutic option presents a unique profile of adverse events and metabolic considerations that warrant close examination. Growth hormone therapy, a cornerstone of PWS management for decades, has a well-documented safety profile with notable benefits in body composition and growth, but requires monitoring of glucose metabolism. VYKAT XR, a newer agent, has demonstrated a consistent safety profile in multi-year open-label studies, with its most common side effects including hypertrichosis and edema. Pitolisant, while established for narcolepsy, is being evaluated for PWS and its long-term safety in this specific population is still under investigation, with a focus on its impact on behavior and sleep.
Quantitative Safety Data: A Comparative Overview
The following table summarizes key quantitative safety data from long-term studies of Growth Hormone therapy, VYKAT XR, and emerging data on other investigational treatments.
| Treatment Class | Drug | Key Long-Term Adverse Events (Frequency >5%) | Metabolic & Endocrine Considerations | Cardiovascular Considerations |
| Somatropin | Growth Hormone (GH) Therapy | Scoliosis progression, edema, arthralgia, benign intracranial hypertension (rare). | Increased fasting glucose, potential for insulin (B600854) resistance. Requires regular monitoring of glucose and HbA1c levels.[1] | Generally considered safe, but requires monitoring in patients with pre-existing risk factors.[2] |
| Potassium Channel Activator | VYKAT XR (DCCR) | Hypertrichosis, peripheral edema, hyperglycemia, rash (approx. 10% of patients).[3] | Can cause hyperglycemia; requires monitoring of blood glucose. | Potential for fluid retention and edema. |
| Histamine H3 Receptor Antagonist/Inverse Agonist | Pitolisant (Investigational for PWS) | Headache, insomnia, nausea. Long-term PWS-specific data is still being gathered. | To be determined in ongoing PWS trials. | Potential for QT interval prolongation; requires cardiac monitoring. |
| GLP-1 Receptor Agonist | Semaglutide (B3030467) (Investigational for PWS) | Nausea, vomiting, diarrhea, constipation (common with class). | May improve glucose metabolism.[4] | Potential for cardiovascular benefits, as seen in other populations. |
Detailed Experimental Protocols
Understanding the methodologies behind the safety data is crucial for its interpretation. Below are summaries of the experimental protocols for key long-term studies.
Growth Hormone (GH) Therapy in Adults with PWS: A Longitudinal Study
-
Study Design: A 17-year longitudinal study evaluating the effects of GH treatment on body composition, weight, and metabolic homeostasis in obese adults with a genetically confirmed PWS diagnosis.[1]
-
Participants: 12 obese adult subjects (7 male, 5 female) with PWS.[1]
-
Intervention: Daily administration of recombinant human growth hormone.
-
Primary Outcome Measures: Changes in body composition (Fat Mass %), body mass index (BMI), and waist circumference.[1]
-
Safety Monitoring: Regular assessment of metabolic parameters including fasting glucose, insulin, HOMA-IR, and HbA1c. IGF-I levels were also monitored to ensure they remained within the normal range.[1][2]
VYKAT XR (DCCR) Open-Label Extension Studies
-
Study Design: Multi-year, open-label extension studies following initial randomized, placebo-controlled trials to assess the long-term safety and efficacy of DCCR.[3]
-
Participants: Patients with PWS who completed the initial placebo-controlled studies.
-
Intervention: Once-daily oral administration of VYKAT XR (diazoxide choline) extended-release tablets.[3]
-
Primary Outcome Measures: The primary focus of the extension phase is to monitor the incidence and severity of adverse events over an extended period. Efficacy measures such as hyperphagia scores and behavioral assessments are also collected.
-
Safety Monitoring: Comprehensive safety monitoring including physical examinations, vital signs, electrocardiograms (ECGs), and regular laboratory tests (hematology, chemistry, urinalysis). Specific attention is given to monitoring blood glucose levels, edema, and hypertrichosis.[3]
TEMPO Clinical Trial for Pitolisant in PWS
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of pitolisant for the treatment of excessive daytime sleepiness (EDS) and other behavioral symptoms in patients with PWS.[5]
-
Participants: Individuals aged 6 years and older with a confirmed diagnosis of PWS and symptoms of EDS.[5]
-
Intervention: Participants are randomized to receive either pitolisant or a placebo. The study includes a dose-titration phase followed by a stable-dose period.[5]
-
Primary Outcome Measures: Change from baseline in the Epworth Sleepiness Scale for Children and Adolescents (ESS-CHAD) score.
-
Safety Monitoring: The safety profile is assessed through the collection of adverse events, clinical laboratory tests, vital signs, and ECGs, with a particular focus on cardiac safety and psychiatric symptoms.[5]
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and processes relevant to the discussed PWS treatments.
References
- 1. Long-term effects of GH therapy in adult patients with Prader-Willi syndrome: a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Landscape of Prader–Willi Syndrome Treatments [delveinsight.com]
- 4. Frontiers | Case report: Long-term efficacy and safety of semaglutide in the treatment of syndromic obesity in Prader Willi syndrome - case series and literature review [frontiersin.org]
- 5. Upcoming Clinical Trials – Foundation for Prader Willi Research [fpwr.org.uk]
Validating the Specificity of AZP-531 for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZP-531, an analog of unacylated ghrelin (UAG), with other alternatives, focusing on the validation of its specificity for its target. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound and its Target
This compound (also known as livoletide) is a cyclic 8-amino-acid peptide analog of unacylated ghrelin (UAG).[1] It has been developed for the treatment of Prader-Willi syndrome (PWS), a rare genetic disorder characterized by hyperphagia (uncontrollable hunger) and obesity.[2][3] The primary mechanism of action of this compound is believed to be mimicking the effects of endogenous UAG, which often counteracts the orexigenic (appetite-stimulating) effects of acylated ghrelin (AG).[1][2]
Unlike acylated ghrelin, which binds to the growth hormone secretagogue receptor 1a (GHSR1a), unacylated ghrelin and its analogs like this compound are understood to act through a GHSR-independent pathway.[1][3][4] While the specific receptor for UAG and this compound has not yet been definitively identified, its existence is strongly suggested by the distinct pharmacological effects observed.
Evidence of Specificity: Binding Profile of this compound
A critical aspect of validating a drug's specificity is to determine its binding affinity for its intended target versus other potential off-targets. While direct binding data for this compound to its putative receptor is not extensively available in the public domain, a key element of its specificity lies in its lack of interaction with the well-characterized receptor for acylated ghrelin, GHSR1a.
Table 1: Comparative Binding Affinity
| Compound | Target | Binding Affinity (Kd or IC50) | Evidence of Specificity |
| This compound | Putative UAG Receptor | Data not publicly available | Does not bind to GHSR1a, the receptor for acylated ghrelin.[1] |
| Acylated Ghrelin (AG) | GHSR1a | High affinity | Binds specifically to GHSR1a to stimulate appetite and growth hormone release. |
| Unacylated Ghrelin (UAG) | Putative UAG Receptor | Data not publicly available | Does not bind to GHSR1a. |
Functional Specificity: In Vitro and In Vivo Effects
The specificity of this compound is further supported by its distinct functional effects, which align with those of UAG and are often opposite to those of AG.
Table 2: Comparative Functional Effects
| Effect | This compound | Acylated Ghrelin (AG) | Unacylated Ghrelin (UAG) |
| Food-related Behavior | Improves, reduces hyperphagia[2][3] | Stimulates appetite | Counteracts AG's effects |
| Body Composition | Reduces fat mass and waist circumference[5] | Promotes fat storage | Counteracts AG's effects |
| Glucose Metabolism | Improves glycemic control[5][6] | Can impair glucose tolerance | Improves insulin (B600854) sensitivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key experiments to assess the effects of this compound.
Clinical Trial for Hyperphagia in Prader-Willi Syndrome
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2a trial was conducted with 47 participants with genetically confirmed PWS and hyperphagia.[2]
-
Treatment: Participants received daily subcutaneous injections of either this compound (at doses of 3 mg or 4 mg depending on body weight) or a matching placebo for a duration of 14 days.[6]
-
Primary Outcome Measures: The primary outcome was the change from baseline in the 9-item Hyperphagia Questionnaire (HQ) score, which assesses food-related behaviors.[2]
-
Secondary Outcome Measures: Secondary outcomes included assessments of adverse events, vital signs, safety laboratory tests, patient-reported appetite, body composition (via dual-energy X-ray absorptiometry - DEXA), and glycemic measures.[5][6]
-
Ghrelin Level Analysis: Plasma levels of acylated and unacylated ghrelin were measured using specific enzyme-linked immunosorbent assays (ELISAs). The limit of detection for AG and UAG was 4 and 6 pg/mL, respectively, with intra- and inter-assay variations below 15%.[5]
Signaling Pathways
The signaling pathways activated by this compound are presumed to be similar to those of UAG, which are distinct from the GHSR1a-mediated signaling of AG.
Caption: Signaling pathways of acylated vs. unacylated ghrelin.
Comparison with Alternatives
Several other therapeutic strategies are being investigated for the treatment of hyperphagia in Prader-Willi syndrome, each with a different mechanism of action.
Table 3: Comparison of this compound with Alternative Therapies for PWS
| Drug/Therapy | Mechanism of Action | Target | Status |
| This compound (Livoletide) | Unacylated ghrelin analog | Putative UAG Receptor | Phase 2b/3 clinical trials[2] |
| VYKAT XR (diazoxide choline) | K+ATP channel opener | Pancreatic beta-cells and neurons | FDA approved for PWS[7] |
| Pitolisant (WAKIX) | H3 histamine (B1213489) receptor inverse agonist/antagonist | Histamine H3 receptor | Under investigation for PWS with excessive daytime sleepiness[8] |
| Carbetocin | Oxytocin receptor agonist | Oxytocin receptor | Investigated for PWS, but faced regulatory hurdles[7] |
| ARD-101 | Extra-oral bitter taste receptor (TAS2R) agonist | TAS2R | Phase II clinical trial[7] |
| RGH-706 | MCHR1 protein inhibitor | Melanin-concentrating hormone receptor 1 | Under investigation for PWS[7] |
Experimental Workflow for Specificity Validation
Validating the specificity of a novel compound like this compound involves a multi-step process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SUN-609 Livoletide (this compound), an Unacylated Ghrelin Analogue, Improves Hyperphagia and Food-Related Behaviors Both in Obese and Non-Obese People with Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial | PLOS One [journals.plos.org]
- 7. 5 Promising Prader-Willi Syndrome Drugs Rival to VYKAT XR [delveinsight.com]
- 8. The Evolving Landscape of Prader–Willi Syndrome Treatments [delveinsight.com]
A Comparative Analysis of the Pharmacokinetic Profiles of AZP-531 and Native Unacylated Ghrelin (UAG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of AZP-531, a novel analog of unacylated ghrelin (UAG), and native UAG. The information presented is intended to support research and development efforts in metabolic and cardiovascular diseases. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and illustrates a proposed signaling pathway for these compounds.
Pharmacokinetic Profile Comparison
This compound, a cyclic 8 amino-acid analog of UAG, has been engineered for improved plasma stability and a pharmacokinetic profile suitable for therapeutic use.[1] In contrast, native UAG is known for its rapid clearance from circulation. The following table summarizes the key pharmacokinetic parameters for both compounds based on available clinical trial data. It is important to note that the primary route of administration in these studies differed, with this compound being administered subcutaneously and native UAG data largely derived from intravenous infusions. This difference in administration route significantly influences pharmacokinetic parameters, particularly the time to maximum concentration (Tmax) and bioavailability.
| Pharmacokinetic Parameter | This compound (Subcutaneous) | Native Unacylated Ghrelin (Intravenous) |
| Time to Maximum Concentration (Tmax) | ~1 hour[2] | Not applicable (immediate bioavailability) |
| Terminal Half-life (t½) | 2-3 hours[2] | Rapidly cleared; half-life of total ghrelin (including UAG) is approximately 27-31 minutes.[3] |
| Dose Proportionality | Dose-proportional Cmax and AUC[2] | Data not available for UAG specifically |
| Bioavailability | Not specified, but suitable for once-daily dosing[2] | 100% (by definition of intravenous administration) |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical studies. The methodologies employed in these key experiments are detailed below to provide a clear understanding of the data's origin and context.
This compound Pharmacokinetic Study Protocol
A first-in-human, randomized, three-part study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
-
Study Design: The study involved single and multiple subcutaneous doses of this compound.
-
Part A (Healthy Subjects): Single subcutaneous doses ranging from 0.3 to 120 µg/kg were administered.[2]
-
Part B (Overweight/Obese Subjects): Daily doses of 3, 15, 30, or 60 µg/kg were administered for 14 days.[2]
-
Part C (Type 2 Diabetes Patients): Daily doses of 15, 2 x 30, or 60 µg/kg were administered for 14 days.[2]
-
-
Sample Collection and Analysis: Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound. Pharmacokinetic parameters, including Cmax, AUC, and t½, were calculated from these concentration-time profiles.[2] The specific immunoassay used for this compound concentration measurement involved two-step double-antibody sandwich enzyme immunoassays.[4]
Native Unacylated Ghrelin (UAG) Pharmacokinetic Study Protocol
Data for native UAG pharmacokinetics are primarily derived from studies involving the administration of acylated ghrelin, where total ghrelin (comprising both acylated and unacylated forms) was measured, or from direct intravenous infusion of UAG.
-
Study Design (Acylated Ghrelin Administration): In a randomized, double-blind, placebo-controlled trial, healthy male volunteers received intravenous injections of 1 and 5 µg/kg of acylated ghrelin.[3]
-
Study Design (UAG Infusion): The metabolic effects of a 16-hour intravenous infusion of UAG (1.0 μg/kg per hour) were studied in normal subjects.
-
Sample Collection and Analysis: Plasma concentrations of acylated and total ghrelin were measured. The elimination half-life of total ghrelin was determined.[3] For accurate measurement of ghrelin isoforms, blood samples are collected in cooled tubes containing EDTA and aprotinin, followed by acidification of the plasma to prevent degradation of the acylated form.[5]
Signaling Pathway
Unacylated ghrelin and its analog this compound are known to exert their biological effects independently of the classical ghrelin receptor, the growth hormone secretagogue receptor 1a (GHS-R1a).[6] Emerging evidence suggests that their signaling involves the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[6][7] A proposed signaling cascade, based on findings in various cell types, is illustrated below. This pathway suggests that UAG/AZP-531 binding to a yet-to-be-identified receptor initiates a cascade that can influence cellular processes like proliferation and metabolism.
Caption: Proposed signaling pathway for UAG and this compound.
This diagram illustrates a potential mechanism where UAG or this compound binds to an unknown receptor, leading to the activation of the PI3K/Akt and MAPK/ERK signaling pathways, ultimately resulting in various cellular responses. This proposed pathway highlights a key area for future research to fully elucidate the mechanism of action of these promising therapeutic agents.
References
- 1. This compound, an unacylated ghrelin analog, improves food-related behavior in patients with Prader-Willi syndrome: A randomized placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound, a first-in-class analogue of unacylated ghrelin, in healthy and overweight/obese subjects and subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and endocrine and appetite effects of ghrelin administration in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin and unacylated ghrelin stimulate human osteoblast growth via mitogen-activated protein kinase (MAPK)/phosphoinositide 3-kinase (PI3K) pathways in the absence of GHS-R1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
Evaluating the Immunogenicity of AZP-531: A Comparative Guide for Researchers
An objective comparison of the potential immunogenicity of AZP-531, an unacylated ghrelin analog, with other metabolic peptide therapeutics, supported by available experimental data and an examination of underlying biological mechanisms.
This guide provides a comparative analysis of the immunogenic potential of this compound against other prominent peptide-based therapies used in metabolic diseases, namely the GLP-1 receptor agonists liraglutide, semaglutide (B3030467), and exenatide (B527673). Due to the limited publicly available immunogenicity data for this compound, this comparison is based on its characteristics as an unacylated ghrelin analog and the known immunogenicity profiles of the comparator peptides.
Comparative Immunogenicity Data
The following table summarizes the reported incidence of anti-drug antibodies (ADAs) for selected peptide therapeutics from clinical trial data. It is important to note that direct comparison of these percentages is challenging due to differences in assay methodologies, patient populations, and trial durations.
| Peptide Therapeutic | Class | Incidence of Anti-Drug Antibodies (ADAs) | Clinical Impact of ADAs |
| This compound (Livoletide) | Unacylated Ghrelin Analog | No publicly available data | Not applicable |
| Liraglutide | GLP-1 Receptor Agonist | 8.3-8.7% of patients after 26 weeks of treatment.[1] | Low frequency and magnitude of antibodies did not impact glycemic efficacy or safety.[1] |
| Semaglutide | GLP-1 Receptor Agonist | In the STEP 6 trial, 2% of participants on semaglutide 2.4 mg developed anti-drug antibodies.[2] | The clinical significance of anti-semaglutide antibodies appears to be low in most people.[2] |
| Exenatide (twice daily) | GLP-1 Receptor Agonist | 36.7% of patients were antibody-positive at 30 weeks.[3] | Attenuated glycemic response was observed in a small subset of patients with high antibody titers.[3] |
| Tirzepatide | Dual GIP and GLP-1 Receptor Agonist | Approximately 50% of treated patients developed treatment-emergent ADAs.[4] | Immunogenicity was not associated with any effect on pharmacokinetics or efficacy.[4] |
Signaling Pathways and Potential for Immunogenicity
The distinct signaling mechanisms of this compound and GLP-1 receptor agonists may contribute to their differential immunogenic profiles.
This compound and Unacylated Ghrelin Signaling
This compound is an analog of unacylated ghrelin (UAG). Unlike acylated ghrelin, which signals through the growth hormone secretagogue receptor 1a (GHS-R1a), UAG and its analogs are believed to exert their effects through a yet-to-be-identified receptor.[5][6] This signaling is independent of the classical ghrelin pathway and may involve intracellular cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[7] The lack of interaction with a highly specific, potent signaling receptor like GHS-R1a might contribute to a lower potential for immune recognition.
Figure 1: Proposed signaling pathway for this compound.
GLP-1 Receptor Agonist Signaling
GLP-1 receptor agonists like liraglutide, semaglutide, and exenatide bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[8][9] This interaction primarily activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2][10][11] This well-defined and potent signaling cascade is central to their glucose-lowering effects. The high specificity and potent activity at the GLP-1R could be a factor in their recognition by the immune system.
Figure 2: Simplified GLP-1 receptor signaling pathway.
Experimental Protocols for Immunogenicity Assessment
The evaluation of peptide immunogenicity typically follows a tiered approach, as outlined below. This workflow is standard in the development of therapeutic proteins and peptides.
Figure 3: Tiered workflow for immunogenicity assessment.
Detailed Methodologies
-
In Silico T-cell Epitope Prediction: Computational algorithms are used to screen the amino acid sequence of the peptide for potential T-cell epitopes that could bind to Human Leukocyte Antigen (HLA) class II molecules. This provides an initial risk assessment.
-
In Vitro HLA Binding Assays: These assays experimentally confirm the binding of predicted peptide epitopes to various HLA molecules, providing a more accurate measure of their potential to be presented to T-cells.
-
In Vitro T-cell Assays: Peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors are cultured with the peptide therapeutic. T-cell activation and proliferation are then measured to determine if the peptide can elicit a cellular immune response.
-
Anti-Drug Antibody (ADA) Assays: These are immunoassays, typically ELISAs, designed to detect the presence of antibodies against the therapeutic peptide in patient samples. A tiered approach is used:
-
Screening Assay: A sensitive assay to detect all potential positive samples.
-
Confirmatory Assay: A more specific assay to confirm that the positive signal from the screening assay is due to antibodies specific to the drug.
-
Neutralizing Antibody (NAb) Assay: A cell-based or competitive ligand-binding assay to determine if the ADAs can inhibit the biological activity of the therapeutic peptide.
-
Factors Influencing Peptide Immunogenicity
Several factors can influence the immunogenicity of a therapeutic peptide.[12][13][14] Understanding these can help in assessing the potential immunogenicity of this compound.
-
Sequence Homology to Endogenous Peptides: Peptides with high sequence similarity to human peptides are generally less immunogenic. This compound, as an analog of the endogenous hormone unacylated ghrelin, would be expected to have low immunogenicity.
-
Molecular Size and Complexity: Smaller and less complex peptides are typically less immunogenic than larger proteins.
-
Post-translational Modifications and Acylation: Modifications such as acylation can alter the structure of a peptide and potentially create new epitopes that can be recognized by the immune system. The absence of acylation in this compound may contribute to a lower immunogenic potential compared to acylated peptides.
-
Impurities and Aggregates: Product-related impurities and the formation of aggregates during manufacturing or storage can significantly increase immunogenicity.[13]
-
Route of Administration and Dosing: The route of administration (e.g., subcutaneous vs. intravenous) and the frequency and duration of dosing can impact the immune response.
-
Patient-related Factors: A patient's genetic background, particularly their HLA type, and their underlying disease state can influence their susceptibility to developing an immune response to a therapeutic peptide.[13]
Conclusion
While direct comparative immunogenicity data for this compound is not yet available, a theoretical assessment based on its molecular characteristics suggests a low immunogenic potential. As an analog of the endogenous unacylated ghrelin, and lacking the acylation present in the active form of ghrelin, this compound is likely to be well-tolerated by the immune system. In contrast, the GLP-1 receptor agonists, while also being analogs of an endogenous hormone, have demonstrated a measurable incidence of anti-drug antibody formation in clinical trials, although the clinical impact is often minimal. Further clinical studies with a focus on immunogenicity assessment will be crucial to definitively characterize the immunogenic profile of this compound. Researchers and drug development professionals should consider the multifaceted nature of immunogenicity, including both product- and patient-related factors, when evaluating the potential of novel peptide therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical relevance of anti-exenatide antibodies: safety, efficacy and cross-reactivity with long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Unacylated Ghrelin Rapidly Modulates Lipogenic and Insulin Signaling Pathway Gene Expression in Metabolically Active Tissues of GHSR Deleted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Factors influencing the immunogenicity of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for AZP-531
Ensuring the safe and compliant disposal of the investigational peptide therapeutic AZP-531 is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, encompassing its physicochemical properties, detailed disposal protocols, and a clear workflow for the entire process. Adherence to these procedures is vital for protecting laboratory personnel and the environment.
Key Physicochemical and Safety Data for this compound
A comprehensive understanding of the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1088543-62-7 | [1][2][3] |
| Molecular Formula | C40H63N15O13 | [2][4] |
| Molecular Weight | 962.0 g/mol | [1][2] |
| Solubility | DMSO: 100 mg/mL (103.95 mM) | [2][3] |
| Storage (Powder) | -20°C for 3 years, keep away from moisture | [2] |
| Storage (Solvent) | -80°C for 1 year | [2] |
| Physical State | Solid | [3] |
| Relative Density | 1.61 g/cm3 (Predicted) | [2][3] |
Experimental Protocol for the Disposal of this compound
While specific degradation protocols for this compound are not publicly detailed, a conservative approach based on general principles for peptide and chemical waste disposal is recommended. The following step-by-step methodology should be adapted in consultation with your institution's Environmental Health and Safety (EHS) office.[5]
Objective: To safely collect, decontaminate, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.
-
Designated, leak-proof, and chemically compatible waste containers.
-
Hazardous waste labels.
-
10% bleach solution (for liquid waste decontamination).
-
Autoclave-safe bags or containers (for solid waste decontamination).
-
Spill containment materials.
Procedure:
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated solutions and solvents.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE.
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation to prevent accidental mixing of incompatible materials.[6][7]
Step 2: Collection and Containment
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container with a secure screw-top cap. The container material must be compatible with the solvents used.
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, paper towels, plasticware) in a separate, clearly marked, puncture-resistant container or a designated autoclave bag.[6]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Labeling
-
Immediately label all waste containers with "Hazardous Waste" and the full chemical name "this compound."[8][9]
-
Include the date of accumulation and the specific contents (e.g., "this compound in DMSO"). This ensures proper identification and handling during disposal.[6]
Step 4: Decontamination (Optional, based on institutional policy)
-
Chemical Inactivation (for liquid waste): For aqueous solutions of this compound, chemical inactivation may be an option. Slowly add the peptide solution to a 10% bleach solution and allow a contact time of at least 30 minutes.[5] The resulting solution should still be collected as chemical waste. Note: This method may not be suitable for solutions containing organic solvents.
-
Autoclaving (for solid waste): Solid waste contaminated with this compound can be decontaminated by autoclaving at 121°C for a minimum of 30-60 minutes.[5] After autoclaving, the waste may still need to be disposed of as chemical waste, depending on institutional policies.
Step 5: Storage and Disposal
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[9]
-
Ensure waste containers are kept closed except when adding waste.[7][8][9]
-
Arrange for professional disposal through your institution's EHS office.[6][8][10] Do not pour this compound waste down the drain or dispose of it in the regular trash.[8][9]
-
Empty Containers: Containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8] After rinsing and defacing the original label, the empty container may be disposed of as regular lab glass or plastic, in accordance with institutional policy.[5][8]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Livoletide | C40H63N15O13 | CID 57341282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. targetmol.com [targetmol.com]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling AZP-531
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AZP-531. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for potent peptide compounds to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE) for this compound
Appropriate PPE is the primary barrier against accidental exposure to this compound. Adherence to these guidelines is mandatory when handling this compound.[1] The Safety Data Sheet (SDS) for this compound specifies the use of chemical-impermeable gloves and tightly fitting safety goggles.[2]
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be tightly fitting and provide protection against dust particles and splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a standard for handling peptides. Always inspect gloves for tears or contamination before use and change them immediately if compromised.[1][4][5] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination.[4][5] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to prevent inhalation of dust.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary. Work should be conducted in a well-ventilated area, such as a fume hood.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area (preferably a fume hood) is clean and uncluttered.[1]
-
Don PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.
-
Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[4]
-
Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing. Avoid shaking; instead, swirl gently to dissolve the peptide.[6]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]
-
Doff PPE: Remove PPE carefully to avoid cross-contamination, following the procedure outlined in the workflow diagram.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Storage of this compound
| Form | Storage Condition | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a tightly sealed container.[6][7] | Protects from degradation due to temperature fluctuations and moisture. |
| In Solution | Aliquot to avoid repeated freeze-thaw cycles and store at -20°C or below.[6][4] | Minimizes degradation and maintains the stability of the reconstituted peptide. |
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize exposure and prevent contamination.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[6][7] The SDS for this compound suggests disposal via a licensed chemical destruction plant or controlled incineration.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place unused this compound (in solid or solution form) and any contaminated consumables (e.g., pipette tips, tubes, gloves) into a clearly labeled waste container designated for chemical waste.[4]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[4]
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Waste Pickup: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste contractor.
Waste Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. targetmol.com [targetmol.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. realpeptides.co [realpeptides.co]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
